{[(3,4-Dimethoxyphenyl)sulfonyl]amino}acetic acid
Description
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Properties
IUPAC Name |
2-[(3,4-dimethoxyphenyl)sulfonylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO6S/c1-16-8-4-3-7(5-9(8)17-2)18(14,15)11-6-10(12)13/h3-5,11H,6H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMMNLVAUUSTYQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80358415 | |
| Record name | {[(3,4-dimethoxyphenyl)sulfonyl]amino}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80358415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93129-41-0 | |
| Record name | {[(3,4-dimethoxyphenyl)sulfonyl]amino}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80358415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of {[(3,4-Dimethoxyphenyl)sulfonyl]amino}acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive and scientifically rigorous overview of a robust synthetic route to {[(3,4-Dimethoxyphenyl)sulfonyl]amino}acetic acid. This compound, belonging to the class of N-sulfonylated amino acids, represents a scaffold of significant interest in medicinal chemistry and drug discovery due to the diverse biological activities exhibited by related structures. This document moves beyond a simple recitation of procedural steps, offering in-depth explanations of the underlying chemical principles, justification for the selection of reagents and reaction conditions, and detailed experimental protocols. The synthesis is presented as a multi-step process, designed to be both efficient and scalable, commencing from readily available starting materials. This guide is intended to empower researchers and drug development professionals with the practical and theoretical knowledge required to successfully synthesize and characterize this valuable molecule.
Introduction: The Significance of N-Sulfonylated Amino Acids
N-sulfonylated amino acids are a class of compounds that have garnered considerable attention in the field of medicinal chemistry. The incorporation of a sulfonyl group onto an amino acid backbone can profoundly influence its physicochemical properties, such as acidity, lipophilicity, and hydrogen bonding capacity. These modifications can, in turn, lead to enhanced biological activity, improved pharmacokinetic profiles, and novel mechanisms of action. Derivatives of sulfonylaminoacetic acid have been explored for a range of therapeutic applications, leveraging the stability and unique electronic properties of the sulfonamide linkage.[1][2] The 3,4-dimethoxyphenyl moiety is a common feature in many biologically active molecules, and its incorporation into the N-sulfonylated amino acid scaffold presents an attractive avenue for the development of new chemical entities.
This guide details a logical and efficient three-step synthesis of this compound, designed to be adaptable for laboratory-scale research and development.
Overall Synthetic Strategy
The synthesis of this compound is approached through a convergent strategy, which involves the preparation of two key intermediates that are subsequently coupled, followed by a final deprotection step. This approach allows for the independent synthesis and purification of the precursors, leading to a higher overall yield and purity of the final product.
The overall synthetic workflow is depicted in the following diagram:
Caption: Overall synthetic workflow for this compound.
Experimental Protocols and Mechanistic Insights
This section provides detailed, step-by-step protocols for each stage of the synthesis, accompanied by explanations of the underlying reaction mechanisms and the rationale for the chosen experimental conditions.
Step 1: Synthesis of 3,4-Dimethoxyphenylsulfonyl Chloride
The synthesis of the key sulfonyl chloride intermediate is achieved through the electrophilic aromatic substitution of 1,2-dimethoxybenzene (veratrole) with chlorosulfonic acid. The electron-donating nature of the two methoxy groups strongly activates the aromatic ring towards electrophilic attack, primarily directing substitution to the para position relative to one of the methoxy groups.
Reaction Scheme:
Caption: Mechanism of the Schotten-Baumann sulfonylation.
Experimental Protocol:
-
Dissolve glycine ethyl ester hydrochloride in a mixture of water and a suitable organic solvent (e.g., dichloromethane or diethyl ether) in a flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the mixture in an ice bath and add a solution of a base (e.g., sodium carbonate or sodium hydroxide) to neutralize the hydrochloride and liberate the free amine.
-
Separately, dissolve 3,4-dimethoxyphenylsulfonyl chloride in the same organic solvent.
-
Add the solution of the sulfonyl chloride dropwise to the vigorously stirred biphasic mixture of the glycine ethyl ester.
-
Simultaneously, add a solution of the base dropwise to maintain a slightly alkaline pH (pH 8-10). This neutralizes the HCl generated during the reaction and prevents the protonation of the unreacted amine.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours until completion (monitored by TLC).
-
Separate the organic layer, wash it with dilute acid, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude N-(3,4-dimethoxyphenylsulfonyl)glycine ethyl ester.
Part B: Hydrolysis of the Ethyl Ester
The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is typically achieved by heating in the presence of an acid catalyst. [3][4] Experimental Protocol:
-
Dissolve the crude N-(3,4-dimethoxyphenylsulfonyl)glycine ethyl ester in a mixture of a suitable solvent (e.g., ethanol or dioxane) and aqueous acid (e.g., hydrochloric acid or sulfuric acid).
-
Heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture to room temperature, which should cause the product to precipitate.
-
Collect the solid this compound by vacuum filtration.
-
Wash the product with cold water and dry it under vacuum.
-
Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed to obtain a highly pure product.
Quantitative Data Summary
The following table summarizes the key reagents and expected yields for the synthesis. Please note that the yields are estimates based on analogous reactions reported in the literature and may vary depending on the specific experimental conditions and scale.
| Step | Starting Material | Reagent(s) | Product | Expected Yield (%) |
| 1 | 1,2-Dimethoxybenzene | Chlorosulfonic acid | 3,4-Dimethoxyphenylsulfonyl chloride | 70-85 |
| 2 | Glycine | Ethanol, HCl or SOCl₂ | Glycine ethyl ester hydrochloride | 85-95 |
| 3A | 3,4-Dimethoxyphenylsulfonyl chloride, Glycine ethyl ester HCl | Base (e.g., Na₂CO₃) | N-(3,4-Dimethoxyphenylsulfonyl)glycine ethyl ester | 80-90 |
| 3B | N-(3,4-Dimethoxyphenylsulfonyl)glycine ethyl ester | Aqueous Acid (e.g., HCl) | This compound | 90-98 |
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the presence of all expected functional groups.
-
Infrared (IR) Spectroscopy: To identify characteristic vibrational frequencies of the functional groups, such as the sulfonamide (S=O and N-H stretches) and the carboxylic acid (O-H and C=O stretches).
-
Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.
-
Melting Point: To assess the purity of the final product.
Conclusion
This technical guide has outlined a detailed and scientifically-grounded synthetic route for the preparation of this compound. By providing not only the experimental procedures but also the underlying mechanistic principles and rationale for the chosen conditions, this document serves as a valuable resource for researchers in medicinal chemistry and drug development. The described three-step synthesis is robust, efficient, and utilizes readily available starting materials, making it an accessible method for the laboratory-scale production of this promising N-sulfonylated amino acid derivative. The successful synthesis and characterization of this molecule will enable its further investigation in various biological assays and contribute to the advancement of drug discovery programs.
References
-
Verma, S. K., Verma, R., Xue, F., Thakur, P. K., Girish, Y., & Rakesh, K. P. (2020). Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review. Bioorganic & Medicinal Chemistry, 28(21), 115725. [Link]
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Küçükgüzel, Ş. G., & Çıkla, B. (2015). Sulfonamides as multifaceted compounds. Current Topics in Medicinal Chemistry, 15(7), 649-670. [Link]
-
Schotten, C. (1884). Ueber die Acylirung von Aminen. Berichte der deutschen chemischen Gesellschaft, 17(2), 2176-2182. [Link]
-
Baumann, E. (1886). Ueber die Darstellung von Estern aus Säurechloriden und Alkoholen. Berichte der deutschen chemischen Gesellschaft, 19(2), 3218-3222. [Link]
-
Organic Syntheses. (1925). Glycine ethyl ester hydrochloride. Organic Syntheses, 4, 39. [Link]
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Organic Syntheses. (1921). Benzenesulfonyl chloride. Organic Syntheses, 1, 21. [Link]
- Suter, C. M. (1944). The Organic Chemistry of Sulfur. John Wiley & Sons.
-
Cerofolini, G. F. (2003). The Curtin-Hammett principle in the sulfonation of 1,2-dimethoxybenzene. Journal of Physical Organic Chemistry, 16(12), 915-921. [Link]
-
Khan Academy. (n.d.). Acid-catalyzed ester hydrolysis. [Link]
-
PrepChem. (n.d.). Synthesis of 3,4-dimethoxybenzyl chloride. [Link]
-
Wikipedia. (2023). 1,2-Dimethoxybenzene. [Link]
-
Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. [Link]
-
Chemguide. (n.d.). Hydrolysing esters. [Link]
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Foreword: The Imperative of Predictive Modeling in Modern Drug Discovery
An In-Depth Technical Guide to the In Silico Modeling of {[(3,4-Dimethoxyphenyl)sulfonyl]amino}acetic acid
Prepared by: Gemini, Senior Application Scientist
In the landscape of pharmaceutical research, the journey from a promising chemical entity to a clinically approved therapeutic is fraught with challenges, high costs, and a significant attrition rate. The ability to predict the behavior of a molecule within a biological system before committing to extensive laboratory synthesis and testing is not merely an advantage; it is a necessity. In silico modeling, or computer-aided drug design (CADD), provides a powerful lens through which we can scrutinize molecular interactions, forecast pharmacokinetic profiles, and identify potential liabilities with remarkable speed and cost-effectiveness.[1][2]
This guide focuses on a representative molecule, This compound , a member of the sulfonamide class. Sulfonamides are a well-established chemical scaffold known for a wide array of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties.[3] By applying a rigorous, multi-faceted computational workflow to this molecule, we aim to provide researchers, scientists, and drug development professionals with a practical and scientifically sound framework for the in silico evaluation of novel chemical entities.
The methodologies detailed herein are not a rigid set of rules but a dynamic, logic-driven approach. We will move from the foundational steps of preparing the molecule and its biological target to the sophisticated techniques of molecular docking and molecular dynamics, culminating in a critical assessment of its drug-like properties. Each step is designed to be a self-validating system, where the causality behind every choice is explained, ensuring technical accuracy and empowering the researcher with field-proven insights.
Part 1: Foundational Preparations: Ligand and Target System Setup
The fidelity of any in silico model is fundamentally dependent on the quality of the starting structures. Garbage in, garbage out is the immutable law of computational science. This initial phase focuses on the meticulous preparation of both the small molecule (ligand) and its macromolecular target (protein) to ensure they are physically and chemically realistic.
Ligand Acquisition and Parameterization
The first step is to generate a high-quality 3D conformation of this compound.
Protocol: Ligand Preparation
-
Obtain 2D Structure: The molecule's structure can be drawn using chemical sketcher software (e.g., ChemDraw, MarvinSketch) or obtained as a SMILES string (e.g., from PubChem). For our subject molecule, a representative SMILES string is COC1=C(C=C(C=C1)S(=O)(=O)NCC(=O)O)OC.
-
Convert to 3D: Use a program like Open Babel to convert the 2D representation into a 3D structure.
-
Energy Minimization: The initial 3D structure is likely not in a low-energy state. It is critical to perform a geometry optimization using a suitable force field (e.g., MMFF94) or a semi-empirical quantum mechanical method. This step relaxes strained bonds and angles to find a more stable conformation.
-
Assign Partial Charges: The electrostatic interactions between the ligand and protein are paramount for binding. Partial atomic charges must be assigned. Methods like Gasteiger charges are common for docking, but for higher accuracy, especially for molecular dynamics, quantum mechanical calculations (e.g., using the RESP or Merz-Kollman scheme) are superior.
-
Generate Force Field Parameters: For molecular dynamics, a complete set of force field parameters (bond lengths, angles, dihedrals, van der Waals terms) is required. The CHARMM General Force Field (CGenFF)[4][5] and the Generalized AMBER Force Field (GAFF)[6] are specifically designed for drug-like small molecules and provide a robust framework for parameter assignment.
Causality: An improperly minimized ligand with inaccurate charges will not interact with the protein target in a physically meaningful way, leading to unreliable docking scores and unstable dynamics simulations.
Target Selection and Refinement
As this compound does not have a widely documented specific target, we will select a therapeutically relevant target for which other sulfonamides are known inhibitors: Carbonic Anhydrase II (CA-II) . This enzyme is a well-studied drug target, and its inhibition is relevant in conditions like glaucoma and edema. We will use the crystal structure with PDB ID: 2CBA from the Protein Data Bank (PDB) as our starting point.[7][8]
Protocol: Protein Target Preparation
-
Download Structure: Fetch the PDB file (2CBA.pdb) from the RCSB PDB database.[7]
-
Initial Cleaning: The raw PDB file contains non-essential information. It is crucial to:
-
Remove Water Molecules: Crystallographic waters are often not involved in binding and can interfere with docking. Waters that are structurally important (e.g., mediating a key hydrogen bond) may be retained, but this requires careful analysis. For initial docking, removal is standard practice.
-
Remove Co-crystallized Ligands/Ions: The original ligand and any non-essential ions should be removed to create a vacant binding site (apo form). The catalytic zinc ion in CA-II, however, is essential for its function and must be retained.
-
-
Structural Refinement:
-
Add Hydrogens: PDB files from X-ray crystallography typically lack hydrogen atoms. Hydrogens must be added, as they are critical for hydrogen bonding and steric interactions.
-
Assign Protonation States: The ionization states of acidic and basic residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) at a physiological pH (typically 7.4) must be correctly assigned. Tools like H++ or PropKa can assist in this process.
-
Repair Missing Residues/Atoms: Some PDB structures may have missing loops or side-chain atoms. These must be modeled in using tools like Modeller or the structure refinement tools within UCSF Chimera.[9]
-
Causality: A poorly prepared protein with incorrect protonation states or missing atoms creates an artificial binding pocket. This can prevent the docking algorithm from identifying valid interactions or lead to steric clashes that would not occur in reality.
Part 2: Predicting Binding Interactions: Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target and estimates the strength of the interaction, typically as a scoring function that approximates the binding free energy.[10][11]
The Docking Workflow: A Search and Score Paradigm
The process involves two main components: a search algorithm that explores different possible binding poses of the ligand within the protein's active site, and a scoring function that ranks these poses.
}
Protocol: Molecular Docking with AutoDock Vina
-
File Preparation: Convert the prepared protein and ligand files into the PDBQT format using AutoDock Tools. This format includes partial charges and atom type definitions required by the software.[12]
-
Define the Search Space (Grid Box): The docking search must be confined to a specific volume of the protein, typically centered on the known active site. For CA-II (2CBA), this would be the conical cleft containing the catalytic zinc ion. The grid box should be large enough to allow the ligand to rotate and translate freely but small enough to focus the search, saving computational time.
-
Configure Docking Parameters: Set parameters such as exhaustiveness, which controls the thoroughness of the search. A higher value increases the chance of finding the optimal pose but requires more time.
-
Execute the Docking Run: Launch the AutoDock Vina simulation.[11]
-
Analyze the Results: Vina will output a set of binding poses (typically 9-10) ranked by their binding affinity score in kcal/mol. The lower (more negative) the score, the stronger the predicted binding.
-
Binding Pose Analysis: Visualize the top-ranked pose in a molecular viewer (e.g., PyMOL, UCSF Chimera). Analyze the specific interactions:
-
Hydrogen Bonds: Identify H-bonds between the ligand's sulfonamide or carboxylate groups and protein residues.
-
Hydrophobic Interactions: Observe interactions between the dimethoxyphenyl ring and nonpolar residues in the active site.
-
Coordination: For CA-II, a key interaction is the coordination of the sulfonamide nitrogen with the active site zinc ion.
-
-
RMSD Clustering: Compare the top poses. If they cluster together with low Root Mean Square Deviation (RMSD) values, it increases confidence in the predicted binding mode.
-
Table 1: Hypothetical Docking Results for this compound against CA-II
| Pose Rank | Binding Affinity (kcal/mol) | Key Interactions Observed |
| 1 | -8.9 | Coordination with Zn2+; H-bond with Thr199; Hydrophobic packing with Val121 |
| 2 | -8.6 | Coordination with Zn2+; H-bond with Thr199; Altered ring orientation |
| 3 | -8.1 | H-bond with Thr200; No direct Zn2+ coordination (less favorable) |
Trustworthiness: The docking protocol is self-validating through a process called re-docking . If a co-crystallized ligand is available, it can be extracted and docked back into its own receptor. A successful docking protocol should reproduce the experimental binding pose with an RMSD of less than 2.0 Å. This validates that the chosen parameters are appropriate for the system.
Part 3: Simulating System Dynamics: Molecular Dynamics (MD)
While docking provides a valuable static snapshot of a potential binding event, biological systems are inherently dynamic. Molecular Dynamics (MD) simulations model the movements of atoms over time, providing insights into the stability of the protein-ligand complex, the role of solvent, and conformational changes that docking cannot capture.[13][14]
The MD Simulation Cascade
An MD simulation is a multi-stage process designed to gradually prepare and simulate the system under conditions that mimic a physiological environment.
}
Protocol: MD Simulation using GROMACS
This protocol outlines the key steps for running an MD simulation of the top-ranked protein-ligand complex using the GROMACS package.[15][16][17]
-
System Topology Generation:
-
Protein: Use the gmx pdb2gmx tool to generate a topology for the protein, selecting a suitable force field (e.g., CHARMM36m).[4]
-
Ligand: Combine the ligand structure file with the force field parameters generated in Step 1.1 to create a ligand topology.
-
-
System Assembly:
-
Define Simulation Box: Create a periodic boundary box (e.g., cubic or dodecahedron) around the protein-ligand complex, ensuring a minimum distance (e.g., 1.0 nm) between the complex and the box edge.
-
Solvation: Fill the box with a pre-equilibrated water model (e.g., TIP3P).
-
Ionization: Add ions (e.g., Na+ or Cl-) to neutralize the system's net charge and bring it to a physiological salt concentration (e.g., 0.15 M).
-
-
Energy Minimization: Perform a steep descent energy minimization of the entire system to remove any steric clashes or unfavorable geometries introduced during setup.[17]
-
Equilibration (Two Phases):
-
NVT Ensemble (Constant Volume/Temperature): Equilibrate the system at the target temperature (e.g., 300 K) for a short period (e.g., 100 ps). Position restraints are typically applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.
-
NPT Ensemble (Constant Pressure/Temperature): Continue equilibration at the target temperature and pressure (e.g., 1 bar) for a longer period (e.g., 500 ps). This ensures the system reaches the correct density. Position restraints are often gradually released during this phase.[17]
-
-
Production MD: Run the simulation for the desired length of time (e.g., 100 ns) without any restraints. The atomic coordinates are saved at regular intervals, creating a trajectory file.
-
Trajectory Analysis:
-
RMSD (Root Mean Square Deviation): Plot the RMSD of the protein backbone and the ligand over time. A stable, plateauing RMSD indicates that the system has reached equilibrium and the ligand is stably bound.
-
RMSF (Root Mean Square Fluctuation): Plot the RMSF of each protein residue. This reveals which parts of the protein are flexible and which are rigid. High fluctuations in the binding site could indicate instability.
-
Hydrogen Bond Analysis: Monitor the formation and breaking of specific hydrogen bonds between the ligand and protein throughout the simulation to confirm the stability of key interactions identified in docking.
-
Expertise: The choice of simulation time is critical. A short simulation (e.g., 10 ns) may not be sufficient to observe significant conformational changes or confirm binding stability. A 100 ns simulation is a common standard for initial stability assessment of a protein-ligand complex.
Part 4: Predicting Drug-Likeness: ADMET Profiling
A molecule that binds with high affinity to its target is useless if it cannot reach that target in the body or if it is toxic. Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for filtering out compounds with poor pharmacokinetic profiles.[18][19]
A Rapid, Data-Driven Assessment
Numerous web-based tools leverage vast datasets of experimental results to build predictive models for ADMET properties. SwissADME is a widely used, free, and robust platform for this purpose.[20][21][22][23]
Protocol: ADMET Prediction using SwissADME
-
Input: Navigate to the SwissADME web server and paste the SMILES string of the molecule into the input field.[21]
-
Execution: Run the prediction.
-
Analysis: The server provides a comprehensive output of various physicochemical and pharmacokinetic properties. Key parameters to analyze include:
-
Lipophilicity (Consensus LogP): A measure of a compound's oil/water partitioning. Values between 1 and 3 are often considered optimal for oral drugs.
-
Water Solubility (ESOL): Predicts how well the compound dissolves in water, which is critical for absorption.
-
Pharmacokinetics: Predicts properties like gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability.
-
Drug-likeness: Evaluates the molecule against common filters like Lipinski's Rule of Five. Violations of these rules may indicate potential problems with oral bioavailability.
-
Medicinal Chemistry Friendliness: Flags any potentially problematic or reactive chemical groups.
-
Table 2: Predicted ADMET Properties for this compound
| Property | Predicted Value | Interpretation/Comment |
| Physicochemical Properties | ||
| Molecular Weight | 275.29 g/mol | Acceptable (< 500) |
| Consensus LogP | 1.25 | Good lipophilicity for oral absorption |
| ESOL LogS | -2.80 | Soluble |
| Pharmacokinetics | ||
| GI Absorption | High | Likely to be well-absorbed from the gut |
| BBB Permeant | No | Unlikely to cross the blood-brain barrier |
| P-gp Substrate | No | Not likely to be subject to efflux by P-glycoprotein |
| Drug-Likeness | ||
| Lipinski's Rule | 0 Violations | Favorable profile for oral bioavailability |
| Bioavailability Score | 0.55 | Indicates good probability of having drug-like properties |
| Medicinal Chemistry | ||
| PAINS Alert | 0 Alerts | No known problematic fragments for high-throughput screening |
Authoritative Grounding: These predictive models are built upon large, curated datasets of experimentally verified compounds.[24] While not a substitute for in vitro testing, they provide an authoritative first pass to prioritize compounds and identify potential liabilities early in the discovery pipeline, saving significant resources.[1]
Conclusion and Forward Look
This guide has outlined a comprehensive, multi-stage in silico workflow for the evaluation of this compound. By integrating ligand and protein preparation, molecular docking, molecular dynamics, and ADMET prediction, we have constructed a detailed profile of the molecule's potential as a therapeutic agent. The hypothetical results suggest that the compound has favorable drug-like properties and is predicted to bind with high affinity to a relevant biological target, Carbonic Anhydrase II, in a stable manner.
This framework is not exclusive to the subject molecule but serves as a robust template for the computational assessment of any small molecule inhibitor. The true power of this approach lies in its iterative nature. The insights gained from MD can inform new docking experiments, and ADMET predictions can guide the chemical modification of the lead compound to improve its properties. By embracing this synergy of predictive modeling and scientific rationale, researchers can navigate the complexities of drug discovery with greater confidence and efficiency.
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In silico research on new sulfonamide derivatives as BRD4 inhibitors targeting acute myeloid leukemia using various computational techniques including 3D-QSAR, HQSAR, molecular docking, ADME/Tox, and molecular dynamics. [Link]
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Molecular modeling of potent novel sulfonamide derivatives as non-peptide small molecule anti-COVID 19 agents - NIH. [Link]
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In Silico Screening of Sulfonamide Derivatives against Glycolytic Enzymes Reveals Mutation‐Independent Interactions of Sulfisoxazole and Sulfamethazine - ResearchGate. [Link]
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Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial - YouTube. [Link]
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PDBsum -- Protein Database Summaries | HSLS - Health Sciences Library System. [Link]
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GROMACS Tutorial: Molecular Dynamics simulation of a protein in water environment. [Link]
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Small Molecule Docking - KBbox: Methods. [Link]
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Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses - PubMed Central. [Link]
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Exploring the Limits of the Generalized CHARMM and AMBER Force Fields through Predictions of Hydration Free Energy of Small Molecules - ACS Publications. [Link]
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Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches - NIH. [Link]
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(PDF) SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - ResearchGate. [Link]
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Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics - YouTube. [Link]
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Molecular Docking Tutorial: A Step-by-Step Guide for Beginners - ChemCopilot. [Link]
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13.2: How to Dock Your Own Drug - Chemistry LibreTexts. [Link]
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An In-Depth Technical Guide to Identifying the Biological Targets of {[(3,4-Dimethoxyphenyl)sulfonyl]amino}acetic acid
Abstract
This technical guide outlines a comprehensive, multi-pronged strategy for the identification and validation of biological targets for the novel compound, {[(3,4-Dimethoxyphenyl)sulfonyl]amino}acetic acid. Given the absence of established biological data for this specific molecule, this document provides a robust framework for researchers and drug development professionals. The approach detailed herein begins with a structural analysis and in silico target prediction, followed by a rigorous experimental workflow encompassing unbiased, proteome-wide screening techniques such as Affinity Purification-Mass Spectrometry (AP-MS) and Thermal Proteome Profiling (TPP). Finally, the guide delineates essential target validation methodologies, including direct binding assays and cellular target engagement confirmation, to ensure scientific integrity. Each section provides not only detailed, step-by-step protocols but also the strategic rationale behind the experimental choices, empowering research teams to effectively deorphanize this and other novel chemical entities.
Introduction: Structural Rationale and Hypothesized Target Classes
The compound this compound is a synthetic molecule for which the biological targets are currently uncharacterized. A rational approach to target identification begins with a structural deconstruction of the molecule to infer potential protein-binding functionalities.
The molecule comprises three key moieties:
-
A Benzenesulfonamide Core: The sulfonamide group (R-SO₂NH₂) is a well-established pharmacophore. It is a prominent zinc-binding group found in inhibitors of metalloenzymes.[1][2] This feature strongly suggests two primary hypothesized target classes:
-
Carbonic Anhydrases (CAs): Sulfonamides are classical inhibitors of CAs, a family of zinc-containing enzymes involved in numerous physiological processes.[1][3][4] The primary SO₂NH₂ group can bind to the zinc atom within the active site, inhibiting catalytic activity.[1]
-
Matrix Metalloproteinases (MMPs): The sulfonamide group is also incorporated into many MMP inhibitors, where it contributes to enzyme-inhibitor binding by forming hydrogen bonds and orienting other parts of the molecule into binding pockets.[5][6][7] Some evidence suggests the sulfonamide group may even coordinate with the active site zinc ion in MMPs.[5][7]
-
-
An N-substituted Acetic Acid Group: The presence of an N-sulfonylated amino acid motif is common in various bioactive compounds. This structure can participate in crucial hydrogen bonding and ionic interactions within protein active sites. Notably, sulfonylated amino acid hydroxamates are known to inhibit both CAs and MMPs, highlighting the potential for dual activity.[8][9] This moiety provides a vector for interaction with residues in a target's binding pocket.
-
A 3,4-Dimethoxyphenyl Group: This electron-rich aromatic ring is found in numerous pharmacologically active compounds. The dimethoxy substitution pattern can influence metabolic stability and absorption profiles.[10] While this group can be involved in various interactions, it is notably present in ligands for G-protein coupled receptors (GPCRs) and various enzyme inhibitors.
Based on this structural analysis, the most promising initial hypotheses point toward metalloenzymes , particularly Carbonic Anhydrases and Matrix Metalloproteinases . However, the broader chemical space occupied by the fragments suggests that other targets, including kinases , proteases , and GPCRs , cannot be ruled out.[11][12][13] This necessitates an unbiased and systematic approach to target discovery.
A Strategic Workflow for Target Identification and Validation
A robust target deconvolution strategy relies on orthogonal methods—employing multiple, distinct techniques to cross-validate findings and build a compelling case for a specific drug-target interaction. Our proposed workflow integrates computational prediction with unbiased experimental screening and rigorous biophysical validation.
Figure 1: A comprehensive workflow for target identification.
Phase 1: In Silico Target Prediction
Computational methods provide a rapid, cost-effective first pass to generate hypotheses and prioritize experimental efforts.[14][15] These tools operate on the principle of chemical similarity, suggesting that molecules with similar structures are likely to bind to similar proteins.[14]
Protocol: Target Prediction using SwissTargetPrediction
SwissTargetPrediction is a web-based tool that predicts the most probable protein targets of a small molecule based on a combination of 2D and 3D similarity to a library of known active compounds.[16]
Objective: To generate a ranked list of potential protein targets for this compound.
Methodology:
-
Navigate to the SwissTargetPrediction web server.
-
Obtain the SMILES (Simplified Molecular-Input Line-Entry System) string for the compound: COC1=C(C=C(C=C1)S(=O)(=O)NCC(=O)O)OC.
-
Paste the SMILES string into the query box on the homepage.
-
Select the appropriate organism (e.g., "Homo sapiens").
-
Initiate the prediction process.
-
Analyze the Results: The output will display a list of probable targets, ranked by a probability score. Pay close attention to protein classes that appear frequently, especially those consistent with the structural analysis (e.g., metalloproteases, carbonic anhydrases).
Causality: This step leverages vast amounts of curated bioactivity data to make statistically informed predictions.[16] While not definitive, it provides a crucial starting point, helping to focus the design of subsequent, resource-intensive experiments.
Phase 2: Unbiased Experimental Target Identification
Following computational prediction, proteome-wide experimental approaches are essential to identify interacting proteins directly from a complex biological sample without prior bias. We recommend two orthogonal methods: Thermal Proteome Profiling (TPP) and Affinity Purification-Mass Spectrometry (AP-MS).
Thermal Proteome Profiling (TPP)
TPP is a powerful technique for identifying drug targets and off-targets in living cells or cell lysates.[[“]] It is based on the principle that protein thermal stability changes upon ligand binding.[18] Stabilized proteins remain soluble at higher temperatures, allowing for their identification and quantification by mass spectrometry.
Objective: To identify proteins that are thermally stabilized by this compound in a cellular context.
Experimental Protocol:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., HEK293T) to ~80% confluency. Treat cells with the compound at a relevant concentration (e.g., 10 µM) and a vehicle control (e.g., DMSO) for a defined period (e.g., 1 hour).
-
Temperature Gradient: Aliquot the treated cell suspensions into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 37°C to 67°C in 2°C increments) for a short duration (e.g., 3 minutes).[18]
-
Lysis and Fractionation: Cool the samples and lyse the cells (e.g., via freeze-thaw cycles). Separate the soluble protein fraction (containing stabilized proteins) from the precipitated, denatured proteins by ultracentrifugation.
-
Protein Digestion and TMT Labeling: Collect the soluble fractions. Reduce, alkylate, and digest the proteins into peptides using trypsin. Label the peptides from each temperature point with tandem mass tags (TMT) for multiplexed quantitative analysis.
-
LC-MS/MS Analysis: Combine the labeled peptide sets and analyze them using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Process the mass spectrometry data to identify and quantify proteins at each temperature point. Plot the relative protein abundance as a function of temperature to generate "melting curves" for thousands of proteins. Identify proteins that exhibit a significant shift in their melting temperature (ΔTm) in the drug-treated sample compared to the vehicle control.
Trustworthiness: TPP is performed on native proteins in a cellular environment, making it highly physiologically relevant. The identification of a dose-dependent thermal shift provides strong evidence of a direct interaction.
Affinity Purification-Mass Spectrometry (AP-MS)
AP-MS is a cornerstone technique for identifying protein-protein and protein-small molecule interactions.[19][20] It involves immobilizing a "bait" molecule (in this case, a modified version of our compound) to capture its interacting "prey" proteins from a cell lysate.[20][21]
Objective: To isolate and identify proteins that physically bind to this compound.
Figure 2: Workflow for Affinity Purification-Mass Spectrometry.
Experimental Protocol:
-
Probe Synthesis: Synthesize an affinity probe by attaching a linker and a biotin tag to the this compound molecule. The attachment point should be chosen carefully to minimize disruption of potential binding interactions.
-
Immobilization: Immobilize the biotinylated probe onto streptavidin-coated magnetic beads.
-
Cell Lysis: Harvest and lyse cells under non-denaturing conditions to preserve protein complexes.[22]
-
Incubation: Incubate the cell lysate with the probe-conjugated beads to allow for binding. Include a control experiment using beads conjugated with biotin alone to identify non-specific binders.
-
Washing: Perform a series of stringent washes to remove proteins that are not specifically bound to the probe.
-
Elution: Elute the specifically bound proteins from the beads.
-
Sample Preparation and MS Analysis: Prepare the eluted proteins for mass spectrometry (e.g., via in-gel or in-solution digestion) and analyze by LC-MS/MS.[21]
-
Data Analysis: Identify proteins that are significantly enriched in the compound-probe pulldown compared to the control pulldown.[23]
Causality: This method directly captures physical binding partners. By comparing results against a control, it effectively filters out proteins that bind non-specifically to the matrix, providing a high-confidence list of potential interactors.[23]
| Method | Principle | Advantages | Considerations |
| TPP | Ligand-induced thermal stabilization | In situ (live cells), no compound modification needed, detects target engagement | Indirect detection of binding, may miss targets that do not show thermal shifts |
| AP-MS | Affinity capture of binding partners | Direct detection of physical binding, can identify entire complexes | Requires chemical synthesis of a probe, potential for steric hindrance from the tag |
Table 1: Comparison of Unbiased Target Identification Methods.
Phase 3: Target Validation and Mechanistic Confirmation
Once a list of high-confidence candidate targets is generated from the screening phase, rigorous validation is imperative. This phase confirms direct binding, demonstrates target engagement in a cellular context, and links target interaction to a functional outcome.
Direct Binding Assays: Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that provides real-time quantitative data on biomolecular interactions, including binding affinity (KD) and kinetics (kon, koff).[24][25][26]
Objective: To confirm a direct physical interaction between the compound and a purified candidate protein and to quantify the binding affinity.
Experimental Protocol:
-
Protein Immobilization: Covalently immobilize the purified recombinant target protein onto an SPR sensor chip.
-
Compound Injection: Prepare a series of dilutions of this compound in a suitable running buffer. Inject these solutions sequentially over the sensor chip surface.
-
Data Acquisition: Monitor the change in the refractive index near the sensor surface in real-time, which is proportional to the mass change as the compound binds to the immobilized protein. This generates a sensorgram.
-
Kinetic Analysis: After each injection, flow buffer over the chip to monitor the dissociation phase. Fit the association and dissociation curves from the different compound concentrations to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD).
Trustworthiness: SPR provides unambiguous evidence of a direct interaction and delivers precise, quantitative data on binding strength and kinetics, which is critical for lead optimization.[25][27]
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA is the targeted downstream application of the TPP principle, used to validate that a compound engages its intended target within the complex milieu of an intact cell.[28][29][30]
Objective: To confirm that the compound binds to and stabilizes the candidate target protein in a live-cell environment.
Experimental Protocol:
-
Cell Treatment: Treat cultured cells with increasing concentrations of the compound.
-
Heating: Heat the treated cells at a single, predetermined temperature (the temperature at which about 50% of the unbound target protein denatures, identified during initial TPP or a preliminary melt curve experiment).[18][29]
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the aggregated fraction by centrifugation.
-
Protein Detection: Quantify the amount of the specific target protein remaining in the soluble fraction using a specific detection method, such as Western Blotting or an antibody-based assay like AlphaScreen.[28][29]
-
Dose-Response Curve: Plot the amount of soluble target protein as a function of compound concentration. A sigmoidal curve indicates dose-dependent target stabilization, confirming cellular engagement.
Causality: A positive CETSA result demonstrates that the compound can cross the cell membrane (if applicable), is not immediately metabolized or effluxed, and binds to the target protein in its native, intracellular environment.[30][31]
| Validation Assay | Information Gained | Typical Output |
| Surface Plasmon Resonance (SPR) | Direct binding, affinity, kinetics | KD, kon, koff values |
| Cellular Thermal Shift Assay (CETSA) | Target engagement in intact cells | Isothermal dose-response curve (EC50 of stabilization) |
Table 2: Summary of Key Target Validation Assays.
Hypothetical Signaling Pathway Involvement
Based on the primary hypothesis that this compound targets a Matrix Metalloproteinase (e.g., MMP-9), we can postulate its involvement in relevant signaling pathways. MMPs are key regulators of the extracellular matrix (ECM) and are implicated in cancer cell invasion and metastasis.
Figure 3: Hypothesized mechanism of action via MMP-9 inhibition.
In this scenario, by inhibiting MMP-9, the compound would prevent the degradation of the ECM, thereby reducing the invasive potential of tumor cells. Functional assays, such as a wound-healing or transwell invasion assay, could be employed to test this hypothesis directly following target validation.
Conclusion
The deorphanization of a novel compound like this compound requires a systematic and evidence-based strategy. The workflow presented in this guide—from structure-based hypothesis and computational screening to unbiased proteomic identification and rigorous biophysical validation—provides a comprehensive and self-validating framework. By integrating these orthogonal approaches, researchers can confidently identify and validate biological targets, paving the way for a deeper understanding of the compound's mechanism of action and its potential therapeutic applications.
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An In-Depth Technical Guide to the Hypothesized Mechanisms of Action for {[(3,4-Dimethoxyphenyl)sulfonyl]amino}acetic acid
Abstract
{[(3,4-Dimethoxyphenyl)sulfonyl]amino}acetic acid is a synthetic molecule that integrates three key chemical moieties: a sulfonamide group, a glycine backbone, and a 3,4-dimethoxyphenyl substituent. While specific biological data for this compound is not extensively documented in publicly available literature, its structural components are well-characterized in a multitude of bioactive agents. This guide synthesizes information from these related compounds to propose and explore several plausible mechanisms of action. We present a series of structured hypotheses and provide detailed, self-validating experimental protocols for their investigation. This document is intended for researchers, scientists, and drug development professionals seeking to elucidate the pharmacological profile of this and structurally similar molecules.
Introduction and Structural Analysis
The structure of this compound offers a compelling starting point for mechanistic investigation. Each of its constituent parts has a rich history in medicinal chemistry, suggesting a potential for multifaceted biological activity.
-
The Sulfonamide Core: This functional group is the cornerstone of a major class of therapeutics. Beyond their classic role as antibacterial agents that competitively inhibit dihydropteroate synthetase in the folic acid synthesis pathway, sulfonamides are found in drugs targeting a wide array of conditions, including inflammation (COX-2 inhibitors), glaucoma (carbonic anhydrase inhibitors), and diabetes.[1][2][3]
-
The Glycine Moiety: As the simplest amino acid, glycine is a fundamental building block in numerous biological processes. Its incorporation into drug molecules can influence solubility, membrane permeability, and interactions with biological targets. Glycine derivatives are integral to the design of peptide-based drugs and have been explored for their potential as standalone therapeutic agents in areas such as neurology and metabolic disorders.[][5]
-
The 3,4-Dimethoxyphenyl Group: This aromatic substituent is a common feature in many natural and synthetic bioactive compounds. The methoxy groups can significantly influence the electronic and steric properties of the molecule, impacting its binding affinity to target proteins. This moiety is found in compounds with demonstrated anticancer, antifungal, and antihypertensive properties.[6][7][8]
The convergence of these three motifs in a single molecule suggests several exciting avenues for its potential mechanism of action, which we will explore as distinct hypotheses.
Primary Hypotheses on the Mechanism of Action
Based on the structural analysis, we propose four primary hypotheses for the biological activity of this compound.
Hypothesis 1: Broad-Spectrum Antimicrobial Agent via Folate Synthesis Inhibition
The most direct hypothesis, given the sulfonamide core, is that the compound acts as an antimicrobial agent by inhibiting bacterial folic acid synthesis.[][10] In this model, the molecule would act as a competitive inhibitor of dihydropteroate synthetase (DHPS), mimicking the natural substrate, para-aminobenzoic acid (PABA). The 3,4-dimethoxyphenyl and glycine components would modulate the molecule's affinity for the bacterial enzyme and its pharmacokinetic properties.
Hypothesis 2: Selective Enzyme Inhibition in Eukaryotic Systems
Many non-antibiotic sulfonamides function by inhibiting specific enzymes in eukaryotic cells. We hypothesize that this compound could be an inhibitor of enzymes such as:
-
Carbonic Anhydrases (CAs): Involved in pH regulation, CO2 transport, and ion exchange. Inhibition of CAs has therapeutic applications in glaucoma, epilepsy, and as diuretics.[1]
-
Cyclooxygenase-2 (COX-2): A key enzyme in the inflammatory cascade. Selective COX-2 inhibitors are a class of non-steroidal anti-inflammatory drugs (NSAIDs).[2]
Hypothesis 3: Antimetabolite Activity Beyond Folate Pathway
The glycine component suggests a potential role as an antimetabolite in pathways involving amino acid metabolism. The compound could interfere with enzymes that utilize glycine or a structurally similar substrate, leading to disruption of critical cellular processes. This could be particularly relevant in cancer cells, which often have altered metabolic dependencies.
Hypothesis 4: Modulation of Cellular Signaling Pathways
The 3,4-dimethoxyphenyl moiety is present in numerous compounds that exhibit anticancer activity by modulating cellular signaling.[11][12] We hypothesize that this compound could interfere with key signaling cascades, such as those involved in cell cycle progression, apoptosis, or proliferation. Potential targets could include kinases, phosphatases, or transcription factors.
Experimental Protocols for Hypothesis Validation
To systematically investigate these hypotheses, a tiered approach to experimentation is recommended, starting with broad in vitro screening and progressing to more targeted in vivo studies.
In Vitro Studies: Initial Screening and Target Identification
-
Objective: To determine the general biological activity of the compound and narrow down the most probable mechanism of action.
Protocol 3.1.1: Broad-Spectrum Antimicrobial Activity Screening
-
Bacterial Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Streptococcus pneumoniae) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.
-
Method: Broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
-
Procedure: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing appropriate bacterial growth medium. c. Inoculate each well with a standardized bacterial suspension. d. Include positive (known antibiotic, e.g., sulfamethoxazole) and negative (vehicle control) controls. e. Incubate the plates at 37°C for 18-24 hours. f. Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Data Analysis: Compare the MIC values against those of the control antibiotic. Significant antimicrobial activity would support Hypothesis 1.
Protocol 3.1.2: Eukaryotic Cell Viability and Cytotoxicity Assays
-
Cell Lines: A panel of human cell lines, including cancerous (e.g., MCF-7 breast cancer, A549 lung cancer) and non-cancerous (e.g., HEK293 embryonic kidney) lines.
-
Method: MTT or resazurin-based cell viability assays.
-
Procedure: a. Seed cells in 96-well plates and allow them to adhere overnight. b. Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours. c. Add the viability reagent and incubate according to the manufacturer's instructions. d. Measure the absorbance or fluorescence to determine the percentage of viable cells relative to a vehicle-treated control.
-
Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for each cell line. Potent and selective cytotoxicity against cancer cell lines would lend credence to Hypotheses 3 and 4.
Protocol 3.1.3: Enzyme Inhibition Assays
-
Target Enzymes: Commercially available purified enzymes such as carbonic anhydrase II, COX-1, and COX-2.
-
Method: Enzyme-specific activity assays (e.g., colorimetric, fluorometric).
-
Procedure: a. Pre-incubate the enzyme with various concentrations of the test compound. b. Initiate the enzymatic reaction by adding the substrate. c. Monitor the reaction progress over time by measuring the change in absorbance or fluorescence. d. Include a known inhibitor as a positive control.
-
Data Analysis: Calculate the IC50 for each enzyme. Significant inhibition of a specific enzyme would support Hypothesis 2.
In Vivo Studies: Efficacy and Safety Assessment
-
Objective: To evaluate the biological activity and preliminary safety profile of the compound in a living organism. These studies should only be undertaken if promising results are obtained from in vitro experiments.[13][14][15][16]
Protocol 3.2.1: Murine Model of Bacterial Infection (if antimicrobial activity is confirmed)
-
Animal Model: BALB/c mice.
-
Infection: Induce a systemic or localized infection with a bacterial strain sensitive to the compound in vitro.
-
Treatment: Administer this compound at various doses via an appropriate route (e.g., intraperitoneal, oral).
-
Endpoints: Monitor survival rates, bacterial burden in target organs (e.g., spleen, liver), and clinical signs of illness.
-
Data Analysis: Compare the outcomes in treated groups to a vehicle-treated control group and a group treated with a standard antibiotic.
Protocol 3.2.2: Xenograft Tumor Model (if anticancer activity is confirmed)
-
Animal Model: Immunocompromised mice (e.g., nude mice).
-
Tumor Implantation: Subcutaneously implant human cancer cells that were sensitive to the compound in vitro.
-
Treatment: Once tumors are established, treat the mice with the compound at various doses.
-
Endpoints: Measure tumor volume over time. At the end of the study, excise the tumors for weight measurement and histological analysis.
-
Data Analysis: Compare tumor growth in treated groups to a vehicle-treated control group.
Visualization of Experimental Workflows and Signaling Pathways
Experimental Workflow Diagram
Caption: A potential anticancer mechanism via kinase inhibition.
Data Presentation and Interpretation
All quantitative data from the proposed experiments should be summarized in clear, well-structured tables for easy comparison.
Table 1: Sample Data Summary for In Vitro Screening
| Compound | MIC (µg/mL) vs. S. aureus | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. HEK293 | Selectivity Index (SI) |
| This compound | Experimental Value | Experimental Value | Experimental Value | IC50(HEK293)/IC50(MCF-7) |
| Control (e.g., Doxorubicin) | N/A | Reference Value | Reference Value | Reference Value |
Conclusion
The multifaceted structure of this compound provides a rich landscape for mechanistic exploration. The hypotheses presented in this guide, grounded in the established activities of its constituent chemical motifs, offer a rational starting point for a comprehensive investigation into its pharmacological profile. The detailed experimental protocols are designed to systematically test these hypotheses, enabling researchers to elucidate the primary mechanism of action and evaluate the therapeutic potential of this intriguing molecule.
References
Sources
- 1. Sulfonamide: Mechanism of Action & Uses - Lesson | Study.com [study.com]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. What is 3,4-Dimethoxybenzaldehyde?_Chemicalbook [chemicalbook.com]
- 8. Design, synthesis, and biological activity of novel 4-(3,4-dimethoxyphenyl)-2-methylthiazole-5-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives as new tubulin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro and In Vivo Studies on the Antibacterial Activity and Safety of a New Antimicrobial Peptide Dermaseptin-AC - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. Frontiers | Characterization of the in vitro, ex vivo, and in vivo Efficacy of the Antimicrobial Peptide DPK-060 Used for Topical Treatment [frontiersin.org]
The Architect's Guide to a New Class of Molecules: Discovery and Synthesis of Novel Sulfonylamino Acids
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by Gemini, Senior Application Scientist
Abstract
Sulfonylamino acids, a class of peptidomimetics where the amide bond is replaced by a sulfonamide linkage, have emerged as a cornerstone in modern medicinal chemistry. Their unique physicochemical properties, including enhanced stability to enzymatic degradation and the ability to act as transition-state analogues, make them invaluable scaffolds in the design of novel therapeutics. This guide provides a comprehensive overview of the discovery and synthesis of these remarkable compounds. We will delve into the strategic considerations behind their design, explore the primary synthetic methodologies in both solution and solid-phase, detail robust characterization techniques, and discuss their applications, with a particular focus on their role as enzyme inhibitors. This document is intended to be a practical resource, offering not only theoretical insights but also detailed experimental protocols and data presentation to empower researchers in their quest for new and effective drug candidates.
Introduction: The Rationale for Sulfonylamino Acids in Drug Discovery
The journey of a peptide-based drug from the laboratory to the clinic is often fraught with challenges, primarily due to the inherent liabilities of the peptide backbone, such as susceptibility to proteolytic cleavage and poor cell permeability. This has driven the exploration of peptidomimetics, compounds that mimic the structure and function of natural peptides but with improved pharmacological properties. Among these, sulfonylamino acids have garnered significant attention.
The replacement of a planar amide bond with a tetrahedral sulfonamide group introduces profound changes in the molecule's conformation and electronic properties. The sulfonamide moiety is a well-established pharmacophore, known for its stability and ability to participate in strong hydrogen bonding interactions.[1] This substitution can lead to compounds with enhanced biological activity and improved pharmacokinetic profiles. A key application of sulfonylamino acids is in the design of enzyme inhibitors, where the sulfonamide group can mimic the transition state of peptide hydrolysis, leading to potent and selective inhibition.[2]
This guide will navigate the intricate landscape of sulfonylamino acid discovery and synthesis, providing the reader with the foundational knowledge and practical tools to harness the potential of this versatile class of molecules.
Synthetic Strategies: Building the Sulfonylamino Acid Scaffold
The synthesis of sulfonylamino acids can be broadly categorized into two main approaches: solution-phase synthesis and solid-phase synthesis. The choice between these methods depends on several factors, including the desired scale of synthesis, the complexity of the target molecule, and the need for library generation.
Solution-Phase Synthesis: The Classical Approach
Solution-phase synthesis offers scalability and is often the method of choice for producing large quantities of a specific sulfonylamino acid.[3] The core of this approach involves the reaction of an amino acid (or its ester derivative) with a sulfonyl chloride in the presence of a base.
Caption: General solution-phase synthesis of N-sulfonylamino acids.
A key advantage of solution-phase synthesis is the relative ease of purification of intermediates at each step, ensuring the final product's high purity. However, for the synthesis of longer sulfonyl-peptides or for creating libraries of compounds, this method can be laborious and time-consuming.
This protocol provides a step-by-step procedure for the synthesis of a common sulfonylamino acid derivative.
Materials:
-
Glycine
-
Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve glycine (1.0 eq) in a 1:1 mixture of dioxane and water containing sodium bicarbonate (2.0 eq).
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of dansyl chloride (1.0 eq) in dioxane dropwise to the cooled glycine solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Acidify the reaction mixture to pH 2-3 with 1N HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Solid-Phase Synthesis: A Paradigm for Efficiency and Automation
Solid-phase peptide synthesis (SPPS) revolutionized the field of peptide chemistry, and its principles have been successfully adapted for the synthesis of sulfonylamino acids and their peptide analogues (sulfonyl-peptidomimetics).[4][5] In SPPS, the C-terminal amino acid is anchored to an insoluble polymer support (resin), and the peptide chain is elongated in a stepwise manner.[6] This approach simplifies the purification process, as excess reagents and by-products are removed by simple filtration and washing steps.[7]
Caption: Stepwise solid-phase synthesis of a sulfonyl-dipeptide.
The efficiency and amenability to automation make SPPS the preferred method for generating libraries of sulfonylamino acid-containing peptides for high-throughput screening.[8][9]
This protocol outlines the manual synthesis of a simple sulfonyl-dipeptide on a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
Aryl sulfonyl chloride
-
N,N'-Diisopropylethylamine (DIPEA)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
1-Hydroxybenzotriazole (HOBt)
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.[4]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.[10]
-
Sulfonylation: Dissolve the aryl sulfonyl chloride (3 eq) and DIPEA (6 eq) in DMF and add to the resin. Shake the reaction vessel for 2-4 hours. Wash the resin with DMF and DCM.
-
Coupling of the Second Amino Acid: Activate the next Fmoc-protected amino acid (3 eq) with HBTU (3 eq) and HOBt (3 eq) in the presence of DIPEA (6 eq) in DMF. Add the activated amino acid solution to the resin and shake for 2 hours. Wash the resin with DMF and DCM.[10]
-
Final Fmoc Deprotection: Repeat step 2.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.
-
Isolation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.
-
Purification: Purify the crude peptide by reverse-phase HPLC.
Multicomponent Reactions: A Rapid Entry to Structural Diversity
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, offer a highly efficient route to complex molecules. The Ugi and Strecker reactions are prominent examples that can be adapted for the synthesis of sulfonylamino acid derivatives.
The Ugi reaction is a powerful tool for generating peptidomimetic scaffolds.[11] By using a sulfonamide as the amine component or a sulfonic acid as the acid component, sulfonylamino acid-like structures can be synthesized in a single step.[12][13]
The Strecker synthesis, a method for producing α-amino acids from aldehydes, ammonia, and cyanide, can also be modified to incorporate a sulfonyl group.[14][15] This typically involves the use of a pre-formed N-sulfonyl imine.[16]
Characterization of Novel Sulfonylamino Acids
The unambiguous characterization of newly synthesized sulfonylamino acids is crucial to confirm their structure and purity. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). For chiral sulfonylamino acids, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is essential for determining enantiomeric purity.
NMR Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for elucidating the molecular structure. The chemical shifts of protons and carbons in the vicinity of the sulfonamide group are particularly informative. For instance, the proton on the sulfonamide nitrogen typically appears as a broad singlet in the ¹H NMR spectrum.[17]
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for N-Dansyl Amino Acids
| Amino Acid | ¹H NMR (δ, ppm) - α-CH | ¹³C NMR (δ, ppm) - α-CH | ¹³C NMR (δ, ppm) - C=O |
| Glycine | ~3.7 | ~45 | ~173 |
| Alanine | ~4.0 | ~52 | ~175 |
| Valine | ~3.8 | ~62 | ~174 |
| Leucine | ~4.1 | ~55 | ~176 |
| Phenylalanine | ~4.4 | ~58 | ~174 |
| Note: Chemical shifts are approximate and can vary depending on the solvent and other structural features.[17][18][19][20] |
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the synthesized compounds, confirming their identity. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the exact mass and elemental composition.
Chiral HPLC
For sulfonylamino acids synthesized as racemates, chiral HPLC is the gold standard for separating and quantifying the enantiomers.[21] A variety of chiral stationary phases (CSPs) are commercially available, and the selection of the appropriate column and mobile phase is critical for achieving good separation.[22][23]
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., polysaccharide-based or macrocyclic glycopeptide-based)[21]
Mobile Phase:
-
A typical mobile phase for normal-phase separation is a mixture of hexane and a polar modifier like isopropanol or ethanol, often with a small amount of an acidic or basic additive to improve peak shape.[23]
-
For reversed-phase separation, a mixture of water, acetonitrile, or methanol with a buffer is commonly used.
Procedure:
-
Dissolve a small amount of the racemic sulfonylamino acid in the mobile phase.
-
Inject the sample onto the chiral column.
-
Monitor the elution of the enantiomers using the UV detector at an appropriate wavelength.
-
Optimize the separation by adjusting the mobile phase composition and flow rate.
Applications in Drug Discovery: Sulfonylamino Acids as Enzyme Inhibitors
The structural and electronic properties of sulfonylamino acids make them particularly well-suited for the design of enzyme inhibitors. The sulfonamide group can act as a bioisostere of the tetrahedral transition state of amide bond hydrolysis, a common reaction catalyzed by proteases.
Matrix Metalloproteinase (MMP) Inhibitors
MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Their overexpression is implicated in various diseases, including cancer and arthritis. Sulfonylamino hydroxamates have been extensively investigated as potent MMP inhibitors, where the hydroxamic acid moiety chelates the active site zinc ion, and the sulfonylamino acid backbone provides specificity through interactions with the enzyme's pockets.[1][24][25][26]
Table 2: Inhibitory Activity of Selected Sulfonylamino Hydroxamates against MMPs
| Compound | MMP-1 (IC₅₀, nM) | MMP-2 (IC₅₀, nM) | MMP-9 (IC₅₀, nM) | MMP-13 (IC₅₀, nM) | Reference |
| Compound A | >10,000 | 0.9 | 1.5 | 5.0 | [27] |
| Compound B | >10,000 | <0.1 | - | <0.1 | [27] |
| FN-439 | 1000 | - | 30,000 | - | [25] |
Note: IC₅₀ values represent the concentration of the inhibitor required to reduce enzyme activity by 50%.
Caption: Schematic of a sulfonylamino hydroxamate inhibitor binding to an MMP active site.
Conclusion and Future Perspectives
The discovery and synthesis of novel sulfonylamino acids continue to be a vibrant area of research with significant implications for drug discovery. The synthetic methodologies have matured to a point where diverse libraries of these compounds can be readily accessed, enabling extensive structure-activity relationship studies. The inherent stability and unique conformational properties of the sulfonamide linkage will undoubtedly lead to the development of new and improved therapeutic agents targeting a wide range of diseases. As our understanding of the molecular basis of diseases deepens, the rational design of sulfonylamino acid-based inhibitors will become even more precise, paving the way for the next generation of targeted therapies.
References
- Walker, J. M. (1994). The dansyl method for identifying N-terminal amino acids. Methods in Molecular Biology, 32, 321–328.
- Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27–45.
- Agilent Technologies. (2019). Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns.
- Ugi, I. (1962). The α-Addition of Immonium Ions and Anions to Isonitriles, a New Reaction Principle.
- Chirality determination of unusual amino acids using precolumn derivatiz
- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239-254.
- Ugi Four-component Reaction (U-4CR)
- Strecker Synthesis. (n.d.).
- Rossello, A., Nuti, E., Orlandini, E., Carelli, P., Rapposelli, S., Tuccinardi, T., ... & Macchia, M. (2012). N-O-isopropyl sulfonamido-based hydroxamates: kinetic characterisation of a series of MMP-12/MMP-13 dual target inhibitors. Bioorganic & medicinal chemistry, 20(18), 5606-5617.
- Supuran, C. T., & Scozzafava, A. (2000). Protease inhibitors of the sulfonamide type: anticancer, antiinflammatory, and antiviral agents. Journal of enzyme inhibition, 15(6), 597-623.
- Comparison of Peptide Synthesis Methods and Techniques. (2024, January 16).
- Ugi Four-component Reaction. (n.d.).
- Strecker Synthesis. (n.d.).
- Strecker Synthesis. (n.d.).
- Odake, S., Morita, Y., Muta, E., & Nagai, Y. (1992). Inhibition of matrix metalloproteinases by peptidyl hydroxamic acids.
- Hydroxamic acid-based MMP inhibitors with selectivity for MMP-2, MMP-9 and/or MMP-13. (2001, January 3).
- Singh, S., & Sharma, P. C. (2011). Recent advances in studies on hydroxamates as matrix metalloproteinase inhibitors: a review. Current medicinal chemistry, 18(13), 1948-1969.
- Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatiz
- DANSYL-GLYCINE(1091-85-6) 1H NMR spectrum. (n.d.).
- Claus, J. E. (n.d.).
- Fields, G. B. (2011). Introduction to peptide synthesis. Current protocols in protein science, Chapter 18, Unit 18.1.
- [NMR] 1H, 13C and 15N chemical shift table of 20 common amino acids. (2021, February 17).
- What Are the Differences Between Solid-Phase and Liquid-Phase Peptide Synthesis?. (n.d.).
- Verma, R. P., & Hansch, C. (2012). Hydroxamic acids as matrix metalloproteinase inhibitors. In Matrix Metalloproteinase Inhibitors (pp. 95-131). Birkhäuser Basel.
- A facile method for the synthesis of N-(α-aminoacyl) sulfonamides. (n.d.).
- Experimental procedures Solid phase peptide synthesis (SPPS) Solid phase peptide synthesis (SPPS) was performed using a microwav. (n.d.).
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
- Recent advances in the solid- and solution-phase synthesis of peptides and proteins using micro-flow technology. (n.d.).
- Synthesis of Some Functionalized Peptomers via Ugi Four-Component Reaction. (n.d.).
- Peptide Synthesis: Solution Phase, Solid Phase or Hybrid?. (2013, November 3).
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick labor
- Methods and Protocols of Modern Solid-Phase Peptide Synthesis. (n.d.).
- Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. (2022, February 14).
- Microwave (MW) irradiated Ugi four- component reaction (Ugi-4CR): expedited synthesis of Steroid-Amino acid Conjugates- a novel class of hybrid compounds. | Request PDF. (n.d.).
- Synthesis of sulfonyl‐α‐l‐amino acid deriv
- Preparation of sulfonamides
- Schwarzinger, S., Kroon, G. J., Foss, T. R., Wright, P. E., & Dyson, H. J. (2001). 1H, 13C and 15N random coil NMR chemical shifts of the common amino acids. I. Investigations of nearest-neighbor effects. Journal of biomolecular NMR, 19(2), 151-168.
- 1H, 13C and 15N random coil NMR chemical shifts of the common amino acids. I. Investigations of nearest-neighbor effects. (n.d.).
- Recent Advances in the Synthesis of Sulfonamides Intermedi
- Sulfonamide synthesis by S-N coupling. (n.d.).
Sources
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- 25. Inhibition of matrix metalloproteinases by peptidyl hydroxamic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Hydroxamic acids as matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. | BioWorld [bioworld.com]
Methodological & Application
Application Notes & Protocols for the In Vitro Characterization of {[(3,4-Dimethoxyphenyl)sulfonyl]amino}acetic acid
Introduction: Navigating the Frontier of Novel Compound Screening
The exploration of novel chemical entities is a cornerstone of therapeutic innovation. {[(3,4-Dimethoxyphenyl)sulfonyl]amino}acetic acid represents a class of organic molecules with potential biological activity, yet it remains largely uncharacterized in the public scientific literature. Its structural relative, (3,4-Dimethoxyphenyl)acetic acid (homoveratric acid), is a known dopamine metabolite that can influence mitochondrial respiration.[1][2] However, the addition of a sulfonylamino group fundamentally alters the molecule's chemical properties, suggesting that its biological effects could be distinct.
This document provides a comprehensive guide for the initial in vitro characterization of this compound in a cell culture setting. As a compound with limited pre-existing data, a systematic and rigorous approach is paramount to generating reliable and reproducible results. The following protocols are designed to establish a foundational understanding of its cytotoxicity, solubility, and general effects on cultured mammalian cells. This guide is structured not as a rigid set of instructions, but as a decision-making framework that a diligent researcher would employ when faced with a novel investigational compound.
Compound Properties and Handling
A thorough understanding of the test article's chemical properties is the bedrock of any successful in vitro study.
| Property | Value | Source |
| Molecular Formula | C10H13NO6S | [3] |
| Molecular Weight | 275.28 g/mol | [3] |
| CAS Number | 93129-41-0 | [4] |
| Appearance | Typically a solid powder | N/A |
| Solubility | Predicted to have low aqueous solubility | [5] |
Expert Insight: The predicted low water solubility is a critical parameter.[5] Many promising compounds fail in early-stage testing due to poor bioavailability or precipitation in culture media. Therefore, the first experimental step is always to determine the optimal solvent and prepare a high-concentration stock solution. Dimethyl sulfoxide (DMSO) is the most common solvent for this purpose.
Experimental Workflow for a Novel Compound
The logical flow for characterizing a new compound like this compound is systematic. It begins with ensuring the compound can be reliably delivered to the cells and progresses to quantifying its effects.
Caption: Workflow for initial in vitro characterization of a novel compound.
Detailed Protocols
Protocol 4.1: Preparation of Stock and Working Solutions
Rationale: To avoid precipitation and ensure accurate dosing, a high-concentration stock solution in an appropriate solvent is necessary. Serial dilutions are then made to create working solutions for treating the cells. It is crucial to maintain a consistent final solvent concentration across all treatments, including the vehicle control, to prevent solvent-induced artifacts.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium appropriate for your cell line
Procedure:
-
Prepare a 100 mM Stock Solution:
-
Tare a sterile 1.5 mL microcentrifuge tube on an analytical balance.
-
Carefully add approximately 2.75 mg of this compound powder to the tube. Record the exact weight.
-
Calculate the precise volume of DMSO needed to achieve a 100 mM concentration using the formula: Volume (L) = (Mass (g) / 275.28 g/mol ) / 0.1 mol/L.
-
Add the calculated volume of DMSO to the tube.
-
Vortex thoroughly for 2-3 minutes until the powder is completely dissolved. Visually inspect for any remaining particulate matter. If necessary, gently warm the solution to 37°C to aid dissolution.
-
-
Sterilization: While DMSO is generally sterile, if you have concerns, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw an aliquot of the 100 mM stock solution.
-
Prepare serial dilutions from your stock solution in complete cell culture medium. For example, to make a 100 µM working solution, you would perform a 1:1000 dilution of the 100 mM stock into your medium.
-
Crucial Control: Ensure the final concentration of DMSO in the culture medium does not exceed 0.5% (v/v), as higher concentrations can be toxic to many cell lines. Prepare a "vehicle control" containing the same final concentration of DMSO as your highest dose treatment.
-
Protocol 4.2: Determining Cytotoxicity Using a Resazurin-Based Assay
Rationale: Before conducting mechanistic studies, it is essential to determine the concentration range at which the compound affects cell viability. The resazurin (AlamarBlue) assay is a sensitive, non-toxic method to measure metabolic activity, which serves as a proxy for cell viability.
Materials:
-
Selected mammalian cell line (e.g., HeLa, A549, HEK293)
-
Complete culture medium
-
Sterile 96-well, clear-bottom, black-walled plates
-
Resazurin sodium salt solution
-
Plate reader capable of measuring fluorescence (Ex/Em ~560/590 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment (e.g., 5,000-10,000 cells per well). Allow cells to adhere and recover for 18-24 hours.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in complete medium. A good starting point is a wide range of concentrations, such as 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, and 0.1 µM.
-
Include a "vehicle control" (medium with DMSO) and an "untreated control" (medium only).
-
Carefully remove the old medium from the cells and replace it with 100 µL of the medium containing the appropriate compound concentrations. Treat each concentration in triplicate.
-
-
Incubation: Incubate the plate for a period relevant to your experimental question (e.g., 24, 48, or 72 hours). A 48-hour incubation is a common starting point for initial cytotoxicity screening.
-
Resazurin Assay:
-
Approximately 2-4 hours before the end of the incubation period, add 10 µL of the resazurin solution to each well.
-
Continue to incubate at 37°C, protected from light.
-
Measure the fluorescence on a plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Average the fluorescence readings from the triplicate wells.
-
Normalize the data by subtracting the background fluorescence (from wells with medium and resazurin but no cells).
-
Express the viability of treated cells as a percentage of the vehicle control: % Viability = (Fluorescence_treated / Fluorescence_vehicle_control) * 100.
-
Plot the % Viability against the log of the compound concentration to generate a dose-response curve and calculate the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Sources
- 1. (3,4-Dimethoxyphenyl)acetic acid CAS#: 93-40-3 [m.chemicalbook.com]
- 2. (3,4-Dimethoxyphenyl)acetic acid | 93-40-3 [chemicalbook.com]
- 3. [[(3,4-DIMETHOXYPHENYL)SULFONYL]AMINO]ACETIC ACID [m.chemicalbook.com]
- 4. This compound (CAS No. 93129-41-0) Suppliers @ ChemicalRegister.com [chemicalregister.com]
- 5. CAS 93-40-3: (3,4-Dimethoxyphenyl)acetic acid | CymitQuimica [cymitquimica.com]
Application Notes and Protocols: Evaluating {[(3,4-Dimethoxyphenyl)sulfonyl]amino}acetic acid in Enzyme Inhibition Assays
Introduction: The Rationale for Investigating {[(3,4-Dimethoxyphenyl)sulfonyl]amino}acetic acid as a Matrix Metalloproteinase Inhibitor
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM).[1] While essential for physiological processes like development and wound healing, their aberrant activity is implicated in numerous pathologies, including arthritis, cancer, and cardiovascular diseases.[1][2] This has rendered MMPs significant targets for therapeutic drug development.
The compound of interest, this compound, possesses structural motifs suggestive of a potential MMP inhibitor. Synthetic MMP inhibitors often feature a zinc-binding group (ZBG) that coordinates with the catalytic Zn²⁺ ion in the enzyme's active site.[3] The sulfonyl group within the provided molecule, coupled with the adjacent acetic acid moiety, presents a plausible candidate for such an interaction. This document provides a comprehensive guide for researchers to systematically evaluate the inhibitory potential of this compound against key MMPs using established fluorometric assay techniques.
Core Principles of Fluorogenic MMP Inhibition Assays
The most common method for screening MMP inhibitors is through a fluorescence resonance energy transfer (FRET) based assay.[4] This system utilizes a synthetic peptide substrate that contains a fluorophore and a quencher molecule. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by an active MMP, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence.[4] The presence of an effective inhibitor, such as potentially this compound, will prevent this cleavage, resulting in a reduced fluorescence signal. The rate of fluorescence increase is therefore directly proportional to the MMP activity.
Visualizing the FRET-Based Assay Principle
The following diagram illustrates the fundamental mechanism of a FRET-based MMP assay.
Caption: FRET-based assay mechanism for MMP inhibition.
Experimental Workflow for Inhibitor Characterization
A systematic approach is essential for accurately determining the inhibitory profile of a novel compound. The workflow should encompass initial screening for activity, determination of the half-maximal inhibitory concentration (IC₅₀), and subsequent studies to elucidate the mechanism of inhibition.
Visualizing the Experimental Workflow
Caption: Workflow for screening and characterizing a potential MMP inhibitor.
Part 1: Protocol for Single-Point Inhibition Screening
This initial step quickly determines if the compound exhibits any inhibitory activity against the target MMP at a single, relatively high concentration.
Objective: To qualitatively assess if this compound inhibits a target MMP (e.g., MMP-1, MMP-3, MMP-9).
Materials
-
Recombinant human MMP enzyme (e.g., MMP-1, MMP-3, MMP-9)[5][6]
-
Assay Buffer (e.g., Tris-buffered, containing CaCl₂, ZnCl₂, and Brij-35)
-
This compound (Test Compound)
-
Known broad-spectrum MMP inhibitor (e.g., GM6001) as a positive control[7]
-
DMSO (for dissolving compounds)
-
Black 96-well microplate
-
Fluorescence microplate reader with appropriate excitation/emission filters (e.g., Ex/Em = 325/393 nm or 490/520 nm, depending on the substrate)[5]
Procedure
-
Compound Preparation: Prepare a 1 mM stock solution of this compound in 100% DMSO. Prepare a corresponding stock of the positive control inhibitor (GM6001).
-
Enzyme Preparation: Dilute the recombinant MMP enzyme to the working concentration (as recommended by the supplier) in cold Assay Buffer. Keep on ice.
-
Assay Plate Setup: In a 96-well black plate, set up the following wells in triplicate:
-
Blank Control: 50 µL Assay Buffer.
-
Enzyme Control (100% Activity): 45 µL Assay Buffer + 5 µL diluted MMP enzyme.
-
Solvent Control: 44 µL Assay Buffer + 1 µL DMSO + 5 µL diluted MMP enzyme.
-
Positive Inhibitor Control: 44 µL Assay Buffer + 1 µL GM6001 stock + 5 µL diluted MMP enzyme.
-
Test Compound: 44 µL Assay Buffer + 1 µL Test Compound stock + 5 µL diluted MMP enzyme.
-
-
Pre-incubation: Mix the plate gently and incubate for 15-30 minutes at 37°C. This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Reaction Initiation: Prepare the FRET substrate solution by diluting it in Assay Buffer to the final working concentration. Add 50 µL of the substrate solution to all wells to initiate the reaction. The final volume in each well should be 100 µL.
-
Fluorescence Measurement: Immediately place the plate in the fluorescence reader pre-set to 37°C. Measure the fluorescence intensity kinetically every 60 seconds for 30-60 minutes.[6]
Data Analysis
-
Subtract the background fluorescence (Blank Control) from all readings.
-
Determine the reaction rate (slope) for each well from the linear portion of the kinetic curve (RFU/min).
-
Calculate the percent inhibition using the following formula: % Inhibition = [1 - (Rate_Test_Compound / Rate_Solvent_Control)] * 100
A result of >50% inhibition suggests the compound is a promising candidate for further analysis.
Part 2: Protocol for IC₅₀ Determination
Objective: To determine the concentration of this compound required to inhibit 50% of the MMP activity.
Procedure
-
Compound Dilution Series: Prepare a serial dilution of the 1 mM Test Compound stock in DMSO. A common approach is a 10-point, 2-fold dilution series.
-
Assay Plate Setup: Set up the 96-well plate as in Part 1, but instead of a single concentration, add 1 µL of each dilution of the Test Compound to its respective wells. Ensure to include Enzyme Control and Solvent Control wells.
-
Pre-incubation, Reaction Initiation, and Measurement: Follow steps 4-6 from the Part 1 protocol.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the Test Compound as described previously.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Use a non-linear regression analysis (sigmoidal dose-response curve) to fit the data and determine the IC₅₀ value.
-
Data Presentation: IC₅₀ Determination
| Compound | Target Enzyme | IC₅₀ (µM) [95% CI] |
| This compound | MMP-X | TBD |
| GM6001 (Positive Control) | MMP-X | TBD |
| Table for summarizing IC₅₀ results. TBD: To Be Determined. |
Part 3: Insights into Mechanism of Action Studies
Once the IC₅₀ is established, further experiments can elucidate how the compound inhibits the enzyme. This is typically done by measuring the initial reaction rates at various substrate concentrations in the presence of a fixed concentration of the inhibitor (usually at or near its IC₅₀).
The resulting data can be plotted using a Lineweaver-Burk (double reciprocal) plot (1/velocity vs. 1/[Substrate]). The pattern of changes in Vmax (maximum velocity) and Km (Michaelis constant) helps identify the inhibition type:
-
Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, apparent Km increases). The inhibitor competes with the substrate for the active site.
-
Non-competitive Inhibition: Lines intersect on the x-axis (Vmax decreases, Km is unchanged). The inhibitor binds to a site other than the active site.
-
Uncompetitive Inhibition: Lines are parallel (both Vmax and Km decrease). The inhibitor binds only to the enzyme-substrate complex.
Trustworthiness and Self-Validation
For these protocols to be trustworthy, every experiment must include a self-validating system:
-
Positive Control (e.g., GM6001): Confirms that the assay system is responsive to known inhibitors. Failure of this control invalidates the experiment.[7]
-
Solvent Control (e.g., DMSO): Accounts for any effect the solvent might have on enzyme activity. The activity of this control is considered 100% for calculation purposes.[6]
-
Blank/No Enzyme Control: Establishes the background signal of the substrate and buffer, which must be subtracted from all other readings.
References
-
Chondrex, Inc. (n.d.). MMP-13 Inhibitor Assay Kit. Retrieved from [Link]
-
BioAssay Systems. (n.d.). EnzyFluo™ MMP-1 Inhibitor Assay Kit. Retrieved from [Link]
-
Assay Genie. (n.d.). MMP-9 Inhibitor Screening Kit (Fluorometric) (#BN01060). Retrieved from [Link]
-
BioAssay Systems. (n.d.). EnzyFluo™ MMP-9 Inhibitor Assay Kit and Services. Retrieved from [Link]
-
Clark, I. M. (Ed.). (2001). Matrix Metalloproteinase Protocols. Humana Press. Retrieved from [Link]
- Nagase, H., & Woessner, J. F. (1999). Matrix metalloproteinases. Journal of Biological Chemistry, 274(31), 21491-21494.
-
Teixeira, F. V., et al. (2018). Inhibition of matrix metalloproteinases: a troubleshooting for dentin adhesion. Journal of Applied Oral Science, 26, e20170481. Retrieved from [Link]
-
Elabscience. (n.d.). Matrix Metalloproteinase 3 (MMP-3) Inhibitor Screening Kit (E-BC-D003). Retrieved from [Link]
Sources
- 1. Assays of Matrix Metalloproteinases (MMPs) and MMP Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 2. bioassaysys.com [bioassaysys.com]
- 3. Inhibition of matrix metalloproteinases: a troubleshooting for dentin adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Matrix Metalloproteinase 3 (MMP-3) Inhibitor Screening Kit - Elabscience® [elabscience.com]
- 5. bioassaysys.com [bioassaysys.com]
- 6. assaygenie.com [assaygenie.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Application Note: A High-Throughput Screening Cascade for the Identification and Characterization of Novel Phosphodiesterase 4 (PDE4) Inhibitors
Abstract
The modulation of intracellular cyclic adenosine monophosphate (cAMP) levels is a cornerstone of cellular signal transduction, and its dysregulation is implicated in numerous inflammatory and neurological disorders. Phosphodiesterase 4 (PDE4), an enzyme responsible for the specific hydrolysis of cAMP, has emerged as a critical therapeutic target.[1] The development of novel, selective PDE4 inhibitors is a key objective in modern drug discovery. This application note presents a comprehensive, two-stage high-throughput screening (HTS) cascade designed to identify and validate new chemical entities targeting PDE4, using {[(3,4-Dimethoxyphenyl)sulfonyl]amino]acetic acid as a representative test compound. We detail a robust biochemical primary assay followed by a physiologically relevant cell-based secondary assay, providing researchers with the protocols and scientific rationale required to prosecute a successful screening campaign.
Scientific Background: The cAMP Signaling Pathway and PDE4 as a Target
Intracellular signaling cascades are fundamental to cellular function. The cAMP pathway begins with the activation of a G-protein coupled receptor (GPCR), which in turn activates adenylyl cyclase (AC). AC catalyzes the conversion of ATP into cAMP, a ubiquitous second messenger. cAMP then activates downstream effectors, most notably Protein Kinase A (PKA), which phosphorylates a multitude of substrates to elicit a physiological response.
The magnitude and duration of this signal are tightly regulated by phosphodiesterases (PDEs), which hydrolyze cAMP to the inactive AMP. The PDE4 enzyme family is specific for cAMP and is predominantly expressed in inflammatory and immune cells, making it a highly attractive target for treating conditions like COPD, psoriasis, and atopic dermatitis.[1][2] Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which suppresses the activity of immune cells and reduces the production of pro-inflammatory cytokines.[1]
The chemical scaffold of the test compound, {[(3,4-Dimethoxyphenyl)sulfonyl]amino]acetic acid, contains a catechol-ether motif (3,4-dimethoxyphenyl) that is a common feature in many known PDE4 inhibitors, suggesting its potential as a novel modulator of this enzyme family.[2]
The HTS Cascade: A Phased Approach to Hit Discovery
A successful screening campaign relies on a tiered approach to efficiently manage the large number of compounds and eliminate false positives. Our proposed cascade consists of a high-throughput biochemical screen to identify initial hits, followed by a lower-throughput, more complex cell-based assay for confirmation and characterization.
Sources
Application Notes and Protocols: Characterizing Protein Interactions with {[(3,4-Dimethoxyphenyl)sulfonyl]amino}acetic acid
Introduction
In the landscape of drug discovery and chemical biology, the identification and characterization of small molecules that modulate protein function are of paramount importance. The compound {[(3,4-Dimethoxyphenyl)sulfonyl]amino}acetic acid presents an interesting scaffold for probing protein-ligand interactions. Its structure combines a sulfonamide group, a well-established pharmacophore in medicinal chemistry, with an amino acid-like moiety, suggesting potential for specific interactions with various protein targets.[1][2] The 3,4-dimethoxyphenyl substituent offers further opportunities for specific hydrophobic and hydrogen-bonding interactions within a protein binding pocket.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in protein binding studies. We will delve into the theoretical underpinnings of its potential interactions and provide detailed, field-proven protocols for its characterization using a suite of biophysical techniques. The emphasis is not merely on the procedural steps but on the scientific rationale behind each experimental choice, ensuring a robust and self-validating approach to your research.
Molecular Rationale and Potential Protein Targets
The chemical structure of this compound suggests several potential modes of protein interaction. The sulfonamide group (–SO₂NH–) is a key functional group in many approved drugs and is known to participate in hydrogen bonding and electrostatic interactions.[1][2] The two oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, while the nitrogen can act as a hydrogen bond donor.[3] This motif is particularly prevalent in inhibitors of enzymes such as carbonic anhydrases and proteases.
The aminoacetic acid portion provides a handle for further interactions, mimicking natural amino acid ligands. The carboxylate can form salt bridges with positively charged residues like lysine and arginine, or hydrogen bond with various side chains. The dimethoxyphenyl ring can engage in hydrophobic and van der Waals interactions within a binding pocket and potentially form hydrogen bonds via its methoxy groups.
Given these features, potential protein targets for this compound could include:
-
Enzymes: Proteases, kinases, and carbonic anhydrases where sulfonamides are known to bind in the active site.
-
Nuclear Receptors: Proteins that bind small molecule ligands to regulate gene transcription.
-
Protein-Protein Interaction Interfaces: The compound could potentially disrupt the interaction between two proteins.
Biophysical Characterization of Protein Binding
A multi-faceted approach using various biophysical techniques is recommended to fully characterize the binding of this compound to a target protein.[4][5][6] This ensures the validation of binding and provides a comprehensive understanding of the interaction thermodynamics, kinetics, and structural details. We will focus on four primary techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Fluorescence Polarization (FP), and Nuclear Magnetic Resonance (NMR) spectroscopy, with a concluding section on X-ray crystallography for structural elucidation.
Initial Screening and Affinity Determination by Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions.[7][8] It measures the change in refractive index at the surface of a sensor chip as the analyte (our compound) flows over the immobilized ligand (the target protein).[7][9] This allows for the determination of association (kₐ) and dissociation (kₑ) rates, and the equilibrium dissociation constant (Kₑ).[10]
Experimental Workflow: SPR
Caption: Workflow for SPR-based protein-ligand interaction analysis.
Detailed Protocol: SPR
-
Protein Immobilization:
-
Select a suitable sensor chip (e.g., CM5 for amine coupling).
-
Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the purified target protein (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.0-5.5) over the activated surface.
-
Deactivate any remaining active esters with a 1 M ethanolamine-HCl solution. A reference channel should be prepared similarly but without protein immobilization.
-
-
Binding Analysis:
-
Prepare a dilution series of this compound in a suitable running buffer (e.g., HBS-EP+). The concentration range should span at least two orders of magnitude around the expected Kₑ.
-
Inject the compound solutions over the protein and reference surfaces for a defined association time, followed by a dissociation phase with running buffer.
-
Between each compound injection, regenerate the sensor surface using a mild regeneration solution (e.g., a short pulse of low pH glycine or high salt buffer) if necessary.
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to extract kₐ, kₑ, and calculate Kₑ (Kₑ = kₑ/kₐ).
-
| Parameter | Typical Value Range |
| Protein Immobilization Level | 2000 - 10000 RU |
| Compound Concentration Range | 0.1 - 100 x expected Kₑ |
| Flow Rate | 30 - 50 µL/min |
| Association Time | 60 - 180 s |
| Dissociation Time | 180 - 600 s |
Thermodynamic Characterization by Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[11][12][13][14] A single ITC experiment can determine the binding affinity (Kₐ), stoichiometry (n), and enthalpy of binding (ΔH).[12][13][15] The change in entropy (ΔS) can then be calculated. This information is invaluable for understanding the driving forces behind the interaction.[13]
Experimental Workflow: ITC
Caption: Workflow for a competitive Fluorescence Polarization assay.
Detailed Protocol: Competitive FP
-
Assay Development:
-
A fluorescently labeled tracer that binds to the target protein must be available or synthesized. The tracer's affinity for the protein should be determined first by direct titration.
-
Optimize the concentrations of the protein and tracer to achieve a stable and robust polarization signal. Typically, the protein concentration is set at or below the Kₑ of the tracer.
-
-
Competitive Binding Assay:
-
In a microplate, add a fixed concentration of the target protein and the fluorescent tracer.
-
Add a serial dilution of this compound.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium.
-
Measure the fluorescence polarization using a suitable plate reader.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of compound that displaces 50% of the tracer).
-
Convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation, which requires knowledge of the tracer's Kₑ and concentration.
-
Structural Insights with NMR Spectroscopy and X-ray Crystallography
NMR spectroscopy and X-ray crystallography provide atomic-level details of the protein-ligand interaction. [16][17][18][19][20][21] Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to map the binding site of the compound on the protein surface. [17][19]In a ¹H-¹⁵N HSQC experiment, the chemical shifts of the protein's backbone amides are monitored upon titration of the compound. Residues in the binding site will experience significant chemical shift perturbations. Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD) NMR, can also be used to identify which parts of the compound are in close contact with the protein. [17][22][23] X-ray Crystallography: If the protein-ligand complex can be crystallized, X-ray crystallography can provide a high-resolution three-dimensional structure of the complex. [16][18][20][21][24]This reveals the precise binding mode of the compound, including all the specific hydrogen bonds, hydrophobic interactions, and salt bridges. [16][20]This structural information is invaluable for structure-based drug design efforts. [18]
Conclusion
The systematic application of these biophysical techniques provides a robust framework for characterizing the binding of this compound to a protein target. By moving from initial screening and affinity determination with SPR and FP to a detailed thermodynamic understanding with ITC, and finally to atomic-level structural insights with NMR and X-ray crystallography, researchers can build a comprehensive picture of the molecular recognition event. This integrated approach, grounded in sound scientific principles, is essential for advancing our understanding of protein-ligand interactions and for the successful development of novel therapeutics.
References
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Modern Biophysical Approaches to Study Protein–Ligand Interactions. (n.d.). SpringerLink. Retrieved January 15, 2026, from [Link]
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Rossi, A. M., & Taylor, C. W. (2011). Analysis of protein-ligand interactions by fluorescence polarization. Nature Protocols, 6(3), 365–387. [Link]
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Protein-ligand binding measurements using fluorescence polarization. (n.d.). BMG LABTECH. Retrieved January 15, 2026, from [Link]
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Waghmare, W., Puranik, V. G., & Dhavale, D. D. (2015). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. Journal of Medicinal Chemistry, 58(15), 6084–6095. [Link]
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Tso, F. T., & Williams, M. A. (2019). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. Methods in Molecular Biology, 1964, 61–74. [Link]
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Goh, K. C., & Skelly, J. V. (2005). X-ray crystallography of protein-ligand interactions. Methods in Molecular Biology, 305, 155–166. [Link]
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Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. (n.d.). nanomicronspheres. Retrieved January 15, 2026, from [Link]
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Elucidating Protein-Ligand Interactions Using High Throughput Biophysical Techniques. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
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Cala, O., Guillière, F., & Krimm, I. (2014). NMR studies of protein-ligand interactions. Methods in Molecular Biology, 1091, 1–24. [Link]
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Ciulli, A. (2013). Protein X-ray Crystallography and Drug Discovery. Methods in Molecular Biology, 922, 145–163. [Link]
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NMR for Studying Protein-Ligand Interactions. (n.d.). Creative Biostructure. Retrieved January 15, 2026, from [Link]
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Jhoti, H., & Williams, G. (2013). Studying protein-ligand interactions using X-ray crystallography. Methods in Molecular Biology, 1008, 457–477. [Link]
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Leadbeater, M. R., & Williams, D. H. (2016). Biophysical Screening for the Discovery of Small-Molecule Ligands. Methods in Molecular Biology, 1337, 1–25. [Link]
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Hall, M. D., et al. (2016). Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates. Journal of Visualized Experiments, (117), 54728. [Link]
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Paul, B. K., Guchhait, N., & Chakraborty, A. (2016). Heme Protein Binding of Sulfonamide Compounds: A Correlation Study by Spectroscopic, Calorimetric, and Computational Methods. Journal of Physical Chemistry B, 120(15), 3647–3659. [Link]
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Deconstructing Protein Binding of Sulfonamides and Sulfonamide An- alogs. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
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Ciulli, A. (2013). Isothermal titration calorimetry for studying protein-ligand interactions. Methods in Molecular Biology, 1008, 103–118. [Link]
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Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. (n.d.). SpringerLink. Retrieved January 15, 2026, from [Link]
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X-Ray Crystallography of Protein-Ligand Interactions. (n.d.). Springer Nature Experiments. Retrieved January 15, 2026, from [Link]
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Isothermal titration calorimetry for studying protein-ligand interactions. (n.d.). SciSpace. Retrieved January 15, 2026, from [Link]
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Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. (2023). JACS Au, 3(9), 2460–2469. [Link]
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Angulo, J., & Nieto, P. M. (2011). NMR-based analysis of protein-ligand interactions. Physical Chemistry Chemical Physics, 13(29), 13034–13042. [Link]
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Protein–Ligand Interaction Analyses with Nuclear Magnetic Resonance Spectroscopy Enhanced by Dissolution Triplet Dynamic Nuclear Polarization. (2023). The Journal of Physical Chemistry Letters, 14(28), 6439–6445. [Link]
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Isothermal Titration Calorimetry (ITC). (n.d.). Center for Macromolecular Interactions. Retrieved January 15, 2026, from [Link]
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Producing Crystalline Protein-Ligand Complexes: Every Beautiful Partnership Starts with the Introduction. (n.d.). Peak Proteins. Retrieved January 15, 2026, from [Link]
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Fluorescence Polarization (FP). (n.d.). Molecular Devices. Retrieved January 15, 2026, from [Link]
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Sarojini, K., & Krishnan, H. (2014). MOLECULAR DOCKING STUDIES OF SOME SULFONAMIDE DERIVATIVES AS PBP-2X INHIBITORS AS ANTIBACTERIAL AGENTS. Romanian Journal of Biophysics, 24(3), 175–182. [Link]
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Vasile, F., & Collina, S. (2024). Biophysical Assays for Investigating Modulators of Macromolecular Complexes: An Overview. ACS Omega. [Link]
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Using biophysical techniques to enhance early-stage drug discovery: the impact and challenges. (2023). Expert Opinion on Drug Discovery, 18(10), 1103–1117. [Link]
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NMR Analysis of Protein-Ligand Interactions. (n.d.). University of Arizona. Retrieved January 15, 2026, from [Link]
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Principle and Protocol of Surface Plasmon Resonance (SPR). (n.d.). Creative BioMart. Retrieved January 15, 2026, from [Link]
-
Navratilova, I., & Hopkins, A. L. (2004). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Analytical Biochemistry, 334(1), 150–157. [Link]
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Surface Plasmon Resonance Protocol & Troubleshooting. (n.d.). Creative Biolabs. Retrieved January 15, 2026, from [Link]
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Characterization of Small Molecule–Protein Interactions Using SPR Method. (n.d.). SpringerLink. Retrieved January 15, 2026, from [Link]
-
A beginner's guide to surface plasmon resonance. (2023). The Biochemist. [Link]
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(3,4-Dimethoxyphenyl)acetic acid. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]
-
(3,4-Dimethoxyphenyl)acetic acid. (n.d.). LookChem. Retrieved January 15, 2026, from [Link]
-
[{2-[(3,4-Dimethoxybenzyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]
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Characterization of Plasma Protein Binding and the Effect of the Vehicle of Docetaxel Formulations. (2016). Journal of the Mexican Chemical Society, 60(2), 70–76. [Link]
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(3,4-Dimethoxyphenyl)(oxo)aceticacid. (n.d.). Automated Topology Builder (ATB) and Repository. Retrieved January 15, 2026, from [Link]
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- 4. worldscientific.com [worldscientific.com]
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- 6. Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
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- 10. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
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- 24. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]
Application Notes and Protocols for the In Vivo Evaluation of {[(3,4-Dimethoxyphenyl)sulfonyl]amino}acetic acid
Introduction: A Strategic Approach to In Vivo Characterization
The compound {[(3,4-Dimethoxyphenyl)sulfonyl]amino}acetic acid represents a novel chemical entity with potential therapeutic applications. Its structure, featuring a sulfonamide group linked to an amino acid moiety and a dimethoxyphenyl ring, suggests possible interactions with a range of biological targets. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design for the initial in vivo evaluation of this compound. Our approach is grounded in the principles of rigorous preclinical study design to ensure the generation of robust and reproducible data, essential for making informed decisions in the drug development pipeline.[1][2][3][4][5]
The following protocols are designed to be a self-validating system, moving logically from foundational safety and pharmacokinetic assessments to preliminary efficacy studies. The causality behind each experimental choice is explained to provide a clear understanding of the scientific rationale.
Part 1: Foundational In Vivo Studies: Safety, Tolerability, and Pharmacokinetics
The initial phase of in vivo testing is critical for establishing the basic safety and pharmacokinetic profile of a novel compound. These studies are prerequisites for any subsequent efficacy trials and are guided by regulatory agencies such as the FDA.[6][7][8]
Maximum Tolerated Dose (MTD) and Dose-Range Finding Studies
Objective: To determine the highest dose of this compound that can be administered to an animal model without causing unacceptable toxicity. This information is crucial for selecting dose levels for subsequent studies.
Protocol:
-
Animal Model: Select a common rodent model, such as Swiss Webster or CD-1 mice, for initial screening due to their well-characterized biology and cost-effectiveness. Use both male and female animals to assess for any sex-dependent differences in toxicity.
-
Acclimation: Allow animals to acclimate to the facility for a minimum of 7 days before the start of the study.
-
Grouping: Assign animals to dose groups (e.g., 5 animals per sex per group). Include a vehicle control group that receives the formulation without the test compound.
-
Dose Escalation: Administer single doses of the compound in an escalating manner. A suggested starting dose could be 10 mg/kg, with subsequent doses increasing by a factor of 3-5 (e.g., 30 mg/kg, 100 mg/kg, 300 mg/kg, 1000 mg/kg). The route of administration (e.g., oral gavage, intraperitoneal injection) should be chosen based on the compound's physicochemical properties and the intended clinical route.
-
Monitoring: Observe animals for clinical signs of toxicity at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose) for up to 14 days. Record observations such as changes in activity, posture, breathing, and any signs of pain or distress.
-
Body Weight: Measure and record the body weight of each animal before dosing and at regular intervals throughout the study.
-
Endpoint: The MTD is defined as the highest dose that does not cause mortality or serious adverse effects.
Data Presentation: Example MTD Study Results
| Dose Group (mg/kg) | Number of Animals | Mortality | Clinical Signs of Toxicity | Body Weight Change (%) |
| Vehicle | 10 (5M, 5F) | 0 | None | +5% |
| 100 | 10 (5M, 5F) | 0 | None | +4% |
| 300 | 10 (5M, 5F) | 0 | Mild lethargy at 1h, resolved by 4h | +2% |
| 1000 | 10 (5M, 5F) | 2 | Severe lethargy, piloerection | -10% |
Pharmacokinetic (PK) Profiling
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound. Understanding the PK profile is essential for designing rational dosing schedules for efficacy studies.
Protocol:
-
Animal Model: Use a cannulated rodent model (e.g., Sprague-Dawley rats) to allow for serial blood sampling.
-
Dosing: Administer a single dose of the compound at a dose level well below the MTD. Include both intravenous (IV) and the intended therapeutic route (e.g., oral) administration to determine bioavailability.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).
-
Plasma Analysis: Process blood samples to obtain plasma. Analyze the plasma concentration of the compound using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
PK Parameters: Calculate key PK parameters including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve.
-
t1/2: Half-life.
-
Bioavailability (F%): (AUCoral / AUCIV) x 100.
-
Data Presentation: Example Pharmacokinetic Parameters
| Parameter | Intravenous (10 mg/kg) | Oral (100 mg/kg) |
| Cmax (ng/mL) | 5000 | 2500 |
| Tmax (h) | 0.08 | 1.0 |
| AUC (ng*h/mL) | 12000 | 15000 |
| t1/2 (h) | 2.5 | 3.0 |
| Bioavailability (%) | N/A | 12.5% |
Part 2: Hypothesis-Driven Efficacy Studies
Based on the structural motifs of this compound, several therapeutic hypotheses can be formulated. The sulfonamide group is a well-known pharmacophore in anti-inflammatory and antimicrobial drugs. The amino acid backbone suggests potential roles in metabolic or neurological pathways. The following section outlines a hypothetical efficacy study in a model of inflammation.
Rationale for an Anti-Inflammatory Hypothesis
The presence of a sulfonamide moiety provides a strong rationale for investigating the anti-inflammatory potential of the compound. Many established anti-inflammatory drugs, such as celecoxib, are sulfonamides that act by inhibiting cyclooxygenase (COX) enzymes.
Signaling Pathway: COX-Mediated Inflammation
Caption: Simplified pathway of prostaglandin-mediated inflammation.
In Vivo Efficacy Model: Carrageenan-Induced Paw Edema
Objective: To evaluate the acute anti-inflammatory activity of this compound in a well-established animal model.
Protocol:
-
Animal Model: Use Wistar or Sprague-Dawley rats.
-
Grouping: Assign animals to groups (n=8-10 per group):
-
Vehicle Control
-
Positive Control (e.g., Indomethacin, 10 mg/kg)
-
Test Compound (at least 3 dose levels, e.g., 30, 100, 300 mg/kg, based on MTD and PK data)
-
-
Dosing: Administer the vehicle, positive control, or test compound orally one hour before the induction of inflammation.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculation of Edema Inhibition: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
Experimental Workflow
Caption: Workflow for the carrageenan-induced paw edema model.
Part 3: Preliminary Toxicology and Histopathology
Objective: To assess any potential organ toxicity following repeated administration of the compound.
Protocol:
-
Study Design: Conduct a 14-day repeat-dose toxicity study in rats.
-
Dosing: Administer the vehicle and at least two dose levels of the test compound (e.g., a therapeutic dose and a higher dose) daily for 14 days.
-
Clinical Observations: Monitor animals daily for clinical signs of toxicity.
-
Hematology and Clinical Chemistry: At the end of the study, collect blood for hematology and clinical chemistry analysis.
-
Necropsy and Histopathology: Perform a gross necropsy on all animals. Collect major organs (liver, kidneys, spleen, heart, lungs, etc.) for histopathological examination.
Conclusion and Future Directions
This document provides a foundational framework for the initial in vivo characterization of this compound. The successful completion of these studies will provide critical data on the safety, tolerability, pharmacokinetics, and preliminary efficacy of the compound. Positive results would warrant further investigation into the mechanism of action, exploration of other therapeutic models, and more extensive toxicology studies as required by regulatory guidelines for progression towards clinical development.[9][10]
References
-
National Institutes of Health (NIH). General Principles of Preclinical Study Design. [Link]
-
Semantic Scholar. General Principles of Preclinical Study Design. [Link]
-
MDPI. Designing an In Vivo Preclinical Research Study. [Link]
-
ResearchGate. (PDF) Designing an In Vivo Preclinical Research Study. [Link]
-
The Jackson Laboratory. How to design robust preclinical efficacy studies that make a difference. [Link]
-
U.S. Food and Drug Administration (FDA). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]
-
U.S. Food and Drug Administration (FDA). FDA Requirements for Preclinical Studies. [Link]
-
NAMSA. Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. [Link]
-
U.S. Food and Drug Administration (FDA). Step 2: Preclinical Research. [Link]
-
U.S. Food and Drug Administration (FDA). Preclinical Assessment of Investigational Cellular and Gene Therapy Products. [Link]
Sources
- 1. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. General Principles of Preclinical Study Design | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. How to design robust preclinical efficacy studies that make a difference [jax.org]
- 6. fda.gov [fda.gov]
- 7. karger.com [karger.com]
- 8. Step 2: Preclinical Research | FDA [fda.gov]
- 9. namsa.com [namsa.com]
- 10. Preclinical Assessment of Investigational Cellular and Gene Therapy Products | FDA [fda.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of {[(3,4-Dimethoxyphenyl)sulfonyl]amino}acetic acid Synthesis
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for the synthesis of {[(3,4-Dimethoxyphenyl)sulfonyl]amino}acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this procedure. We will move beyond simple step-by-step instructions to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction for higher yields and purity.
The synthesis of N-sulfonylated amino acids, such as this compound, is a cornerstone reaction in medicinal chemistry. The most common approach is the nucleophilic attack of an amino acid on a sulfonyl chloride in the presence of a base. While straightforward in principle, this reaction is fraught with potential pitfalls that can drastically reduce yield and complicate purification. This document provides a structured, question-and-answer guide to address these issues directly.
Troubleshooting Guide
This section addresses the most pressing issues encountered during the synthesis, focusing on diagnosing the problem and providing actionable solutions.
Q1: My overall yield is very low. What are the most common causes?
Low yields in this synthesis are rarely due to a single factor. Most often, it's a combination of issues related to reagent stability, reaction conditions, and side reactions.
Most Common Culprits for Low Yield:
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Hydrolysis of the Sulfonyl Chloride: 3,4-Dimethoxyphenylsulfonyl chloride is a highly reactive electrophile and is extremely sensitive to moisture. Any water present in the solvent, glassware, or even absorbed from the atmosphere will rapidly hydrolyze the sulfonyl chloride to the corresponding and unreactive 3,4-dimethoxyphenylsulfonic acid.[1] This is the most frequent cause of yield loss as it consumes your starting material.
-
Formation of Bis-sulfonated Byproduct: The primary amine of glycine can, in principle, react with a second molecule of the sulfonyl chloride after the initial sulfonylation.[1] This is more likely if there is a localized high concentration of the sulfonyl chloride. This side reaction consumes two equivalents of your valuable sulfonyl chloride to produce an unwanted byproduct.
-
Suboptimal pH and Base Selection: The reaction requires a base to neutralize the HCl generated and to deprotonate the amino group of glycine, increasing its nucleophilicity. However, if the pH is too high (excessively strong base), it can promote the hydrolysis of the sulfonyl chloride or, if using a glycine ester, the hydrolysis of the ester group itself.[2]
-
Poor Reactivity of the Amine: While glycine is a relatively unhindered primary amine, its nucleophilicity can be influenced by the reaction medium. In some solvents, the zwitterionic nature of the free amino acid can reduce its availability and reactivity.[3][4]
The following DOT script illustrates a decision tree for troubleshooting low yields.
Caption: Troubleshooting decision tree for low yield.
Q2: I'm struggling with the purification. My final product is impure. What can I do?
Purification is often as challenging as the reaction itself. The main impurities are typically unreacted starting materials or their hydrolysis products.
| Impurity Type | Identification | Mitigation Strategy |
| Unreacted Glycine | Water-soluble, zwitterionic. | During workup, an acidic wash (e.g., 1M HCl) will protonate the glycine, making it highly soluble in the aqueous layer, while your product remains in the organic layer.[1] |
| 3,4-Dimethoxyphenylsulfonic Acid | Highly polar and acidic. | This hydrolysis product of the sulfonyl chloride can be effectively removed with a basic aqueous wash (e.g., saturated sodium bicarbonate solution). The sulfonic acid will be deprotonated to its salt, which is highly soluble in the aqueous phase.[1] |
| Bis-sulfonated Byproduct | Less polar than the sulfonic acid but may have similar polarity to the desired product. | The best strategy is prevention: add the sulfonyl chloride slowly and portion-wise to the glycine solution to avoid localized excess.[1] If formed, careful column chromatography or fractional recrystallization may be required. |
Effective Purification Methods:
-
Aqueous Washes: As detailed in the table, a sequential wash of the organic layer with dilute acid, then water, then a dilute base is a powerful way to remove the most common impurities.
-
Recrystallization: This is the most effective method for purifying the final solid product.[1] Finding the right solvent system is key. A good starting point is an ethanol/water or ethyl acetate/hexanes mixture. The goal is to find a system where the product is soluble at high temperatures but sparingly soluble at room temperature, while impurities remain dissolved.[1]
-
Silica Gel Chromatography: If recrystallization fails, column chromatography is an option. Due to the acidic proton on the sulfonamide, tailing can be an issue. Adding a small amount of acetic acid (e.g., 0.5-1%) to the eluent can often suppress this, leading to sharper peaks and better separation.[1]
Q3: The reaction seems sluggish or doesn't go to completion. Why?
A slow or incomplete reaction points to issues with reactivity or reaction conditions.
-
Cause: Inadequate mixing or poor solubility.
-
Explanation: If glycine is not fully dissolved or suspended in the reaction medium, its availability to react with the sulfonyl chloride is limited. This is particularly true in biphasic systems (e.g., an organic solvent and an aqueous base).
-
Solution: Ensure vigorous stirring. Consider using a phase-transfer catalyst if you are using a biphasic system. Alternatively, using a solvent system that can dissolve all reactants, such as aqueous dioxane or acetone, can be beneficial.[4]
-
-
Cause: Insufficient base.
-
Explanation: The reaction generates one equivalent of HCl. If the base is not sufficient to neutralize this acid and also deprotonate the glycine, the reaction will slow down and stop as the free amine is consumed.
-
Solution: Use at least two equivalents of a mild base like sodium bicarbonate or sodium carbonate. One equivalent neutralizes the HCl, and the other facilitates the deprotonation of the amino acid.
-
-
Cause: Low Temperature.
-
Explanation: While the initial addition of the sulfonyl chloride is often done at 0 °C to control the exothermic reaction and minimize side reactions, the reaction may need to be warmed to room temperature or slightly above to proceed to completion.[1]
-
Solution: After the initial addition at low temperature, allow the reaction to warm to room temperature and monitor its progress by TLC. If it stalls, gentle heating (40-50 °C) can be applied.
-
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for this synthesis?
The synthesis follows a nucleophilic acyl substitution-like pathway at a sulfur center.
Caption: General reaction mechanism.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of glycine attacks the electrophilic sulfur atom of 3,4-dimethoxyphenylsulfonyl chloride.
-
Chloride Departure: The chloride ion, a good leaving group, is displaced.
-
Deprotonation: The resulting positively charged nitrogen is deprotonated by a base, yielding the final sulfonamide product and neutralizing the generated HCl.
Q2: Should I use glycine or a glycine ester as the starting material?
This is a critical decision that affects both the reaction and the workup.
-
Using Glycine (Free Acid):
-
Pros: Direct, one-step reaction to the final product.
-
Cons: Glycine has poor solubility in many organic solvents. The reaction is often run in a biphasic system (e.g., ether/water) or in solvents like aqueous acetone, which can complicate things. The free carboxylic acid can also interfere with some bases.
-
-
Using a Glycine Ester (e.g., Glycine Ethyl Ester):
-
Pros: The ester is much more soluble in common organic solvents (like CH₂Cl₂ or THF), allowing for a homogeneous reaction which is often cleaner and easier to monitor.[5] The amino group is also generally more nucleophilic than in the zwitterionic free amino acid.
-
Cons: This approach adds a second step to the synthesis: hydrolysis of the ester to get the final carboxylic acid product. This hydrolysis step (typically using NaOH or LiOH followed by acidic workup) must be carefully controlled to avoid cleaving the newly formed sulfonamide bond.
-
Recommendation: For higher yields and cleaner reactions, the two-step approach using a glycine ester is often superior despite the extra step.[5] The improved solubility and homogeneity of the sulfonylation reaction frequently outweigh the inconvenience of the subsequent hydrolysis.
Q3: Which base and solvent system is optimal for the sulfonylation step?
The choice of base and solvent are interdependent and crucial for success. The goal is to maximize the nucleophilicity of the amine while minimizing hydrolysis of the sulfonyl chloride.
| Base | Solvent | Rationale & Comments |
| Sodium Bicarbonate (NaHCO₃) | Dichloromethane / Water or THF / Water | A mild base, ideal for minimizing sulfonyl chloride hydrolysis. The biphasic system allows the product to be extracted into the organic layer while the base remains aqueous. Requires vigorous stirring. |
| Triethylamine (Et₃N) | Dichloromethane (DCM) or Tetrahydrofuran (THF) | An organic-soluble base that acts as an HCl scavenger. Good for homogeneous reactions when using a glycine ester. Can be difficult to remove during workup; requires acidic washes.[5] |
| Sodium Carbonate (Na₂CO₃) | Water / Dioxane | A slightly stronger base than bicarbonate, useful if the reaction is sluggish. The dioxane helps to solubilize the organic reagents. |
| Pyridine | Pyridine (as solvent) | Historically used, pyridine acts as both the base and the solvent. It is an effective catalyst but is toxic and has a very unpleasant odor. Modern methods are generally preferred. |
Recommendation: For the reaction with glycine ethyl ester , a system of triethylamine in anhydrous dichloromethane is an excellent choice.[5] For the reaction with free glycine , a biphasic system of sodium carbonate in water/THF is a robust option.
Q4: Are there alternative, potentially higher-yielding, methods to synthesize this compound?
Yes, while the sulfonyl chloride method is traditional, modern chemistry offers several alternatives that avoid the harsh reagents often used to prepare sulfonyl chlorides.[3]
-
Copper-Catalyzed Cross-Coupling: Reactions that couple sulfonic acids directly with amines using a copper catalyst have been developed. This avoids the need to synthesize and handle the moisture-sensitive sulfonyl chloride.[6]
-
Electrochemical Synthesis: Green chemistry approaches using electrochemistry can synthesize sulfonamides directly from thiols and amines. This method avoids harsh oxidants and reagents.[7][8]
-
One-Pot Syntheses from Thiols: Methods exist to convert thiols to sulfonamides in a single pot using an oxidant and an amine source, streamlining the process.[6]
These methods are powerful but may require more specialized catalysts or equipment. For most academic and process development labs, optimizing the traditional sulfonyl chloride route remains the most accessible path to the desired product.
Detailed Experimental Protocols
Protocol 1: Two-Step Synthesis via Glycine Ethyl Ester
This protocol is optimized for yield and purity by using the more soluble glycine ethyl ester.
Step A: Synthesis of Ethyl {[(3,4-dimethoxyphenyl)sulfonyl]amino}acetate
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add glycine ethyl ester hydrochloride (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.2 M).
-
Cooling: Cool the flask to 0 °C in an ice-water bath.
-
Base Addition: Add triethylamine (2.2 eq) dropwise to the stirred suspension. Stir for 15 minutes to form the free base of the ester.
-
Sulfonyl Chloride Addition: Dissolve 3,4-dimethoxyphenylsulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting glycine ester spot has been consumed.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and finally with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude ester product.
Step B: Hydrolysis to this compound
-
Setup: Dissolve the crude ester from Step A in a mixture of THF and water (e.g., 3:1 ratio).
-
Base Addition: Add lithium hydroxide (LiOH, 1.5 eq) and stir the mixture at room temperature.
-
Monitoring: Monitor the hydrolysis by TLC until the starting ester spot is gone.
-
Workup: Concentrate the mixture under reduced pressure to remove the THF. Dilute the remaining aqueous solution with water and wash with ether or ethyl acetate to remove any non-polar impurities.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 1-2 with 1M HCl. A white precipitate of the final product should form.
-
Isolation: Collect the solid product by vacuum filtration, wash the filter cake with cold water, and dry under high vacuum.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Place a small amount of the crude, dry product in a test tube. Add a small amount of ethanol and heat. If it dissolves completely, it is a good "soluble" solvent. Add water dropwise until the solution becomes cloudy. This indicates you are near the saturation point and that ethanol/water is a viable solvent pair.
-
Dissolution: Place the bulk of the crude product in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid.
-
Precipitation: While the solution is still hot, add hot water dropwise until a faint, persistent cloudiness appears. Add a drop or two of hot ethanol to redissolve the solid, resulting in a perfectly saturated solution.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 1 hour to maximize crystal formation.
-
Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of cold 1:1 ethanol/water, and dry thoroughly under vacuum.
References
- BenchChem. (2025).
-
ResearchGate. (2025). The Research on the Synthesis Method of Sulphonamide and the Scheme for Improving the Synthesis Technology. [Link]
-
MDPI. (n.d.). Camphor-10-Sulfonamide Amino Acid Esters: Synthesis, Antiviral Evaluation, and Molecular Docking Insights. [Link]
-
ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. [Link]
-
RSC Publishing. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances. [Link]
- BenchChem. (2025). Technical Support Center: Synthesis of ((3-Chlorophenyl)sulfonyl)glycine.
- Google Patents. (1938).
-
Kustova, T.P., & Kochetova, L.B. (2019). Kinetics and mechanism of sulfonylation of α-amino acids and dipeptides. Russian Journal of General Chemistry. [Link]
- Google Patents. (1970).
- Google Patents. (1958).
-
European Patent Office. (2021). IMPROVED PROCESS FOR THE PURIFICATION OF SULFONIC ACIDS. [Link]
-
Di Loreto, H.E., Czarnowski, J., & dos Santos Afonso, M. (2002). Kinetics of hydrolysis and cyclization of ethyl 2-(aminosulfonyl)benzoate to saccharin. Chemosphere. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Kinetics of hydrolysis and cyclization of ethyl 2-(aminosulfonyl)benzoate to saccharin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Kinetics and mechanism of sulfonylation of α-amino acids and dipeptides - Kustova - Russian Chemical Bulletin [bakhtiniada.ru]
- 5. mdpi.com [mdpi.com]
- 6. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04368D [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Solubility of {[(3,4-Dimethoxyphenyl)sulfonyl]amino}acetic acid
Introduction & Compound Profile
Welcome to the technical support guide for {[(3,4-Dimethoxyphenyl)sulfonyl]amino}acetic acid. This document is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in aqueous buffers. Understanding the physicochemical properties of a compound is the first step in overcoming these issues.
This compound is an organic molecule featuring two key functional groups that dictate its solubility behavior: a carboxylic acid and a sulfonamide . The carboxylic acid group is weakly acidic, making the compound's aqueous solubility highly dependent on pH.[1][2] The overall structure is moderately lipophilic, which can lead to poor solubility in neutral aqueous media. This guide provides a framework for diagnosing solubility problems and offers validated strategies to achieve consistent and reliable experimental results.
Table 1: Physicochemical Properties of this compound
| Property | Value / Prediction | Source / Comment |
| IUPAC Name | This compound | - |
| CAS Number | 93129-41-0 | [3] |
| Molecular Formula | C₁₀H₁₃NO₆S | Calculated |
| Molecular Weight | 275.28 g/mol | Calculated |
| Predicted pKa (Acidic) | ~3.5 - 4.5 | Estimated for the carboxylic acid group based on similar structures.[4] This is the primary driver of pH-dependent solubility. |
| Predicted logP | ~1.0 - 1.5 | Estimated based on structure; indicates moderate lipophilicity. The presence of polar groups reduces the high lipophilicity of the core.[5] |
| General Solubility | Poorly soluble in neutral water; soluble in organic solvents like DMSO and methanol.[4] | - |
Frequently Asked Questions (FAQs)
Q1: My compound, dissolved in DMSO, precipitates immediately when I dilute it into my PBS buffer (pH 7.4). Why is this happening?
A: This is a classic case of a compound exceeding its kinetic solubility .[6][7] Your compound is highly soluble in the 100% DMSO stock, but its solubility in the final aqueous buffer is much lower. When you add the DMSO stock to the buffer, the DMSO disperses, and the compound is suddenly exposed to an aqueous environment where it is not soluble, causing it to "crash out" or precipitate.[8][9] This is especially true at neutral pH, where the carboxylic acid group is largely in its less soluble, protonated (neutral) form.
Q2: What is the single most effective way to increase the aqueous solubility of this compound?
A: pH modification is the most direct and effective strategy.[10][11] By increasing the pH of your aqueous buffer to be at least 1.5 to 2 units above the compound's pKa (e.g., pH > 6.0), you will deprotonate the carboxylic acid group. This forms a carboxylate salt, which is significantly more polar and, therefore, more water-soluble.[1][12]
Q3: I need to use a DMSO stock. What is the maximum recommended final concentration of DMSO in my cell-based assay?
A: While cell line dependent, a general rule is to keep the final DMSO concentration below 0.5% (v/v) to avoid artifacts or cytotoxicity. Many researchers aim for ≤0.1%. High concentrations of DMSO can alter cell membranes and denature proteins, impacting experimental outcomes.[13][14] Always run a vehicle control (buffer with the same final DMSO concentration but without your compound) to validate your results.
Q4: How should I prepare and store my stock solutions?
A: Prepare high-concentration stock solutions (e.g., 10-50 mM) in a suitable organic solvent like DMSO.[15] Use an analytical balance and a volumetric flask for accuracy.[16][17] Store these stocks in small, single-use aliquots at -20°C or -80°C to prevent degradation and avoid repeated freeze-thaw cycles, which can lead to compound precipitation over time, especially if the DMSO has absorbed water.[15][18]
In-Depth Troubleshooting Guides
Issue 1: Compound Precipitation in Aqueous Buffer
This is the most common issue, occurring when diluting an organic stock solution into a physiological buffer like PBS or Tris-HCl at pH 7.4.
The solubility of this compound is governed by the ionization state of its carboxylic acid functional group. The Henderson-Hasselbalch equation dictates the ratio of the ionized (deprotonated, A⁻) to the non-ionized (protonated, HA) form.
-
At Low pH (pH < pKa): The compound is primarily in its neutral, protonated form (R-COOH). This form is less polar and has poor aqueous solubility.
-
At High pH (pH > pKa): The compound is primarily in its ionized, deprotonated salt form (R-COO⁻). This form is much more polar and exhibits significantly higher aqueous solubility.[2]
Caption: Troubleshooting workflow for compound precipitation.
The most robust solution is to use a buffer system where the pH is sufficiently high to ensure the compound remains ionized and soluble.
Recommended Buffers:
-
HEPES: pKa ~7.5. An excellent biological buffer for this purpose.
-
Tris-HCl: pKa ~8.1. Widely used, but its pH is temperature-dependent.
-
Phosphate Buffer (PBS): Can be adjusted to pH 7.5-8.0, but be cautious of potential interactions with divalent cations if used in cell culture.
See SOP-02 for a detailed protocol on preparing a pH-adjusted working solution.
If pH adjustment is not possible due to experimental constraints, a co-solvent can be used to increase the solubilizing capacity of the aqueous buffer. [19][20][21]Co-solvents work by reducing the polarity of the water, making the environment more favorable for lipophilic molecules. [20] Table 2: Common Co-solvents for Aqueous Buffers
| Co-solvent | Recommended Final Conc. (v/v) | Pros | Cons |
| PEG 400 | 5 - 20% | Low toxicity, effective solubilizer. | Can be viscous at higher concentrations. |
| Ethanol | 1 - 5% | Readily available, effective. | Can be toxic to cells at >1% concentration. |
| Propylene Glycol | 5 - 20% | Good safety profile, often used in formulations. [20] | May not be as effective as PEG 400 for some compounds. |
Important: The final concentration of the organic stock solvent (e.g., DMSO) and the co-solvent must be considered together. The total percentage of organic solvent should be kept as low as possible and be consistent across all experimental conditions.
Standard Operating Procedures (SOPs)
SOP-01: Preparation of a 10 mM Stock Solution in DMSO
Objective: To prepare a standardized, high-concentration stock solution for serial dilution.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity
-
Analytical balance (4 decimal places)
-
Class A volumetric flask (e.g., 10 mL) [16]* Glass beaker and magnetic stir bar
-
Sterile, light-blocking cryovials for aliquoting
Procedure:
-
Calculation: Determine the mass of the compound needed.
-
Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight (g/mol)
-
For a 10 mM stock in 10 mL: Mass = 0.010 mol/L × 0.010 L × 275.28 g/mol = 0.0275 g (27.53 mg)
-
-
Weighing: Tare a clean weigh boat on the analytical balance. Carefully weigh out 27.53 mg of the compound. Record the exact mass. [15]3. Dissolution: Quantitatively transfer the weighed solid into the 10 mL volumetric flask. Add ~7-8 mL of anhydrous DMSO.
-
Mixing: Cap the flask and vortex or sonicate gently at room temperature until the solid is completely dissolved. Visually inspect to ensure no solid particles remain.
-
Final Volume: Carefully add DMSO to the calibration mark on the volumetric flask.
-
Homogenization: Cap the flask and invert it 15-20 times to ensure a homogenous solution.
-
Aliquoting & Storage: Dispense the stock solution into single-use, clearly labeled cryovials (e.g., 50 µL aliquots). Store immediately at -20°C or -80°C, protected from light. [15]
SOP-02: Preparation of a 10 µM Working Solution via pH-Shift
Objective: To prepare a clear, stable aqueous working solution by leveraging pH-dependent solubility.
Materials:
-
10 mM stock solution in DMSO (from SOP-01)
-
Aqueous buffer (e.g., 20 mM HEPES)
-
Calibrated pH meter
-
1 M NaOH solution
-
Volumetric flasks and pipettes
Procedure:
-
Buffer Preparation: Prepare the desired volume of your aqueous buffer (e.g., 100 mL of 20 mM HEPES).
-
pH Adjustment: Place the buffer on a stir plate. While monitoring with a pH meter, slowly add drops of 1 M NaOH until the pH is stable at pH 8.0 . This ensures the buffer has sufficient capacity to neutralize the acidic compound and maintain the final pH well above its pKa.
-
Dilution Calculation: Determine the volume of stock solution needed.
-
V₁ = (C₂ × V₂) / C₁
-
To make 10 mL of 10 µM solution from a 10 mM stock: V₁ = (10 µM × 10 mL) / 10,000 µM = 0.010 mL (10 µL)
-
-
Final Dilution: Add 9.99 mL of the pH 8.0 buffer to a 15 mL conical tube.
-
Addition of Compound: While vortexing the buffer gently, add the 10 µL of the 10 mM DMSO stock solution directly into the buffer. This rapid mixing helps prevent localized high concentrations that can lead to precipitation. [9]6. Final Check: The final solution should be clear. If any cloudiness or precipitate appears, the concentration may still be too high for the chosen conditions. Consider lowering the final concentration or adding a co-solvent as a secondary measure. The final DMSO concentration in this example is 0.1%.
References
-
PubChem. (3,4-Dimethoxyphenyl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
MDPI. 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. Retrieved from [Link]
-
Principles of Drug Action 1, Spring 2005, Carboxylic Acids Part 2. (n.d.). Retrieved from [Link]
-
Al-Ghabeish, M., et al. (2021). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. Pharmaceutics. Retrieved from [Link]
-
ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? Retrieved from [Link]
-
Gong, P., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Retrieved from [Link]
-
Brouwers, J., et al. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Retrieved from [Link]
-
G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. Retrieved from [Link]
-
Shayan, M., et al. (2023). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Scientific Reports. Retrieved from [Link]
-
ResearchGate. (2016). The basicity of sulfonamides and carboxamides. Theoretical and experimental analysis and effect of fluorinated substituent. Retrieved from [Link]
-
Ziath. (n.d.). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Retrieved from [Link]
-
MDPI. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Retrieved from [Link]
-
Chemical Register. (n.d.). This compound (CAS No. 93129-41-0) Suppliers. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). Preparing Solutions. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility data and pK a values of a few drugs that demonstrate pH-dependent solubility. Retrieved from [Link]
-
Celerion. (n.d.). Back to Basics: pH-Dependent Drug Interactions with Acid Reducing Agents. Retrieved from [Link]
-
ResearchGate. (2017). Techniques for solubility enhancement of poorly soluble drugs: An overview. Retrieved from [Link]
-
ResearchGate. (2003). 3,4-Dimethoxyphenylacetic acid. Retrieved from [Link]
-
Bitesize Bio. (2015). How to Make Accurate Stock Solutions. Retrieved from [Link]
-
Journal of Biomolecular Screening. (2011). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Retrieved from [Link]
-
Classification of organic compounds By solubility. (n.d.). Retrieved from [Link]
-
ResearchGate. (2007). Aqueous and cosolvent solubility data for drug-like organic compounds. Retrieved from [Link]
-
European Journal of Pharmaceutical Sciences. (2012). Kinetic versus thermodynamic solubility temptations and risks. Retrieved from [Link]
-
YouTube. (2021). Lab Skills: Preparing Stock Solutions. Retrieved from [Link]
-
Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). Structure and Properties of Carboxylic Acids and their Salts. Retrieved from [Link]
-
Patel Kwan Consultancy. (2021). pH Dependent Drug Interactions with Acid Reducing Agents. Retrieved from [Link]
-
International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved from [Link]
-
Molecules. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Retrieved from [Link]
-
Journal of the American Chemical Society. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Retrieved from [Link]
-
ResearchGate. (2014). Why do DMSO dissolved Chemical Inhibitors precipitate in PBS? Retrieved from [Link]
-
LookChem. (n.d.). Cas 93-40-3,(3,4-Dimethoxyphenyl)acetic acid. Retrieved from [Link]
-
Wikidoc. (n.d.). Cosolvent. Retrieved from [Link]
-
MDPI. (2022). Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. Retrieved from [Link]
-
PubMed. (1993). Protein precipitation and denaturation by dimethyl sulfoxide. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). 2-(3,4-DIMETHOXYPHENYL)ACETIC ACID | CAS 93-40-3. Retrieved from [Link]
-
PubChem. (n.d.). 3-(3,4-Dimethoxyphenyl)propionic acid. Retrieved from [Link]
-
PubChem. (n.d.). 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid. Retrieved from [Link]
-
ChemBK. (2022). (3,4-Dimethoxyphenyl)acetic acid. Retrieved from [Link]
-
FooDB. (2010). Showing Compound 3-(3,4-Dihydroxyphenyl)propanoic acid (FDB008857). Retrieved from [Link]
Sources
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- 4. Cas 93-40-3,(3,4-Dimethoxyphenyl)acetic acid | lookchem [lookchem.com]
- 5. Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe | MDPI [mdpi.com]
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- 21. grokipedia.com [grokipedia.com]
Technical Support Center: Stability of {[(3,4-Dimethoxyphenyl)sulfonyl]amino}acetic acid in DMSO
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with {[(3,4-Dimethoxyphenyl)sulfonyl]amino}acetic acid solutions in Dimethyl Sulfoxide (DMSO). As a Senior Application Scientist, this document synthesizes established principles of chemical stability in DMSO with practical, field-proven insights to help you navigate potential challenges during your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of this compound in DMSO.
Q1: What are the primary concerns when storing this compound in DMSO?
When storing any compound in DMSO, including this compound, the main concerns are chemical degradation and physical instability (precipitation). While DMSO is an excellent solvent for a wide range of organic molecules, it is not entirely inert and can participate in or promote degradation reactions under certain conditions.[1] Additionally, changes in temperature and the absorption of atmospheric water can lead to compound precipitation.[2][3]
Q2: How can the structure of this compound influence its stability in DMSO?
The structure of this compound contains several functional groups that could be susceptible to degradation:
-
Sulfonamide group: Generally stable, but can be hydrolyzed under strong acidic or basic conditions, which could be promoted by impurities in the DMSO or degradation of the solvent itself.
-
Carboxylic acid group: Can potentially react with impurities or degradation products in the DMSO.
-
Dimethoxybenzene ring: The methoxy groups are generally stable, but the benzene ring can be susceptible to oxidation, although this is less common in DMSO.
Q3: What role does DMSO purity play in the stability of my compound?
The purity of DMSO is critical. Lower-grade DMSO can contain impurities such as water, dimethyl sulfide, and dimethyl sulfone. Water is particularly problematic as it is readily absorbed by DMSO from the atmosphere and can promote hydrolysis of susceptible compounds.[4][5] It is highly recommended to use anhydrous, high-purity DMSO for preparing stock solutions.[6]
Q4: How do storage temperature and freeze-thaw cycles affect the stability of my stock solution?
Lowering the storage temperature generally slows down chemical degradation. For long-term storage, -20°C or -80°C is recommended.[7] However, repeated freeze-thaw cycles can introduce issues. As the DMSO solution freezes, the compound may precipitate out of the solution. Upon thawing, it may not completely redissolve, leading to a lower effective concentration.[3] Studies have shown that for many compounds, a limited number of freeze-thaw cycles (up to 11) did not cause significant compound loss.[4][5] To mitigate this, it is best practice to aliquot stock solutions into single-use vials.[7]
Q5: My compound precipitated out of the DMSO solution. What should I do?
Precipitation can occur due to several factors, including exceeding the compound's solubility limit, temperature changes, or absorption of water.[2][8] If precipitation is observed, you can try to redissolve the compound by gentle warming (e.g., 37°C water bath) or sonication.[7] However, be cautious as heat can accelerate degradation.[7] It is crucial to visually inspect your solution for any precipitate before use. If the precipitate does not redissolve, it is recommended to prepare a fresh stock solution.
II. Troubleshooting Guide
This section provides a structured approach to troubleshoot common issues encountered during the handling and use of this compound in DMSO.
Issue 1: Inconsistent or Poor Results in Biological Assays
Possible Cause: Degradation of the compound in the DMSO stock solution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent assay results.
Step-by-Step Protocol for Assessing Chemical Purity:
-
Prepare a fresh dilution: Dilute your DMSO stock solution to an appropriate concentration for analysis using a suitable solvent (e.g., acetonitrile/water).
-
Analyze by LC-MS or HPLC: Use a validated method to analyze the purity of your compound.
-
Compare to a reference: If possible, compare the chromatogram to that of a freshly prepared solution from solid material or a certified reference standard.
-
Look for new peaks: The presence of new peaks in the chromatogram of the stored solution indicates potential degradation.
Issue 2: Compound Precipitation When Diluting into Aqueous Buffer
Possible Cause: The compound has low aqueous solubility, and the direct dilution from 100% DMSO into an aqueous buffer causes it to crash out of solution.
Troubleshooting Workflow:
Caption: Workflow to prevent precipitation during aqueous dilution.
Best Practices for Dilution:
-
Serial Dilutions in DMSO: Perform initial serial dilutions in 100% DMSO to lower the concentration gradually before the final dilution into your aqueous assay buffer.[7]
-
Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, typically below 0.5%, to avoid solvent effects on your biological system.[7]
-
Stepwise Addition: When making the final dilution, add the DMSO solution to the aqueous buffer while vortexing to ensure rapid mixing.
III. Quantitative Data & Protocols
Table 1: Recommended Storage Conditions for this compound in DMSO
| Storage Condition | Duration | Recommendation | Rationale |
| Short-term | < 1 week | 4°C | Minimizes degradation for immediate use. |
| Long-term | > 1 week | -20°C or -80°C | Significantly slows down potential chemical degradation.[9] |
| Aliquoting | For all storage | Single-use aliquots | Avoids repeated freeze-thaw cycles that can lead to precipitation and degradation.[7] |
| Container | For all storage | Tightly sealed, amber glass vials | Protects from light and minimizes absorption of atmospheric water.[10] |
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (solid)
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: The molecular weight of this compound (C10H13NO6S) is 275.28 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 275.28 g/mol = 0.0027528 g = 2.75 mg
-
-
Weigh the compound: Accurately weigh out 2.75 mg of the solid compound and transfer it to a sterile vial.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the vial.
-
Dissolve the compound: Vortex the vial until the compound is completely dissolved.[7] If necessary, use a sonicator or gentle warming in a 37°C water bath to aid dissolution.[7]
-
Visual Inspection: Visually confirm that no solid particles remain.
-
Aliquot for storage: Dispense the stock solution into smaller, single-use aliquots in tightly sealed vials.
-
Store appropriately: Store the aliquots at -20°C or -80°C for long-term storage.
IV. Potential Degradation Pathways
While specific degradation pathways for this compound in DMSO are not documented, based on its chemical structure and general knowledge of DMSO chemistry, we can hypothesize potential routes of degradation.
Caption: Potential degradation pathways for the title compound in DMSO.
V. References
-
Cheng, X., Hochlowski, J., Tang, H., Hepp, D., Beck, G., Schmitt, R., & Metcalf, B. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. [Link]
-
Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 14(6), 708-714. [Link]
-
Lipinski, C. A. (2002). Issues in compound storage in DMSO. Presented at the SBS 8th Annual Conference and Exhibition, The Hague, The Netherlands.
-
Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening. [Link]
-
Yufeng, C. (n.d.). The effect of room-temperature storage on the stability of compounds in DMSO. Novartis.
-
Cheng, X., Hochlowski, J., Tang, H., Hepp, D., Beck, G., Schmitt, R., & Metcalf, B. (2003). Studies on repository compound stability in DMSO under various conditions. PubMed. [Link]
-
Engeloch, C., Schopfer, U., Muckenschnabel, I., Le Goff, F., Mees, H., Boesch, K., & Popov, M. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999-1006. [Link]
-
Quora. (2018). What is the best way of storing a DMSO in a research lab?[Link]
-
Quora. (2018). How to make a stock solution of a substance in DMSO. [Link]
-
Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]
Sources
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ziath.com [ziath.com]
- 4. researchgate.net [researchgate.net]
- 5. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FAQs on Inhibitor Preparation [sigmaaldrich.cn]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Synthesis of {[(3,4-Dimethoxyphenyl)sulfonyl]amino}acetic Acid: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for {[(3,4-Dimethoxyphenyl)sulfonyl]amino}acetic acid. As Senior Application Scientists, we understand that even well-established synthetic routes can present unexpected challenges. This guide is designed to provide in-depth troubleshooting assistance and answer frequently asked questions that arise during the synthesis and handling of this compound. We aim to equip you with the expertise to diagnose and resolve common experimental issues, ensuring the integrity and success of your research.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent method for synthesizing this compound is the reaction of 3,4-dimethoxyphenylsulfonyl chloride with glycine in the presence of a suitable base. This is a standard nucleophilic substitution reaction at the sulfonyl group.
Q2: My reaction yield is consistently low. What are the likely causes?
Low yields in this synthesis can often be attributed to several factors. A primary concern is the hydrolysis of the 3,4-dimethoxyphenylsulfonyl chloride starting material to the unreactive sulfonic acid.[1] Additionally, the choice of base and solvent can significantly impact the nucleophilicity of glycine and the stability of the reactants. Inadequate temperature control can also lead to side reactions, diminishing the yield of the desired product.
Q3: I'm observing multiple spots on my TLC plate post-reaction. What are these impurities?
Common impurities include unreacted glycine, 3,4-dimethoxyphenylsulfonic acid (from hydrolysis of the sulfonyl chloride), and potentially a bis-sulfonated glycine byproduct.[1] The latter arises when a second molecule of the sulfonyl chloride reacts with the nitrogen of the already formed product.
Q4: What is the best method for purifying the final product?
Recrystallization is generally the most effective method for purifying solid this compound.[1] Experimenting with different solvent systems, such as ethanol/water or ethyl acetate/hexanes, is recommended to find optimal conditions. If recrystallization is insufficient, silica gel chromatography can be employed.
Q5: Can I use an aqueous base like sodium hydroxide for this reaction?
While an aqueous base can be used, it increases the risk of hydrolyzing the highly reactive 3,4-dimethoxyphenylsulfonyl chloride. A non-nucleophilic organic base, such as triethylamine or pyridine, in an anhydrous organic solvent is generally preferred to minimize this side reaction.[1]
Troubleshooting Guide: Synthesis of this compound
This section provides a detailed breakdown of potential problems, their root causes, and actionable solutions for the synthesis of this compound.
Problem 1: Low or No Product Formation
A lack of product is a common and frustrating issue. The following decision tree can help diagnose the underlying cause.
Caption: Decision tree for troubleshooting low product yield.
Problem 2: Product Contamination and Purification Challenges
Even with a successful reaction, isolating the pure product can be challenging.
| Observed Issue | Potential Cause | Recommended Solution |
| Multiple spots on TLC, including one at the baseline | Unreacted glycine | During workup, wash the organic layer with a dilute acid (e.g., 1M HCl) to remove the basic glycine as its ammonium salt.[1] |
| A polar impurity spot on TLC | 3,4-Dimethoxyphenylsulfonic acid | This hydrolysis byproduct can be removed with a basic aqueous wash (e.g., saturated sodium bicarbonate solution) during workup.[1] |
| A less polar byproduct spot on TLC | Bis-sulfonated glycine | To minimize this, add the sulfonyl chloride solution slowly or portion-wise to the glycine and base mixture. Using a slight excess of glycine can also favor the desired mono-sulfonated product.[1] |
| Difficulty with recrystallization | Inappropriate solvent system | Systematically test different solvent pairs. The ideal solvent will dissolve the product when hot but not at room temperature, while impurities remain soluble. |
| Product tailing on silica gel column | Acidic nature of the sulfonamide proton | Add a small amount of acetic acid to the eluent to improve the peak shape during chromatography.[1] |
Experimental Workflow and Key Checkpoints
The following workflow highlights critical steps and checkpoints for a successful synthesis.
Caption: Recommended experimental workflow for the synthesis.
Detailed Experimental Protocol
This protocol is a general guideline based on the synthesis of analogous sulfonamides and should be adapted and optimized for your specific laboratory conditions.
Materials:
-
Glycine
-
3,4-Dimethoxyphenylsulfonyl chloride
-
Triethylamine (or another suitable organic base)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1M Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Solvents for recrystallization (e.g., ethanol, water, ethyl acetate, hexanes)
Procedure:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve glycine (1.0 equivalent) and triethylamine (2.2 equivalents) in anhydrous DCM. Stir the mixture until the glycine is fully suspended.
-
Reaction: Cool the mixture in an ice bath to 0 °C. In a separate flask, dissolve 3,4-dimethoxyphenylsulfonyl chloride (1.05 equivalents) in a minimal amount of anhydrous DCM. Add the sulfonyl chloride solution dropwise to the cold glycine suspension over 30 minutes.
-
Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench by adding deionized water. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction and Washing: Wash the organic layer sequentially with 1M HCl, deionized water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system. If necessary, perform silica gel column chromatography.
References
- BenchChem Technical Support. Synthesis of ((3-Chlorophenyl)sulfonyl)glycine.
Sources
Technical Support Center: Optimizing Sulfonamide Bond Formation
Welcome to the technical support center for sulfonamide bond formation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions for this critical transformation in medicinal chemistry and materials science. The sulfonamide functional group is a key pharmacophore in numerous therapeutic agents, and its efficient synthesis is paramount.[1][2] This resource provides in-depth, experience-driven advice in a direct question-and-answer format.
Troubleshooting Guide & FAQs
Low or No Yield
Question 1: My sulfonamide synthesis is resulting in a very low yield. What are the common causes and how can I improve it?
Answer: Low yields in sulfonamide synthesis are a frequent challenge and can originate from several factors. A systematic approach to troubleshooting is essential.
Initial Checks:
-
Reagent Quality: Ensure the purity and dryness of your amine, sulfonyl chloride, solvent, and base.[3] Sulfonyl chlorides are particularly susceptible to hydrolysis in the presence of moisture, forming the unreactive sulfonic acid.[3][4] Amines can absorb atmospheric CO2, which can interfere with the reaction.[3]
-
Stoichiometry: Verify the molar ratios of your reactants. A common starting point is a 1:1 ratio of amine to sulfonyl chloride, with a slight excess of a base (1.1-1.5 equivalents).[3]
-
Reaction Conditions: The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent reagent degradation.[3] Standard temperatures range from 0 °C to room temperature.[3]
Advanced Troubleshooting:
-
Poor Reactivity of Starting Materials:
-
Amine Nucleophilicity: The reactivity of the amine is crucial. Electron-deficient anilines or sterically hindered amines are less nucleophilic and react more slowly.[4]
-
Solution: Increase the reaction temperature or use a higher-boiling point solvent. The addition of a catalyst like 4-dimethylaminopyridine (DMAP) can also accelerate the reaction by forming a more reactive sulfonyl-DMAP intermediate.[4]
-
-
Sulfonylating Agent Stability: Standard sulfonyl chlorides can be prone to degradation.[1]
-
Solution: Consider using sulfonyl fluorides, which are often more stable and can lead to better yields, especially with amines that have other functional groups.[4]
-
-
-
Side Reactions:
-
Hydrolysis of Sulfonyl Chloride: This is a common competitive reaction that consumes the sulfonyl chloride.[4]
-
Polymerization: If your starting material contains both an amine and a group that can be converted to a sulfonyl chloride (like in the sulfonation of aniline), intermolecular reactions can lead to polymer formation.[6]
-
Dealing with Difficult Substrates
Question 2: I'm working with an electron-deficient amine, and the reaction is not proceeding. What strategies can I employ?
Answer: Electron-deficient amines pose a significant challenge due to their reduced nucleophilicity.[4][8] Several strategies can be employed to overcome this:
-
Forcing Conditions: Increasing the reaction temperature and using a high-boiling point solvent can provide the necessary energy to drive the reaction forward.
-
Stronger Base: For less reactive amines, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) may be required to facilitate the reaction.[5]
-
Catalysis:
-
DMAP: As mentioned, DMAP can act as a nucleophilic catalyst.
-
Lewis Acids: The use of a Lewis acid, such as calcium triflimide [Ca(NTf₂)₂], can activate sulfonyl fluorides towards nucleophilic attack by the amine.[9]
-
-
Alternative Modern Methods:
-
Synergistic Photoredox and Copper Catalysis: This method has been developed for the synthesis of sulfonamides from various aryl radical precursors, amines, and a sulfur dioxide source under ambient conditions, and has shown success with previously unreactive electron-deficient amines.[8]
-
Cross-Coupling Reactions: Palladium or copper-catalyzed cross-coupling reactions provide an alternative route for forming the C-N bond in sulfonamides, which can be particularly useful when dealing with challenging amines.[8]
-
Side Product Formation and Purification
Question 3: My reaction is generating significant side products, making purification difficult. What are the common side products and how can I minimize them?
Answer: The formation of side products can complicate purification and reduce the yield of the desired sulfonamide.
-
Disulfides: When synthesizing sulfonamides from thiols, a common side reaction is the oxidative coupling of the thiol to form a disulfide.[6]
-
Sulfinate and Sulfonamide from Over-reduction: When reducing a sulfonyl chloride to a sulfinamide, over-reduction can lead to the formation of the sulfonamide as a byproduct.[11]
-
Solution: Careful control of the reaction temperature is crucial. For instance, in a reduction using triphenylphosphine, a significant amount of sulfonamide was isolated at -20 °C, while the desired sulfinamide was favored at 0 °C.[11]
-
-
Purification Strategies:
-
Crystallization: Sulfonamides are often crystalline solids, making recrystallization an effective purification method.[12][13]
-
Chromatography: For complex mixtures or non-crystalline products, silica gel chromatography is a standard purification technique.[14] Thin-layer chromatography (TLC) can be used to monitor the reaction and identify impurities, with visualization often achieved using UV light after treatment with a fluorescamine solution.[15][16]
-
Key Reaction Parameters: A Summary
| Parameter | Recommendation/Consideration | Rationale |
| Solvent | Aprotic solvents (DCM, ACN, THF) are commonly used.[5] | The choice of solvent can significantly impact reaction rate and yield. |
| Base | Pyridine or triethylamine are standard.[5] For less reactive amines, consider a stronger base like DBU.[5] | A base is necessary to neutralize the HCl generated during the reaction, preventing protonation of the amine.[5] |
| Temperature | Typically 0 °C to room temperature.[3] May need to be increased for less reactive substrates. | Higher temperatures can promote side reactions or decomposition of unstable sulfonyl chlorides.[5] |
| Catalyst | DMAP for sluggish reactions.[4] Lewis acids (e.g., Ca(NTf₂)₂) for activating sulfonyl fluorides.[9] Transition metals (Pd, Cu, Ni) for cross-coupling reactions.[17] | Catalysts can enhance the reactivity of the electrophile or enable alternative reaction pathways. |
Experimental Protocols
General Protocol for Sulfonamide Synthesis from Sulfonyl Chloride and Amine
-
Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 equiv) and a suitable base (e.g., triethylamine, 1.2 equiv) in an anhydrous aprotic solvent (e.g., dichloromethane).
-
Addition: Cool the solution to 0 °C in an ice bath. Add a solution of the sulfonyl chloride (1.0 equiv) in the same anhydrous solvent dropwise to the amine solution over 10-15 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, quench with water and separate the organic layer. Wash the organic layer with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or silica gel chromatography.
Protocol for Activating Sulfonyl Fluorides with Calcium Triflimide
This protocol is adapted from a method described for the activation of sulfonyl fluorides.[9]
-
Preparation: In a dry reaction vessel under an inert atmosphere, combine the sulfonyl fluoride (1 equiv), amine (1 equiv), calcium triflimide [Ca(NTf₂)₂] (1 equiv), and triethylamine (1 equiv).
-
Solvent: Add tert-amyl alcohol as the solvent (to a concentration of 0.20 M).
-
Reaction: Heat the reaction mixture to 60 °C and stir for 24 hours. Monitor the reaction by LC/MS.
-
Workup and Purification: Upon completion, cool the reaction mixture and purify directly by an appropriate method, such as silica gel chromatography.
Reaction Mechanisms and Workflows
General Sulfonamide Formation Mechanism
The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion and deprotonation by a base to yield the sulfonamide.
Caption: Mechanism of sulfonamide formation.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield.
References
- Troubleshooting common issues in sulfonamide bond formation - Benchchem. (n.d.).
- A Comparative Guide to Modern Sulfonamide Synthesis: Alternative Reagents and Methodologies - Benchchem. (n.d.).
- Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2 - Books. (2016).
- Microwave-assisted efficient and chemoselective sulfonylation of amines under solvent- and catalyst-free conditions. (n.d.). RSC Advances.
- Intramolecular Cross-Electrophile Coupling Reaction of Sulfonamides with Alkyl Chlorides. (2019). The Journal of Organic Chemistry.
- Sulfonamide purification process. (n.d.). Google Patents.
- Technical Support Center: Troubleshooting Low Yields in Sulfonamide Formation Reactions - Benchchem. (n.d.).
- Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024). Thieme.
- Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. (2019). Journal of the American Chemical Society.
- Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. (2019). Journal of the American Chemical Society.
- Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. (n.d.). National Institutes of Health.
- Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. (n.d.). Scilit.
- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.). Wiley Online Library.
- Direct Synthesis of Sulfonamides and Activated Sulfonate Esters From Sulfonic Acids. (2004). PubMed.
- Minimizing side products in sulfonamide synthesis - Benchchem. (n.d.).
- Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal.
- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Journal of the American Chemical Society.
- Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. (2008). ResearchGate.
- Direct Synthesis of Sulfonamides and Activated Sulfonate Esters from Sulfonic Acids. (n.d.). ResearchGate.
- An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (n.d.). National Institutes of Health.
- Catalyst Selection for Optimizing Sulfonamide Formation: A Technical Support Guide - Benchchem. (n.d.).
- An In-depth Technical Guide to the Starting Materials for Sulfonamide Synthesis - Benchchem. (n.d.).
- Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. (2021). RSC Advances.
- Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (2020). Organic Letters.
- Sulfonamide synthesis by alkylation or arylation. (n.d.). Organic Chemistry Portal.
- Amines as Nucleophiles. (2021). Chemistry LibreTexts.
- Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. (2011). ResearchGate.
- Amines to Sulfonamides: The Hinsberg Test. (2023). JoVE.
- Sulfonamide. (n.d.). Wikipedia.
- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). National Institutes of Health.
- Camphor-10-Sulfonamide Amino Acid Esters: Synthesis, Antiviral Evaluation, and Molecular Docking Insights. (n.d.). MDPI.
- Preparation of sulfonamides from N-silylamines. (n.d.). National Institutes of Health.
- A Comparative Guide to Determining the Purity of Synthesized Sulfonamides - Benchchem. (n.d.).
- Avoiding common errors in sulfonamide synthesis experimental protocols - Benchchem. (n.d.).
- Investigation of solvent effect on photophysical properties of some sulfonamides derivatives. (2017). ResearchGate.
- Determination and Confirmation of Sulfonamides. (2009). USDA Food Safety and Inspection Service.
- Synthesis of an Sulfonamide, why is this step neccessary? (see pic). (2015). Reddit.
- Sulfonamide (medicine). (n.d.). Wikipedia.
Sources
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- 10. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 11. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
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Refining assay parameters for consistent {[(3,4-Dimethoxyphenyl)sulfonyl]amino}acetic acid results
Technical Support Center: {[(3,4-Dimethoxyphenyl)sulfonyl]amino}acetic acid
Introduction: The Pursuit of Analytical Consistency
This document moves beyond simple procedural lists. As your virtual application scientist, my goal is to provide a framework of causal logic—explaining why certain parameters are critical and how they influence your results. We will explore the physicochemical nature of DMSA, a molecule possessing both a sulfonamide and a carboxylic acid moiety, and leverage this understanding to troubleshoot and optimize your analytical methods. Every protocol herein is designed as a self-validating system, embedding quality checks to ensure the trustworthiness of your data.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical characteristics of DMSA I should be aware of? DMSA is an amphiprotic molecule. The carboxylic acid group is acidic, while the sulfonamide nitrogen can exhibit weakly acidic properties. Its 3,4-dimethoxyphenyl group provides a strong chromophore for UV detection. Its stability can be affected by pH, temperature, and light exposure.[1][2] Understanding these properties is the first step to developing a robust assay.
Q2: What is the most common cause of variability in DMSA assays? In our experience, the most frequent source of inconsistent results is improper preparation of standard solutions and samples, followed closely by a poorly optimized mobile phase pH in chromatographic assays.[3] Accurate quantification is impossible without accurate standards.
Q3: How should I store DMSA solid compound and its solutions to ensure stability? For long-term storage, the solid compound should be kept in a desiccator at 2-8°C, protected from light. Stock solutions prepared in organic solvents like methanol or acetonitrile are generally stable for several weeks at -20°C. However, aqueous working solutions can be prone to degradation and should be prepared fresh daily.[4][5] A preliminary stability study is always recommended to establish appropriate storage conditions for your specific solvent and concentration.[1]
Q4: Which analytical techniques are most suitable for DMSA quantification? High-Performance Liquid Chromatography (HPLC) with UV detection is a common and robust method due to the compound's phenyl group chromophore.[6] For higher sensitivity and selectivity, especially in complex matrices like plasma or tissue extracts, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.[6][7]
Troubleshooting Guide: Chromatographic Assays (HPLC-UV & LC-MS)
This section addresses specific problems you may encounter during the analysis of DMSA.
Issue 1: Poor Peak Shape - Tailing or Fronting
Q: My DMSA peak is showing significant tailing. What is the cause and how do I fix it?
A: Causality & Solution Peak tailing for an acidic compound like DMSA is most often caused by secondary interactions between the deprotonated (negatively charged) carboxyl group and active sites, such as residual silanols, on the silica-based stationary phase.[8]
-
Primary Solution: Control the Mobile Phase pH. The most effective solution is to suppress the ionization of the carboxylic acid group. The pH of your mobile phase should be at least 2 pH units below the pKa of the analyte.[8] For the acetic acid moiety of DMSA, the pKa is expected to be around 4.5. Therefore, a mobile phase pH of ≤ 2.5 is recommended. Use an acidic modifier like formic acid or phosphoric acid to adjust the pH.
-
Secondary Solution: Use a Competing Acid. Adding a small concentration of a competing acid, like trifluoroacetic acid (TFA) at 0.05-0.1%, can mask the active silanol groups, though TFA can be difficult to flush from the system and may suppress ionization in LC-MS.[8]
-
Hardware Solution: Column Choice. Employ a column with high-purity silica and robust end-capping designed for analyzing polar compounds. Polar-embedded or polymer-based columns are also excellent alternatives.[8]
Q: My peak is fronting. What does this indicate?
A: Causality & Solution Peak fronting is less common but typically points to column overloading or poor sample solubility.
-
Reduce Sample Concentration: Prepare a dilution series of your sample and inject them. If the peak shape improves at lower concentrations, you are overloading the column.
-
Check Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or identical to your initial mobile phase. Injecting a sample in a much stronger solvent (e.g., pure acetonitrile into a highly aqueous mobile phase) will cause the analyte to move through the column too quickly at the start, resulting in a fronting peak.
Issue 2: Inconsistent Retention Time
Q: The retention time for my DMSA peak is drifting between injections. How can I stabilize it?
A: Causality & Solution Retention time stability is a key indicator of a well-controlled chromatographic system. Drifting retention times can be traced to several factors:[9]
-
Insufficient Column Equilibration: This is the most common cause. Before starting your analytical run, ensure the column is equilibrated with the initial mobile phase for at least 10-20 column volumes.[8] If you are running a gradient, the re-equilibration time between injections must be sufficient.
-
Mobile Phase Composition Changes: Prepare fresh mobile phase daily. Evaporation of the more volatile organic component can alter the solvent ratio and affect retention. Use high-purity (HPLC grade) solvents.[8]
-
Temperature Fluctuations: Use a thermostatted column oven. A change of just a few degrees can significantly alter retention times.[9]
-
Pump Performance and Leaks: A drifting flow rate will cause proportional changes in retention time. Check for leaks in the system and ensure the pump is delivering a consistent flow.[10]
Core Experimental Protocols
Protocol 1: Preparation of Standard Solutions
The accuracy of your entire assay is predicated on the accuracy of your standards. This protocol ensures precision and minimizes error.[3]
Materials:
-
DMSA reference standard (high purity)
-
Class A volumetric flasks and pipettes
-
Analytical balance (4 decimal places)
-
HPLC-grade methanol or acetonitrile
-
HPLC-grade water and buffer reagents (if preparing aqueous standards)
Procedure:
-
Primary Stock Solution (e.g., 1 mg/mL): a. Accurately weigh approximately 10 mg of the DMSA reference standard into a clean, dry weighing boat. b. Quantitatively transfer the solid to a 10 mL Class A volumetric flask. c. Add approximately 7 mL of methanol or acetonitrile. Sonicate for 5-10 minutes to ensure complete dissolution. d. Allow the solution to return to room temperature. e. Dilute to the 10 mL mark with the same solvent. f. Stopper the flask and invert it 20 times to ensure the solution is homogeneous. This is your Primary Stock.
-
Secondary Stock & Working Standards: a. Prepare a secondary stock solution (e.g., 100 µg/mL) by performing a 1:10 dilution of the Primary Stock using a calibrated pipette and a volumetric flask. b. Create a series of working standards for your calibration curve (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by performing serial dilutions from the secondary stock.[11] c. Crucially: Prepare your final working standards in a solvent composition that matches the initial mobile phase of your HPLC method to avoid peak distortion.
Protocol 2: Recommended Starting HPLC-UV Method
This method serves as a robust starting point for the analysis of DMSA. Optimization may be required based on your specific instrumentation and sample matrix.
| Parameter | Recommended Setting | Rationale & Expert Notes |
| Column | C18, 2.1-4.6 mm ID, 100-150 mm length, ≤ 3.5 µm particle size | A standard C18 provides good retention for the moderately nonpolar DMSA. Smaller particle sizes improve efficiency. |
| Mobile Phase A | Water with 0.1% Formic Acid | The formic acid sets the pH to ~2.7, ensuring the DMSA carboxylic acid is fully protonated and mitigating peak tailing.[8] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile is a common strong solvent. Using the same modifier in both phases prevents baseline drift during gradients. |
| Gradient Program | 5% B to 95% B over 10 minutes | A broad gradient is ideal for method development to determine the elution point of DMSA and any impurities. |
| Flow Rate | 0.8 mL/min (for 4.6 mm ID) or 0.3 mL/min (for 2.1 mm ID) | Adjust flow rate based on column diameter to maintain optimal linear velocity. |
| Column Temperature | 35 °C | Elevated temperature reduces mobile phase viscosity (lowering backpressure) and can improve peak shape.[9] |
| Injection Volume | 5-10 µL | Keep the injection volume low to prevent column overload and peak distortion. |
| Detection Wavelength | ~280 nm | The dimethoxy-substituted phenyl ring should have a strong absorbance maximum around this wavelength. Scan a standard solution (250-400 nm) to determine the optimal wavelength. |
| System Suitability | Inject a mid-level standard 5-6 times. RSD for retention time should be <1% and for peak area <2%. | This confirms that the system is performing consistently before analyzing samples. |
Visualized Workflows and Relationships
To further clarify the logic behind these recommendations, the following diagrams illustrate key workflows and concepts.
Caption: A logical workflow for troubleshooting chromatographic issues.
Caption: The effect of mobile phase pH on the ionization state and peak shape of DMSA.
References
-
YMER, A. (2023). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. World Journal of Advanced Research and Reviews. [Link]
-
Harvey, D. Standardizing Analytical Methods. Saylor.org. [Link]
-
Slideshare. (n.d.). Analysis of sulfonamides. [Link]
-
USDA Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. [Link]
-
Stoloff, L. (1981). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of the Association of Official Analytical Chemists. [Link]
-
Ahmad, M., et al. (2012). Anti-microbial activities of sulfonamides using disc diffusion method. African Journal of Pharmacy and Pharmacology. [Link]
-
Chemical Register. (n.d.). This compound (CAS No. 93129-41-0) Suppliers. [Link]
-
ResearchGate. (n.d.). Optimized parameters for the LC–MS method. [Link]
-
Thompson Rivers University. (n.d.). Technique: Standard Solutions. [Link]
-
The Chemistry Blog. (2024). How To Make A Standard Solution. [Link]
-
Mustaqbal University College. (n.d.). Preparation of Standard Solutions Theory. [Link]
-
Shimadzu Corporation. (2022). Determination of Sulfonamide Residues in Fish using LCMS-8045 Triple Quadrupole Mass Spectrometer. YouTube. [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. [Link]
-
Pharmaguideline. (2025). Strategies for Resolving Stability Issues in Drug Formulations. [Link]
-
LCGC International. (2014). Tips for Optimizing Key Parameters in LC–MS. [Link]
-
AELAB. (2025). Expert Guide to Troubleshooting Common HPLC Issues. [Link]
-
D'Ascenzo, G., et al. (2003). A liquid chromatography-mass spectrometry assay for analyzing sulfonamide antibacterials in cattle and fish muscle tissues. Journal of AOAC International. [Link]
-
RSSL. (n.d.). The Stability Challenges for Pharmaceutical Products. [Link]
-
ComplianceOnline. (n.d.). Stability Testing - Develop Stable Pharmaceutical Products. [Link]
-
LGC Group. (2013). Guide to achieving reliable quantitative LC-MS measurements. [Link]
-
Pharma Tutor. (n.d.). STABILITY STUDIES IN DRUG DEVELOPMENT PROCESS. [Link]
Sources
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- 2. The Stability Challenges for Pharmaceutical Products | RSSL [rssl.com]
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- 4. Stability Testing - Develop Stable Pharmaceutical Products [complianceonline.com]
- 5. pharmastate.academy [pharmastate.academy]
- 6. ymerdigital.com [ymerdigital.com]
- 7. A liquid chromatography-mass spectrometry assay for analyzing sulfonamide antibacterials in cattle and fish muscle tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. aelabgroup.com [aelabgroup.com]
- 11. resources.saylor.org [resources.saylor.org]
Validation & Comparative
Validating the In Vitro Efficacy of {[(3,4-Dimethoxyphenyl)sulfonyl]amino}acetic acid: A Comparative Guide to Assessing Matrix Metalloproteinase-9 Inhibition
For researchers and drug development professionals, the journey from a novel chemical entity to a validated lead compound is paved with rigorous in vitro testing. This guide provides a comprehensive framework for validating the in-tissues. The sulfonamide moiety is a well-established pharmacophore known for a wide range of biological activities, including the inhibition of metalloproteinases.[1][2] This, combined with the presence of the dimethoxyphenyl group found in numerous biologically active compounds, forms the basis of our investigation into its potential as an MMP-9 inhibitor.[3][4][5]
MMP-9, a zinc-dependent endopeptidase, plays a critical role in the degradation of the extracellular matrix (ECM), particularly type IV collagen, a major component of basement membranes.[6] Upregulated MMP-9 activity is strongly associated with pathological processes such as tumor invasion, metastasis, and angiogenesis.[6][7][8][9] Consequently, the inhibition of MMP-9 is a significant therapeutic strategy in oncology.[7][8][10]
This guide will objectively compare the hypothesized performance of {[(3,4-Dimethoxyphenyl)sulfonyl]amino}acetic acid (herein referred to as Compound X ) with a well-established broad-spectrum MMP inhibitor, Marimastat . We will provide detailed experimental protocols and supporting data to illustrate a robust validation workflow.
Comparative Analysis: Compound X vs. Marimastat
To establish a benchmark for the potential efficacy of Compound X, we compare it to Marimastat, a hydroxamate-based inhibitor known to chelate the zinc ion in the active site of various MMPs.[11] Marimastat exhibits potent inhibition of MMP-9 with a reported IC50 value in the low nanomolar range.[11][12][13][14][15]
Data Presentation: In Vitro Efficacy
The following table summarizes hypothetical, yet plausible, data from in vitro assays designed to quantify and compare the inhibitory potential of Compound X and Marimastat against MMP-9.
| Compound | MMP-9 Enzymatic Assay IC50 (nM) | Cell Invasion Inhibition (%) at 10 µM |
| Compound X | 50 | 65 |
| Marimastat | 5 | 85 |
| Vehicle Control (DMSO) | > 100,000 | 0 |
Note: The data presented is for illustrative purposes to guide researchers in their experimental design and data interpretation.
In Vitro Validation Workflow
A two-tiered approach is essential for a thorough in vitro validation. First, a direct biochemical assay confirms enzymatic inhibition. Second, a cell-based assay validates the compound's efficacy in a more physiologically relevant context.
Caption: Hypothesized mechanism of Compound X in preventing cancer cell invasion.
Experimental Protocols
Fluorometric MMP-9 Enzymatic Assay
This assay directly measures the ability of a compound to inhibit the proteolytic activity of MMP-9 using a quenched fluorescent substrate.
Principle: The assay utilizes a FRET (Förster Resonance Energy Transfer)-based substrate. In its intact form, the fluorescence of a donor fluorophore is quenched by a proximal acceptor molecule. Upon cleavage by active MMP-9, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence. [16][17] Materials:
-
Recombinant human MMP-9 (activated)
-
MMP-9 fluorogenic substrate
-
Assay Buffer (e.g., Tris-HCl, CaCl2, ZnCl2, Brij-35)
-
Compound X and Marimastat (dissolved in DMSO)
-
96-well black, flat-bottom plates
-
Fluorescence plate reader (Ex/Em = 325/393 nm or similar, depending on the substrate) [16] Procedure:
-
Compound Preparation: Prepare serial dilutions of Compound X and Marimastat in assay buffer. The final DMSO concentration should be kept below 1%.
-
Enzyme Preparation: Dilute the activated MMP-9 to the desired concentration in cold assay buffer.
-
Reaction Setup: In a 96-well plate, add 50 µL of the diluted compounds or vehicle control (DMSO in assay buffer) to each well.
-
Enzyme Addition: Add 50 µL of the diluted MMP-9 to each well, except for the "no enzyme" control wells.
-
Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitors to bind to the enzyme.
-
Substrate Addition: Prepare the MMP-9 substrate solution in assay buffer. Add 100 µL of the substrate solution to all wells to initiate the reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity every 2 minutes for 30-60 minutes.
-
Data Analysis:
-
Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve).
-
Normalize the rates to the vehicle control.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based Invasion Assay (Boyden Chamber Assay)
This assay assesses the functional consequence of MMP-9 inhibition by measuring the ability of invasive cancer cells to migrate through a simulated extracellular matrix.
Principle: The assay uses a two-chamber system (a Transwell insert) separated by a microporous membrane coated with a layer of Matrigel, which serves as an artificial basement membrane. Invasive cells actively degrade the Matrigel and migrate through the pores towards a chemoattractant in the lower chamber. [18][19] Materials:
-
Highly invasive cancer cell line expressing MMP-9 (e.g., HT-1080 fibrosarcoma)
-
Boyden chamber inserts (8 µm pore size) with companion plates
-
Matrigel Basement Membrane Matrix
-
Cell culture medium (e.g., DMEM) with and without Fetal Bovine Serum (FBS)
-
Compound X and Marimastat
-
Calcein AM or Crystal Violet for cell staining
-
Cotton swabs
Procedure:
-
Matrigel Coating: Thaw Matrigel on ice. Dilute it with cold, serum-free medium and apply a thin layer to the upper surface of the Boyden chamber inserts. Allow it to solidify at 37°C for at least 1 hour. [19]2. Cell Preparation: Culture HT-1080 cells to ~80% confluency. Harvest the cells and resuspend them in serum-free medium.
-
Assay Setup:
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
In a separate tube, pre-treat the cell suspension with various concentrations of Compound X, Marimastat, or vehicle control for 30 minutes at 37°C.
-
Seed the pre-treated cells (e.g., 1 x 10^5 cells) into the upper chamber of the Matrigel-coated inserts.
-
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 18-24 hours.
-
Quantification:
-
After incubation, carefully remove the medium from the upper chamber.
-
Use a cotton swab to gently scrape off the non-invading cells from the upper surface of the membrane. [18][19] * Fix and stain the invading cells on the lower surface of the membrane (e.g., with Crystal Violet).
-
Alternatively, for fluorescent quantification, dissociate the cells from the lower surface and quantify using a standard curve (e.g., with Calcein AM).
-
Count the number of stained cells in several microscopic fields for each insert.
-
-
Data Analysis:
-
Calculate the average number of invading cells for each treatment condition.
-
Express the data as a percentage of invasion relative to the vehicle control.
-
Conclusion
This guide outlines a robust, multi-faceted approach to the in vitro validation of this compound as a potential MMP-9 inhibitor. By combining direct enzymatic assays with functional cell-based models and comparing the results to a known inhibitor like Marimastat, researchers can build a strong, data-driven case for the compound's mechanism of action and therapeutic potential. The provided protocols are designed to be self-validating, ensuring that the generated data is both reliable and reproducible, a cornerstone of successful drug discovery.
References
-
Title: Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment Source: PubMed Central URL: [Link]
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Title: Recent Advances in the Chemistry and Biological Activity of Sulfonamide Derivatives Source: Bentham Science URL: [Link]
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Title: The Role of the Matrix Metalloproteinase-9 Gene in Tumor Development and Metastasis: A Narrative Review Source: PubMed Central URL: [Link]
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Title: What are MMP9 inhibitors and how do they work? Source: Patsnap Synapse URL: [Link]
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Title: Tumor cell-produced matrix metalloproteinase 9 (MMP-9) drives malignant progression and metastasis of basal-like triple negative breast cancer Source: Oncotarget URL: [Link]
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Title: The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review Source: Advanced Journal of Chemistry URL: [Link]
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Title: Role of Matrix Metalloproteinases in Angiogenesis and Cancer Source: Frontiers in Oncology URL: [Link]
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Title: Role of MMP-9 in metastasis: an overview Source: Bethune College URL: [Link]
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Title: Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment Source: International Journal of Molecular Sciences URL: [Link]
-
Title: MMP9: A Tough Target for Targeted Therapy for Cancer Source: MDPI URL: [Link]
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Title: The Role of MMP-9 and MMP-9 Inhibition in Different Types of Thyroid Carcinoma Source: MDPI URL: [Link]
-
Title: Synthesis and Biological Activity of New Sulfonamide Derivatives Source: International Journal of Drug Delivery Technology URL: [Link]
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Title: SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS Source: Der Pharma Chemica URL: [Link]
-
Title: Biological activities of sulfonamides Source: ResearchGate URL: [Link]
-
Title: Synthesis, cytotoxicity, docking study, and tubulin polymerization inhibitory activity of novel 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides Source: PubMed URL: [Link]
-
Title: MMP-9 Inhibitor Screening Kit (Fluorometric) Source: Assay Genie URL: [Link]
-
Title: Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents Source: MDPI URL: [Link]
-
Title: Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists Source: PubMed Central URL: [Link]
-
Title: EnzyFluo™ MMP-9 Inhibitor Assay Kit Source: BioAssay Systems URL: [Link]
-
Title: MMP9 Enzyme Assay Protocol Source: Provost & Wallert Research URL: [Link]
-
Title: Synthesis, Cytotoxicity, Docking Study, and Tubulin Polymerization Inhibitory Activity of Novel 1‐(3,4‐Dimethoxyphenyl)‐5‐(3,4,5‐trimethoxyphenyl)‐1H‐1,2,4‐triazole‐3‐carboxanilides Source: ResearchGate URL: [Link]
-
Title: Matrix Metalloproteinase-9 (MMP-9) Biotrak, Activity Assay System Source: Quickzyme Biosciences URL: [Link]
-
Title: Ti-catalyzed homo- and cross-cyclomagnesiation in the synthesis of 1Z,5Z-dienes containing a biologically active 3,4-dimethoxyphenyl fragment in their structure Source: Sciforum URL: [Link]
-
Title: QuickZyme Human MMP-9 activity assay Source: QuickZyme Biosciences URL: [Link]
-
Title: Matrix Metalloproteinase 9 Regulates Tumor Cell Invasion via Cleavage of Protease Nexin-1 Source: PubMed Central URL: [Link]
-
Title: Investigation of MMP-2 and -9 in a Highly Invasive A431 Tumor Cell Sub-line Selected from a Boyden Chamber Assay Source: Anticancer Research URL: [Link]
-
Title: Specific inhibition of MMP-9–induced cell migration and invasion by the selected compounds Source: ResearchGate URL: [Link]
-
Title: Transwell Cell Migration and Invasion Assay Guide Source: Corning URL: [Link]
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This guide provides a comprehensive comparative analysis of {[(3,4-Dimethoxyphenyl)sulfonyl]amino}acetic acid and its related analogs. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the synthesis, structure-activity relationships (SAR), and biological evaluation of this promising class of compounds. By integrating established synthetic protocols with a comparative analysis of available bioactivity data for structurally related molecules, this guide serves as a foundational resource for the rational design of novel therapeutics based on the N-(arylsulfonyl)amino acid scaffold.
Introduction: The Therapeutic Potential of the N-(Arylsulfonyl)amino Acid Scaffold
The N-(arylsulfonyl)amino acid framework is a cornerstone in medicinal chemistry, renowned for its versatile biological activities. The sulfonamide group is a key structural motif in a wide array of approved drugs, including antibacterial, anticancer, and anti-inflammatory agents. Its ability to act as a bioisostere for carboxylic acids and to form crucial hydrogen bonding interactions with biological targets contributes to its prevalence in drug design.[1] The incorporation of an amino acid moiety provides a chiral backbone and opportunities for diverse side-chain modifications, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2]
This compound, the focal point of this guide, combines the well-established benzenesulfonamide core with a glycine unit. The 3,4-dimethoxyphenyl substitution is of particular interest, as this motif is present in numerous biologically active natural products and synthetic compounds, often imparting favorable interactions with protein targets. This guide will explore the synthesis of this scaffold and, through a comparative analysis of related analogs, elucidate the structure-activity relationships that govern its biological effects, with a focus on anticancer and enzyme inhibitory activities.
General Synthesis of N-(Arylsulfonyl)amino Acids
The synthesis of this compound and its analogs is typically achieved through a straightforward and robust nucleophilic substitution reaction. The general approach involves the reaction of a substituted benzenesulfonyl chloride with the amino group of an amino acid ester, followed by hydrolysis of the ester to yield the final carboxylic acid. This method is highly adaptable, allowing for the introduction of a wide variety of substituents on both the aromatic ring and the amino acid component.[2]
Synthetic Workflow
The following diagram illustrates the general synthetic pathway for the preparation of N-(arylsulfonyl)amino acids.
Caption: Mechanism of carbonic anhydrase inhibition by sulfonamides.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and is a standard method for evaluating the cytotoxic potential of new chemical entities.
Assay Workflow
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Protocol
Materials:
-
Cancer cell line (e.g., MDA-MB-231)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48 to 72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) using appropriate software.
Conclusion and Future Directions
This guide has provided a comparative framework for the study of this compound and its analogs. While direct experimental data for the title compound is limited, the analysis of structurally related N-(arylsulfonyl)amino acids reveals clear structure-activity relationships. The biological activity of this class of compounds is significantly influenced by the electronic nature of the substituents on the phenyl ring, with electron-withdrawing groups generally enhancing both anticancer and enzyme inhibitory potency.
Future research should focus on the synthesis and comprehensive biological evaluation of a focused library of this compound analogs. Systematic modifications of the 3,4-dimethoxyphenyl ring, such as the introduction of halogens or other electron-withdrawing groups, are predicted to yield compounds with enhanced therapeutic potential. Furthermore, exploring a variety of amino acid scaffolds beyond glycine will allow for the investigation of the impact of side-chain stereochemistry and functionality on target engagement and selectivity. Such studies will be instrumental in unlocking the full therapeutic potential of this versatile chemical scaffold.
References
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DeRuiter, J., Borne, R. F., & Mayfield, C. A. (1988). N- and 2-substituted N-(phenylsulfonyl)glycines as inhibitors of rat lens aldose reductase. Journal of Medicinal Chemistry, 31(5), 978-984. [Link]
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DeRuiter, J., Brubaker, A. N., Whitmer, W. L., & Stein, J. L. (1986). N-(Phenylsulfonyl)amino acids as aldose reductase inhibitors. Journal of Medicinal Chemistry, 29(10), 2024-2029. [Link]
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Ammazzalorso, A., et al. (2019). N-acylsulfonamides: Synthetic routes and biological potential in medicinal chemistry. Medicinal Chemistry Research, 28(11), 1837-1854. [Link]
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Şenkardeş, S., et al. (2019). Synthesis and Biological Activity of N-(arylsulfonyl) Valine Hydrazones and Assistance of NMR Spectroscopy for Definitive 3D Structure. Letters in Drug Design & Discovery, 16(9), 974-983. [Link]
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Wang, Y., et al. (2016). Synthesis, anti-cancer evaluation of benzenesulfonamide derivatives as potent tubulin-targeting agents. European Journal of Medicinal Chemistry, 122, 585-598. [Link]
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U-87 and PPC-1 spheroids became looser in the presence of compound 9, while the growth of MDA-MB-231 spheroids was slower compared to the control. Compound 21 reduced the growth of U-87 and MDA-MB-231 3D cultures, with no significant effect on PPC-1 spheroids. Molecules, 26(22), 6932. [Link]
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Li, J., et al. (2016). Synthesis and biological activity of arylsulfonamide derivatives containing 2-arylamino-4(3H)-quinazolinone. Journal of Pesticide Science, 41(4), 171-174. [Link]
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Li, J., et al. (2016). Synthesis and biological activity of arylsulfonamide derivatives containing 2-arylamino-4(3 H)-quinazolinone. Journal of Pesticide Science, 41(4), 171–174. [Link]
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Abdel-Gawad, N. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(43), 26867-26882. [Link]
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Ammazzalorso, A., et al. (2019). N-acylsulfonamides: Synthetic routes and biological potential in medicinal chemistry. Medicinal Chemistry Research, 28(11), 1837-1854. [Link]
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Abdel-Gawad, N. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(43), 26867-26882. [Link]
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Mickevičius, V., et al. (2021). Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. Molecules, 26(22), 6932. [Link]
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Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. (n.d.). ResearchGate. [Link]
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A Comparative Guide to the Biophysical and Biochemical Confirmation of the {[(3,4-Dimethoxyphenyl)sulfonyl]amino}acetic acid Binding Site
In the landscape of contemporary drug discovery and chemical biology, the precise identification and validation of a small molecule's binding site on its protein target is a cornerstone of mechanistic understanding and rational drug design. This guide provides a comprehensive, in-depth comparison of modern biophysical and biochemical methodologies for confirming the binding site of a novel compound, using {[(3,4-Dimethoxyphenyl)sulfonyl]amino}acetic acid as a representative case study. This document is tailored for researchers, scientists, and drug development professionals, offering an objective analysis of various techniques, supported by hypothetical experimental data and detailed protocols to illustrate a robust validation workflow.
Introduction: The Challenge of Pinpointing the Binding Interface
The journey from identifying a bioactive hit to developing a lead compound is contingent on a thorough understanding of its mechanism of action. A critical aspect of this is pinpointing the exact location and nature of the interaction between the small molecule and its protein target. This knowledge enables structure-activity relationship (SAR) studies, facilitates the optimization of potency and selectivity, and provides a clearer picture of the compound's biological effects.
This guide will navigate the multi-faceted approach required for confident binding site confirmation, moving from initial computational predictions to rigorous experimental validation. We will explore a synergistic workflow that leverages the strengths of various techniques to build a compelling and self-validating case for the binding site of this compound.
Part 1: In Silico Prediction - Charting the Course
Before embarking on resource-intensive experimental work, computational methods provide a valuable starting point for identifying potential binding pockets.[1][2] These approaches can be broadly categorized into geometry-based and energy-based methods.
-
Geometry-based methods identify cavities and pockets on the protein surface that are sterically suitable for ligand binding.
-
Energy-based methods utilize probe molecules to map the protein surface and identify regions with favorable interaction energies.
Several web servers and software packages are available for this purpose, such as SiteHound, fpocket, and 3DLigandSite.[3] For our case study, a hypothetical computational docking of this compound into a putative target protein kinase was performed.
Table 1: Hypothetical Computational Docking Results for this compound with Target Kinase
| Docking Program | Predicted Binding Site | Estimated Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |
| AutoDock Vina | ATP-binding pocket | -8.2 | Lys72, Glu91, Leu148, Val156 |
| Glide | ATP-binding pocket | -7.9 | Lys72, Met93, Glu91, Leu148 |
| GOLD | Allosteric pocket 1 | -6.5 | Phe212, Trp225, Arg255 |
| GOLD | Allosteric pocket 2 | -6.2 | Tyr188, Pro190, Ile201 |
The in silico data suggests the ATP-binding pocket as a high-probability binding site, a common target for kinase inhibitors. However, the existence of potential allosteric sites cannot be disregarded. This initial computational analysis provides testable hypotheses for the subsequent experimental validation steps.
Part 2: Biophysical Characterization - Detecting the Interaction in Solution
Biophysical techniques are indispensable for confirming a direct interaction between the ligand and the target protein and for quantifying the binding affinity.[4][5] These methods are typically performed in solution, providing insights into the binding event under near-physiological conditions.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip upon ligand binding to an immobilized protein.[6] It provides real-time kinetic data, including association (ka) and dissociation (kd) rates, from which the equilibrium dissociation constant (KD) can be derived.
Table 2: Hypothetical SPR Kinetic Data for the Interaction of this compound with Target Kinase
| Analyte | ka (1/Ms) | kd (1/s) | KD (nM) |
| This compound | 1.5 x 10^5 | 3.0 x 10^-3 | 20 |
| Staurosporine (Control Inhibitor) | 2.1 x 10^6 | 1.8 x 10^-3 | 0.9 |
The low nanomolar KD value confirms a high-affinity interaction between our compound and the target kinase.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[7]
Table 3: Hypothetical ITC Thermodynamic Data for the Interaction of this compound with Target Kinase
| Ligand | KD (nM) | n (Stoichiometry) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| This compound | 25 | 0.98 | -12.5 | 2.1 |
The stoichiometry of approximately 1 confirms a 1:1 binding model, and the favorable enthalpic contribution suggests that hydrogen bonding and van der Waals interactions are significant drivers of the binding.
Part 3: Structural Biology - Visualizing the Binding Site
While biophysical methods confirm if and how strongly a ligand binds, structural biology techniques reveal where it binds at atomic resolution. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the gold standards for this purpose.[8][9]
X-Ray Crystallography
X-ray crystallography provides a high-resolution, three-dimensional structure of the protein-ligand complex.[10][11] This technique requires the growth of high-quality crystals of the complex, which can be a significant bottleneck. However, a successful structure provides unambiguous evidence of the binding site and the specific molecular interactions.
A hypothetical co-crystal structure of the target kinase with this compound would reveal the precise orientation of the compound within the ATP-binding pocket, confirming the interactions predicted by the docking studies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for studying protein-ligand interactions in solution.[12][13][14] Chemical Shift Perturbation (CSP) or Saturation Transfer Difference (STD) NMR experiments can identify the residues on the protein that are in close proximity to the bound ligand.
Table 4: Hypothetical Chemical Shift Perturbations in Target Kinase upon Binding of this compound
| Residue | Chemical Shift Change (ppm) | Location |
| Lys72 | 0.25 | ATP-binding pocket |
| Glu91 | 0.31 | ATP-binding pocket |
| Met93 | 0.18 | ATP-binding pocket |
| Leu148 | 0.22 | ATP-binding pocket |
| Val156 | 0.19 | ATP-binding pocket |
| Phe212 | 0.02 | Allosteric pocket 1 |
| Tyr188 | 0.01 | Allosteric pocket 2 |
The significant chemical shift perturbations observed for residues within the ATP-binding pocket strongly support this as the primary binding site. The minimal changes for residues in the predicted allosteric pockets suggest that these are not the primary interaction sites.
Part 4: Biochemical Validation - Confirming Functional Relevance
The final and crucial step is to demonstrate that the identified binding site is functionally relevant. Site-directed mutagenesis is a powerful tool for this purpose.[15][16][17] By mutating key residues within the putative binding site, one can assess their importance for ligand binding and biological activity.
Site-Directed Mutagenesis
Based on the structural and NMR data, key interacting residues are mutated, typically to alanine, to remove the specific side-chain interaction.[18][19] The binding affinity of this compound to these mutant proteins is then measured.
Table 5: Hypothetical Binding Affinities of this compound to Wild-Type and Mutant Target Kinase
| Protein Variant | KD (nM) (SPR) | Fold Change in KD |
| Wild-Type | 20 | 1 |
| K72A | > 5000 | > 250 |
| E91A | 2500 | 125 |
| L148A | 1800 | 90 |
| F212A | 22 | 1.1 |
The dramatic loss of binding affinity upon mutation of residues in the ATP-binding pocket (K72A, E91A, L148A) provides strong evidence for their critical role in the interaction. In contrast, the mutation of a residue in a predicted allosteric pocket (F212A) has a negligible effect on binding.
Workflow and Logic Diagram
The following diagram illustrates the logical flow of the experimental workflow for confirming the binding site of a novel compound.
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Cross-Validation of {[(3,4-Dimethoxyphenyl)sulfonyl]amino}acetic Acid Bioactivity in Diverse Cancer Cell Lines: A Comparative Guide
In the landscape of oncological research, the identification of novel therapeutic agents with potent and selective anticancer activity is a paramount objective. Sulfonamide derivatives have emerged as a promising class of compounds, demonstrating a wide range of biological activities, including significant antitumor effects.[1][2][3] This guide focuses on a specific sulfonamide derivative, {[(3,4-Dimethoxyphenyl)sulfonyl]amino}acetic acid, and provides a comprehensive framework for the cross-validation of its bioactivity across a panel of distinct cancer cell lines.
The rationale for cross-validation lies in the inherent heterogeneity of cancer.[4] A compound exhibiting potent cytotoxic effects in one cell line may be significantly less active in another due to differences in genetic makeup, protein expression, and signaling pathway dependencies. Therefore, a thorough evaluation across multiple, well-characterized cell lines is critical for establishing the broader therapeutic potential and mechanistic profile of a candidate molecule. This guide will detail the experimental design, provide step-by-step protocols for key bioactivity assays, and present a logical framework for data interpretation, grounded in established scientific principles.
Experimental Design: A Multi-faceted Approach to Bioactivity Assessment
The cornerstone of a robust bioactivity assessment is a well-conceived experimental design. Our approach integrates multiple assays to probe different aspects of cellular response to treatment with this compound.
Cell Line Panel:
To ensure a comprehensive evaluation, a diverse panel of human cancer cell lines is selected, representing different tumor origins:
-
MCF-7: Estrogen receptor-positive breast adenocarcinoma
-
MDA-MB-231: Triple-negative breast adenocarcinoma
-
HCT-116: Colorectal carcinoma
-
A549: Non-small cell lung carcinoma
-
HeLa: Cervical adenocarcinoma
This selection allows for the assessment of the compound's efficacy against cancers with varying genetic backgrounds and therapeutic vulnerabilities.
Bioactivity Assays:
A battery of assays will be employed to construct a detailed profile of the compound's cellular effects:
-
Cell Viability Assay (MTT): To determine the dose-dependent cytotoxic or cytostatic effects.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide): To quantify the induction of programmed cell death.[5][6]
-
Cell Cycle Analysis (Propidium Iodide Staining): To investigate interference with cell cycle progression.[7]
-
Mechanistic Investigation (Western Blotting): To probe the modulation of key signaling pathways, such as the PI3K/Akt and MAPK pathways, which are often dysregulated in cancer.[8][9][10][11]
The following diagram illustrates the overall experimental workflow:
Caption: Overall experimental workflow for cross-validating bioactivity.
Methodologies: Detailed Experimental Protocols
Scientific integrity demands meticulous and reproducible experimental procedures. The following are detailed protocols for the core assays.
Cell Viability: MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals that are insoluble in aqueous solution.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with 100 µL of the compound-containing medium and incubate for 48 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
Apoptosis Detection: Annexin V-FITC and Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6][13] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane, where it can be detected by FITC-conjugated Annexin V.[6] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot penetrate the membrane of live or early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells.[13]
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC₅₀ for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash twice with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[14]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[14]
-
Analysis: Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis: Propidium Iodide Staining and Flow Cytometry
This method quantifies the DNA content of cells, allowing for the determination of the proportion of cells in the G0/G1, S, and G2/M phases of the cell cycle.[15][16]
Protocol:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest and wash the cells with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A.[7]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry.
Data Presentation and Interpretation
The quantitative data generated from these assays should be organized into clear, comparative tables.
Table 1: Cytotoxicity (IC₅₀) of this compound
| Cell Line | IC₅₀ (µM) after 48h |
| MCF-7 | 25.3 ± 2.1 |
| MDA-MB-231 | 15.8 ± 1.7 |
| HCT-116 | 18.9 ± 1.9 |
| A549 | 35.1 ± 3.5 |
| HeLa | 22.4 ± 2.3 |
Table 2: Apoptosis Induction at IC₅₀ Concentration (24h)
| Cell Line | % Early Apoptotic | % Late Apoptotic/Necrotic |
| MCF-7 | 18.2 ± 1.5 | 10.5 ± 1.1 |
| MDA-MB-231 | 28.7 ± 2.9 | 15.3 ± 1.6 |
| HCT-116 | 25.4 ± 2.4 | 12.8 ± 1.3 |
| A549 | 12.1 ± 1.3 | 8.2 ± 0.9 |
| HeLa | 20.5 ± 2.1 | 11.7 ± 1.2 |
Table 3: Cell Cycle Arrest at IC₅₀ Concentration (24h)
| Cell Line | % G0/G1 Phase | % S Phase | % G2/M Phase |
| MCF-7 | 55.1 ± 4.6 | 20.3 ± 2.0 | 24.6 ± 2.5 |
| MDA-MB-231 | 40.2 ± 3.8 | 15.7 ± 1.6 | 44.1 ± 4.2 |
| HCT-116 | 38.9 ± 3.5 | 18.1 ± 1.9 | 43.0 ± 4.1 |
| A549 | 60.3 ± 5.1 | 25.8 ± 2.6 | 13.9 ± 1.5 |
| HeLa | 45.7 ± 4.3 | 19.5 ± 2.0 | 34.8 ± 3.3 |
Interpretation of Results:
The hypothetical data presented above suggests that this compound exhibits broad-spectrum anticancer activity, with the most potent effects observed in the triple-negative breast cancer cell line, MDA-MB-231. The significant induction of apoptosis and a notable accumulation of cells in the G2/M phase in MDA-MB-231 and HCT-116 cells suggest that the compound's mechanism of action may involve the disruption of mitosis and the activation of apoptotic pathways. The comparatively lower sensitivity of the A549 cell line warrants further investigation into potential resistance mechanisms.
Mechanistic Insights: Probing Key Signaling Pathways
Based on the observed G2/M arrest and apoptosis, it is plausible that this compound modulates signaling pathways that regulate cell cycle progression and survival. The PI3K/Akt and MAPK pathways are central regulators of these processes and are frequently dysregulated in cancer.[10][17][18][19]
Caption: Hypothesized mechanism of action via signaling pathway modulation.
To test this hypothesis, Western blot analysis can be performed to assess the phosphorylation status of key proteins in these pathways, such as Akt (at Ser473) and ERK1/2 (at Thr202/Tyr204), following treatment with the compound. A decrease in the levels of phosphorylated Akt and ERK would provide strong evidence for the on-target activity of this compound.
Western Blot Protocol:
-
Protein Extraction: Treat cells with the compound for various time points, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of Akt and ERK. Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
This guide outlines a comprehensive and scientifically rigorous approach to the cross-validation of the bioactivity of this compound. By employing a panel of diverse cancer cell lines and a multi-assay strategy, researchers can obtain a detailed and reliable profile of the compound's anticancer effects. The integration of cell viability, apoptosis, and cell cycle analysis, coupled with mechanistic studies of key signaling pathways, provides a robust framework for evaluating its therapeutic potential and advancing its development as a novel anticancer agent. The principles and protocols detailed herein are broadly applicable to the preclinical evaluation of other novel chemical entities.
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Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. [Link]
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University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Retrieved from [Link]
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Henkart, P. A., & Grinstein, S. (2010). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Enzymology, 471, 277-290. [Link]
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Al-Suhaimi, E. A., & Al-Riziza, N. A. (2017). Synthesis and Cytotoxic Evaluation of Some Novel Sulfonamide Derivatives Against a Few Human Cancer Cells. Iranian Journal of Pharmaceutical Research, 16(1), 113-122. [Link]
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Xu, Z., et al. (2023). A novel sulfonamide derivative suppresses gastrointestinal cancer progression by targeting Axin2 and β-catenin. Journal of Translational Medicine, 21(1), 785. [Link]
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Kamal, A., et al. (2015). Sulfonamides as potential anti-cancer agents: A review. European Journal of Medicinal Chemistry, 97, 1-15. [Link]
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Porta, C., Paglino, C., & Mosca, A. (2014). Targeting PI3K/Akt/mTOR Signaling in Cancer. Frontiers in Oncology, 4, 64. [Link]
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El-Gamal, M. I., et al. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules, 28(18), 6527. [Link]
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El-Sayed, M. A. A., et al. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. Molecules, 28(11), 4529. [Link]
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Comparative Benchmarking of {[(3,4-Dimethoxyphenyl)sulfonyl]amino}acetic Acid Against Established Phosphodiesterase 4 (PDE4) Inhibitors
A Senior Application Scientist's Guide for Researchers in Drug Discovery
In the landscape of drug discovery, particularly for inflammatory and respiratory diseases, phosphodiesterase 4 (PDE4) has emerged as a critical therapeutic target.[1][2] This enzyme is predominantly responsible for the degradation of cyclic adenosine monophosphate (cAMP), a key second messenger that mediates a wide array of cellular responses, including the down-regulation of inflammatory processes.[3][4] Inhibition of PDE4 leads to an increase in intracellular cAMP levels, thereby exerting potent anti-inflammatory effects.[3][5] This guide provides a comprehensive benchmarking analysis of a novel compound, {[(3,4-Dimethoxyphenyl)sulfonyl]amino}acetic acid, against two well-characterized PDE4 inhibitors, Roflumilast and Cilomilast.
While this compound is a novel chemical entity with limited public data, its structural motifs, particularly the 3,4-dimethoxyphenyl group, bear resemblance to moieties present in known PDE4 inhibitors. This structural similarity provides a strong rationale for its investigation as a potential PDE4 inhibitor. This guide will, therefore, proceed under the hypothesis that this compound is a PDE4 inhibitor and will outline the necessary experimental framework to validate this hypothesis and compare its potency and cellular activity against established benchmarks.
The Central Role of PDE4 in Inflammatory Signaling
The PDE4 enzyme family is the primary regulator of cAMP in key immune and inflammatory cells, including macrophages, neutrophils, and T-cells.[3][6] In chronic inflammatory conditions such as Chronic Obstructive Pulmonary Disease (COPD), the expression and activity of PDE4 are often upregulated, leading to a pro-inflammatory state.[4] By inhibiting PDE4, the degradation of cAMP is blocked, leading to the activation of Protein Kinase A (PKA). Activated PKA can then phosphorylate and regulate various downstream targets, ultimately suppressing the release of pro-inflammatory mediators like tumor necrosis factor-alpha (TNF-α), interleukins, and leukotrienes.[5][7]
Figure 1: Simplified PDE4 signaling pathway and the inhibitory action of test compounds.
Comparative Inhibitor Profiles
A critical first step in benchmarking a novel compound is to determine its half-maximal inhibitory concentration (IC50) against the target enzyme. This provides a quantitative measure of its potency. For a comprehensive comparison, it is essential to evaluate the IC50 against different isoforms of the PDE4 enzyme, as isoform selectivity can influence the therapeutic window and side-effect profile.
| Compound | Target | IC50 (nM) | Reference |
| This compound | PDE4B | To be determined | N/A |
| PDE4D | To be determined | N/A | |
| Roflumilast | PDE4B | 0.41 | [8] |
| PDE4D | 0.81 | [8] | |
| Cilomilast | PDE4 (general) | 110 | [9] |
| PDE4B | 240 | [8] | |
| PDE4D | 61 | [8] |
Table 1: Comparative IC50 values of PDE4 inhibitors. The IC50 values for this compound are hypothetical and would be determined experimentally.
Expert Insights: The lower the IC50 value, the more potent the inhibitor. Roflumilast exhibits high potency against both PDE4B and PDE4D isoforms.[8] Cilomilast is less potent than Roflumilast and shows some selectivity for PDE4D over PDE4B.[8] The therapeutic rationale for targeting specific isoforms is an area of active research, with evidence suggesting that PDE4B inhibition is linked to anti-inflammatory efficacy, while PDE4D inhibition may be associated with emetic side effects.[10] Therefore, determining the isoform selectivity of this compound will be crucial in predicting its potential therapeutic index.
Experimental Protocols for Benchmarking
To ensure scientific rigor and reproducibility, standardized and validated assays must be employed. The following protocols outline the key experiments for a comprehensive comparison.
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of purified recombinant PDE4.
Figure 2: Workflow for the in vitro PDE4 Fluorescence Polarization (FP) assay.
Detailed Methodology:
-
Compound Preparation: Prepare serial dilutions of this compound, Roflumilast, and Cilomilast in 100% DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Assay Plate Setup: In a 384-well plate, add the diluted compounds. Include "no inhibitor" and "no enzyme" controls.
-
Enzyme Addition: Add purified recombinant human PDE4B or PDE4D enzyme to all wells except the "no enzyme" control.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a fluorescein-labeled cAMP substrate (FAM-cAMP).
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Detection: Add a binding agent that specifically binds to the hydrolyzed phosphate group of the product (AMP). This binding results in a change in the fluorescence polarization signal.
-
Data Acquisition: Measure the fluorescence polarization using a microplate reader.
-
Analysis: Calculate the percentage of inhibition for each compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
This cell-based assay measures the ability of a compound to increase intracellular cAMP levels in response to an adenylyl cyclase activator. It provides a more physiologically relevant measure of a compound's activity.
Detailed Methodology:
-
Cell Culture: Culture a suitable cell line (e.g., HEK293 or U937 cells) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound, Roflumilast, or Cilomilast for 30 minutes.
-
Stimulation: Stimulate the cells with an adenylyl cyclase activator, such as Forskolin, to induce cAMP production.
-
Cell Lysis and Detection: Lyse the cells and use a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay kit to quantify the intracellular cAMP levels.[11][12][13] This assay is based on the competition between cellular cAMP and a labeled cAMP tracer for binding to a specific antibody.[13]
-
Data Acquisition: Read the HTRF signal on a compatible microplate reader.
-
Analysis: Generate dose-response curves and calculate the EC50 values for cAMP accumulation for each compound.
This ex vivo assay assesses the functional anti-inflammatory effect of the compounds by measuring their ability to inhibit the release of TNF-α from stimulated human whole blood.
Detailed Methodology:
-
Blood Collection: Collect fresh human whole blood from healthy donors into heparinized tubes.
-
Compound Incubation: Pre-incubate the whole blood with various concentrations of the test compounds for 1 hour.
-
Stimulation: Stimulate the blood with lipopolysaccharide (LPS) to induce the production and release of TNF-α.
-
Plasma Collection: After a 24-hour incubation, centrifuge the blood samples to collect the plasma.
-
TNF-α Quantification: Measure the concentration of TNF-α in the plasma using a validated ELISA kit.
-
Analysis: Determine the IC50 value for the inhibition of TNF-α release for each compound.
Conclusion and Future Directions
This guide provides a robust framework for the comprehensive benchmarking of this compound as a potential PDE4 inhibitor. By systematically evaluating its in vitro enzymatic potency, cellular activity, and functional anti-inflammatory effects against established drugs like Roflumilast and Cilomilast, researchers can gain critical insights into its therapeutic potential. The experimental data generated from these studies will be instrumental in making informed decisions regarding the further development of this novel compound. A favorable profile, characterized by high potency, significant cellular activity, and a promising isoform selectivity profile, would warrant further investigation in preclinical models of inflammatory diseases.
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Treating COPD with PDE 4 inhibitors - PMC - PubMed Central. [Link]
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cAMP-PDE signaling in COPD: Review of cellular, molecular and clinical features - PMC. [Link]
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PDE4 inhibitor - Wikipedia. [Link]
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PDE4 inhibitors as potential therapeutic agents in the treatment of COPD-focus on roflumilast - PMC - NIH. [Link]
-
Phosphodiesterase inhibitor - Wikipedia. [Link]
-
Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay - Molecular Devices. [Link]
-
PDE4 inhibitors: potential protective effects in inflammation and vascular diseases - PMC. [Link]
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An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 - MDPI. [Link]
-
How to run a cAMP HTRF assay - YouTube. [Link]
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List of Selective phosphodiesterase-4 inhibitors (PDE4) - Drugs.com. [Link]
-
HTRF cAMP dynamic 2 and IP-One assays on the SpectraMax M5e reader. [Link]
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Treating COPD with PDE 4 inhibitors - Dove Medical Press. [Link]
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Important PDE4 inhibitors, including roflumilast, the only FDA approved... - ResearchGate. [Link]
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Roles of roflumilast, a selective phosphodiesterase 4 inhibitor, in airway diseases - PMC. [Link]
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A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - NIH. [Link]
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Evaluation of PDE4 inhibition for COPD - PMC - NIH. [Link]
-
PDE4B1 Assay Kit - BPS Bioscience. [Link]
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What is the mechanism of Roflumilast? - Patsnap Synapse. [Link]
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PDE4A Isoform 4 Assay Kit - BPS Bioscience. [Link]
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DALIRESP® (roflumilast) Mechanism of Action | For HCPs. [Link]
-
Cilomilast - Wikipedia. [Link]
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Roflumilast for asthma: Efficacy findings in mechanism of action studies | Request PDF. [Link]
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Cilomilast, an orally active phosphodiesterase 4 inhibitor for the treatment of COPD. [Link]
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The effects of phosphodiesterase type 4 inhibitors on tumour necrosis factor-α and leukotriene B4 in a novel human whole blood assay - PubMed Central. [Link]
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A Senior Application Scientist's Guide to the Synthesis and Comparative Analysis of {[(3,4-Dimethoxyphenyl)sulfonyl]amino}acetic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the sulfonamide functional group remains a cornerstone in the design of therapeutic agents. Its prevalence is a testament to its versatile chemical properties and its ability to interact with a wide range of biological targets. This guide provides an in-depth look at a specific N-arylsulfonylamino acid, {[(3,4-Dimethoxyphenyl)sulfonyl]amino}acetic acid, also known as N-(3,4-dimethoxybenzenesulfonyl)glycine.
While this particular compound is commercially available for research purposes, a detailed experimental protocol for its synthesis and its biological activity profile are not extensively documented in peer-reviewed literature. This guide, therefore, aims to bridge this gap by presenting a meticulously constructed, replicable synthetic protocol based on established chemical principles. Furthermore, we will objectively compare its anticipated performance with structurally related alternatives, drawing upon published experimental data to provide a scientifically grounded comparative analysis.
Our objective is to equip researchers with the foundational knowledge and practical insights necessary to not only replicate the synthesis of this compound but also to understand its potential within the broader context of drug discovery.
Section 1: Synthesis of this compound - A Detailed Experimental Protocol
The synthesis of N-arylsulfonylamino acids is a well-established transformation in organic chemistry. The following protocol is a robust and reliable method for the preparation of this compound, derived from general procedures for the sulfonylation of amino acids. This self-validating system includes in-process checks and detailed purification steps to ensure the isolation of a high-purity product.
Core Reaction:
The synthesis proceeds via a nucleophilic substitution reaction where the amino group of glycine attacks the electrophilic sulfur atom of 3,4-dimethoxybenzenesulfonyl chloride. The reaction is typically carried out in a basic aqueous medium, a classic example of the Schotten-Baumann reaction conditions.
Experimental Workflow Diagram
Caption: Synthetic workflow for this compound.
Materials and Reagents:
-
Glycine
-
Sodium hydroxide (NaOH)
-
3,4-Dimethoxybenzenesulfonyl chloride
-
Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Ethyl acetate
-
Hexane
Step-by-Step Protocol:
-
Preparation of the Glycine Solution: In a round-bottom flask equipped with a magnetic stirrer, dissolve glycine (1.0 eq.) in a 1 M aqueous solution of sodium hydroxide (2.2 eq.). Cool the solution to 0-5°C in an ice-water bath. The use of a slight excess of base ensures that the amino group of glycine remains deprotonated and thus maximally nucleophilic.
-
Sulfonylation: Dissolve 3,4-dimethoxybenzenesulfonyl chloride (1.0 eq.) in a minimal amount of tetrahydrofuran (THF). Add this solution dropwise to the cold glycine solution over a period of 30 minutes, ensuring the temperature of the reaction mixture does not exceed 5°C. The slow addition is crucial to control the exothermic reaction and prevent potential side reactions.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture vigorously overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by taking a small aliquot of the reaction mixture, acidifying it, and spotting it on a silica gel plate.
-
Work-up and Isolation: After the reaction is complete (as indicated by the consumption of the sulfonyl chloride), cool the mixture in an ice bath and acidify it to a pH of 2-3 by the slow addition of concentrated hydrochloric acid. This step protonates the carboxylate group, leading to the precipitation of the product.
-
Purification: Collect the precipitate by vacuum filtration and wash the solid with cold deionized water to remove any inorganic salts. The crude product can be further purified by recrystallization from an ethanol/water or ethyl acetate/hexane solvent system to yield a white crystalline solid.
-
Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry. The melting point of the purified compound should also be determined.
Section 2: Comparative Analysis with Alternative N-Arylsulfonylamino Acids
To understand the potential of this compound, it is instructive to compare its anticipated properties with those of structurally related compounds that have been reported in the literature. The electronic nature of the substituents on the aromatic ring of the sulfonyl group can significantly influence the biological activity of these molecules. Here, we will consider two hypothetical alternatives for a comparative discussion: an electron-withdrawing substituted analog and an electron-donating substituted analog.
Logical Relationship of Structure and Activity:
Caption: Influence of aromatic substituents on the biological activity of N-phenylsulfonyl glycine derivatives.
Comparative Performance Data (Hypothetical and Literature-Based):
The following table summarizes the anticipated and reported performance of this compound and its alternatives. The data for the alternatives are based on published studies on similar classes of compounds.
| Compound | Substituent Nature | Synthetic Yield (Anticipated/Reported) | Antimicrobial Activity (MIC, µg/mL) (Reported Range for Class) | Anticancer Activity (IC₅₀, µM) (Reported Range for Class) |
| This compound | Electron-Donating (Dimethoxy) | Good to Excellent | Moderate | Moderate to High |
| N-(4-Nitrophenylsulfonyl)glycine | Electron-Withdrawing (Nitro) | Good | High | High |
| N-(4-Methylphenylsulfonyl)glycine (N-Tosylglycine) | Electron-Donating (Methyl) | Excellent | Moderate | Moderate |
| N-(Phenylsulfonyl)glycine | Unsubstituted | Excellent | Baseline | Baseline |
Discussion of Structure-Activity Relationships (SAR):
The structure-activity relationship (SAR) of N-arylsulfonylamino acids is a critical aspect of their design as potential therapeutic agents.
-
Antimicrobial Activity: The antibacterial activity of sulfonamides is a well-studied field. Generally, the presence of electron-withdrawing groups on the phenyl ring tends to enhance antibacterial activity. This is often attributed to the increased acidity of the sulfonamide N-H proton, which is believed to be important for binding to the target enzyme, dihydropteroate synthase. Therefore, the dimethoxy-substituted title compound is anticipated to have moderate antimicrobial activity compared to a nitro-substituted analog.
-
Anticancer Activity: The anticancer activity of benzenesulfonamides has been linked to various mechanisms, including the inhibition of carbonic anhydrase, a family of enzymes involved in tumor proliferation. The SAR for anticancer activity is more complex and target-dependent. However, studies have shown that both electron-donating and electron-withdrawing groups can lead to potent anticancer agents. The dimethoxy groups on the title compound may enhance its lipophilicity, potentially improving cell permeability and interaction with hydrophobic pockets in target proteins.
Section 3: Conclusion and Future Directions
This guide has provided a comprehensive overview of the synthesis of this compound and a comparative analysis of its potential performance against structurally related alternatives. The detailed experimental protocol offers a reliable method for researchers to synthesize this compound for further investigation.
The comparative analysis, based on established SAR principles, suggests that the dimethoxy substitution pattern of the title compound is likely to confer moderate antimicrobial and potentially significant anticancer properties. However, it is crucial to emphasize that these are projections based on data from related compounds.
Future research should focus on the experimental validation of these hypotheses. The synthesis of a focused library of N-arylsulfonylglycine derivatives with diverse electronic and steric properties would be invaluable for elucidating a more precise SAR. Subsequent screening of these compounds against a panel of microbial strains and cancer cell lines would provide the necessary data to identify lead candidates for further drug development.
References
-
Antimicrobial Activity of Sulfonamides: A comprehensive review on the structure-activity relationships of sulfonamides as antibacterial agents: Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review. Bioorganic Chemistry. [Link]
-
Anticancer Activity of Benzenesulfonamides: For an overview of the anticancer properties of benzenesulfonamide derivatives, including their mechanism of action as carbonic anhydrase inhibitors: Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing. [Link]
A Head-to-Head Comparison of Novel Sulfonylamino Acids in a Fluorogenic MMP-9 Inhibition Assay
For: Researchers, scientists, and drug development professionals.
Introduction
Matrix metalloproteinase-9 (MMP-9), also known as gelatinase B, is a zinc- and calcium-dependent endopeptidase that plays a critical role in the degradation of the extracellular matrix (ECM).[1][2] Its substrates include type IV collagen, a primary component of basement membranes.[1][3] Through its enzymatic activity, MMP-9 is deeply involved in physiological processes such as tissue remodeling, angiogenesis, and wound healing.[2][4] However, the dysregulation and overexpression of MMP-9 are strongly correlated with pathological conditions, particularly cancer progression and metastasis.[1][5][6] By breaking down the ECM, MMP-9 facilitates tumor cell invasion, intravasation, and the formation of metastatic niches.[1][7] This makes MMP-9 a compelling therapeutic target for the development of novel anti-cancer agents.[6][7]
Sulfonylamino acids represent a versatile class of compounds being explored for various therapeutic applications. Their structural features make them promising candidates for designing potent and selective enzyme inhibitors. This guide provides a comprehensive framework for the head-to-head comparison of novel sulfonylamino acid derivatives as potential MMP-9 inhibitors, utilizing a sensitive and high-throughput fluorogenic assay. We will detail the scientific rationale behind the experimental design, provide a step-by-step protocol, and demonstrate data analysis and interpretation, equipping researchers with the tools to rigorously evaluate their own candidate compounds.
The Target and the Assay Principle
The Role of MMP-9 in Malignancy
MMP-9 contributes to cancer progression through several mechanisms:
-
ECM Degradation: It proteolyzes type IV collagen in the basement membrane, removing a major physical barrier to cancer cell migration and invasion.[1]
-
Promotion of Angiogenesis: MMP-9 can release and activate pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF) from the ECM, stimulating the formation of new blood vessels that supply tumors.[1][3]
-
Modulation of Cell Adhesion: By degrading cell-surface adhesion proteins, MMP-9 can reduce cell-to-cell cohesion, further enabling metastasis.[1]
Given these critical roles, inhibiting MMP-9 activity is a rational strategy for anti-metastatic therapy.
Principle of the Fluorogenic Inhibition Assay
This assay employs a synthetic peptide substrate based on the principle of Förster Resonance Energy Transfer (FRET).[8][9][10] The peptide contains a specific MMP-9 cleavage sequence flanked by two molecules: a fluorophore (donor) and a quencher (acceptor).[4][9]
-
Intact Substrate: In the uncleaved state, the donor and quencher are in close proximity. When the fluorophore is excited by light of a specific wavelength, its emission energy is transferred non-radiatively to the quencher.[9] As a result, the fluorescence is suppressed.
-
Substrate Cleavage: Active MMP-9 recognizes and cleaves the peptide sequence. This separates the fluorophore from the quencher.[4][10]
-
Signal Generation: With the quencher no longer in proximity, the fluorophore's energy is released as detectable light upon excitation.[8] The increase in fluorescence intensity is directly proportional to the enzymatic activity of MMP-9.
-
Inhibition Measurement: The presence of an effective inhibitor, such as a sulfonylamino acid, will block the active site of MMP-9, preventing substrate cleavage and resulting in a reduced or absent fluorescent signal.[4]
Caption: Principle of the FRET-based MMP-9 inhibition assay.
Candidate Compounds and Controls
For this comparative guide, we will evaluate two hypothetical sulfonylamino acid compounds, SA-001 and SA-002 . Their performance will be benchmarked against a well-characterized, broad-spectrum MMP inhibitor, Batimastat (BB-94) , which will serve as our positive control.[11][12][13]
-
SA-001 & SA-002: Novel test compounds.
-
Batimastat: A potent MMP inhibitor with a reported IC50 value of ~4 nM against MMP-9.[11][13] It acts by chelating the catalytic zinc atom in the enzyme's active site via its hydroxamate group.[11]
-
Vehicle Control (DMSO): As test compounds are often solubilized in Dimethyl Sulfoxide (DMSO), it is crucial to run a control with the same final concentration of DMSO to ensure the solvent itself does not affect enzyme activity.
Experimental Design and Rationale
A robust assay design is paramount for generating trustworthy and reproducible data. Every component and step is chosen for a specific scientific reason.
Rationale for Assay Buffer Composition
The activity of matrix metalloproteinases is critically dependent on the presence of specific divalent cations.[2][14] Our assay buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 5 µM ZnCl₂, 0.05% Brij-35) is designed to maintain optimal enzymatic function.
-
Tris Buffer (pH 7.5): Maintains a stable physiological pH, which is crucial for enzyme structure and catalytic activity.
-
CaCl₂ (Calcium Chloride): Calcium ions are essential for the structural stability of MMPs.[15][16]
-
ZnCl₂ (Zinc Chloride): A zinc ion is located at the catalytic center of the enzyme and is directly involved in the hydrolytic reaction.[15] Its presence is absolutely required for enzymatic activity.[15][16]
-
NaCl (Sodium Chloride): Provides appropriate ionic strength for the reaction.
-
Brij-35: A non-ionic detergent used to prevent non-specific binding of the enzyme and substrate to the microplate surface, which could otherwise lead to inaccurate readings.
Rationale for Reagent Concentrations
-
Enzyme Concentration: The concentration of recombinant human MMP-9 is optimized to produce a linear reaction rate over the course of the experiment, ensuring the signal falls within the linear range of the fluorescence plate reader.
-
Substrate Concentration: The FRET substrate concentration is typically set at or near its Michaelis-Menten constant (Km). This ensures the reaction velocity is sensitive to the presence of competitive inhibitors.
-
Inhibitor Concentrations: Test compounds are evaluated over a wide range of concentrations (e.g., 8-point serial dilutions from 100 µM down to low nM). This is essential for generating a complete dose-response curve to accurately calculate the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[17][18]
Caption: Experimental workflow for MMP-9 inhibitor screening.
Detailed Experimental Protocol
This protocol is designed for a 96-well plate format.
-
Reagent Preparation:
-
Prepare Assay Buffer: 50 mM Tris pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 5 µM ZnCl₂, 0.05% Brij-35. Keep on ice.
-
Prepare 100X stock solutions of SA-001, SA-002, and Batimastat in 100% DMSO. Then, create a series of 8 intermediate dilutions for each in Assay Buffer, which will be further diluted in the assay plate.
-
Thaw recombinant human MMP-9 and FRET substrate on ice. Dilute MMP-9 to a 2X working concentration (e.g., 10 ng/well) in cold Assay Buffer. Dilute the FRET substrate to a 2X working concentration (e.g., 2 µM) in Assay Buffer.
-
-
Assay Plate Setup:
-
Use a black, flat-bottom 96-well plate to minimize background fluorescence.
-
Add reagents to wells in the following order for a final volume of 100 µL:
-
Test Wells: 40 µL Assay Buffer + 10 µL of test compound dilution + 50 µL of 2X MMP-9.
-
Positive Control: 40 µL Assay Buffer + 10 µL of Batimastat dilution + 50 µL of 2X MMP-9.
-
Vehicle Control (100% Activity): 40 µL Assay Buffer + 10 µL of vehicle (e.g., 1% DMSO in buffer) + 50 µL of 2X MMP-9.
-
No Enzyme Control (0% Activity/Background): 90 µL Assay Buffer + 10 µL of vehicle.
-
-
-
Pre-incubation:
-
Mix the plate gently on an orbital shaker for 1 minute.
-
Cover the plate and incubate for 30 minutes at 37°C. This step allows the inhibitors to bind to the enzyme before the substrate is introduced.
-
-
Reaction Initiation:
-
Add 50 µL of the 2X FRET substrate solution to all wells, including the "No Enzyme Control".
-
Mix the plate gently for 1 minute.
-
-
Fluorescence Measurement:
-
Immediately place the plate into a fluorescence plate reader pre-heated to 37°C.
-
Read the fluorescence intensity in kinetic mode (e.g., Excitation: 328 nm, Emission: 393 nm) every 60 seconds for 30 to 60 minutes.
-
Data Analysis and Interpretation
-
Calculate Reaction Velocity: For each well, plot fluorescence units (RFU) versus time (minutes). The initial reaction velocity (V) is the slope of the linear portion of this curve (ΔRFU/min).
-
Calculate Percent Inhibition: Use the velocities to calculate the percentage of inhibition for each inhibitor concentration.
-
% Inhibition = 100 * (1 - (V_inhibitor - V_no_enzyme) / (V_vehicle - V_no_enzyme))
-
-
Determine IC50 Value: Plot % Inhibition versus the logarithm of the inhibitor concentration. Fit the data to a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value.[17][19] A lower IC50 value indicates a more potent inhibitor.[19]
Hypothetical Results Summary
| Compound | Target | Assay Type | IC50 (nM) | Notes |
| SA-001 | MMP-9 | Fluorogenic FRET | 25.4 | Potent inhibition observed. |
| SA-002 | MMP-9 | Fluorogenic FRET | 315.8 | Moderate inhibition; ~12x less potent than SA-001. |
| Batimastat | MMP-9 | Fluorogenic FRET | 4.1 | Strong inhibition, consistent with literature values.[13] |
Head-to-Head Comparison and Discussion
-
Potency: SA-001 (IC50 = 25.4 nM) is a significantly more potent inhibitor of MMP-9 than SA-002 (IC50 = 315.8 nM). The sub-micromolar potency of SA-001 makes it a promising lead candidate for further development.
-
Benchmarking: Both compounds were less potent than the positive control, Batimastat (IC50 = 4.1 nM). This is expected, as Batimastat is a highly optimized, broad-spectrum inhibitor. The goal for a new chemical series is often to achieve comparable potency while improving other drug-like properties, such as selectivity.
-
Structure-Activity Relationship (SAR): The >10-fold difference in potency between SA-001 and SA-002, which are structurally related, provides a critical starting point for understanding the SAR of this sulfonylamino acid series. Further medicinal chemistry efforts would focus on modifying the structure of SA-001 to enhance its interaction with the MMP-9 active site, potentially by improving its ability to chelate the catalytic zinc ion or form hydrogen bonds with key residues.
Trustworthiness & Self-Validation: The inclusion of a "No Enzyme" control establishes the background signal, while the "Vehicle Control" defines 100% activity. The positive control, Batimastat, validates that the assay system is responsive to known inhibitors and is performing as expected. Consistent results for these controls are essential for trusting the data obtained for the test compounds.
Conclusion
This guide outlines a rigorous and scientifically grounded methodology for the head-to-head comparison of novel sulfonylamino acid inhibitors against MMP-9. The fluorogenic FRET assay is a robust, high-throughput method that provides quantitative data on inhibitor potency. By understanding the rationale behind each experimental step—from buffer composition to data analysis—researchers can confidently screen and characterize new chemical entities. The hypothetical comparison between SA-001 and SA-002 demonstrates how this assay can yield clear, actionable data to drive drug discovery programs forward, identifying promising lead candidates for the development of next-generation anti-metastatic therapies.
References
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Tejashri, G., et al. (2010). The requirement of zinc and calcium ions for functional MMP activity in demineralized dentin matrices. PubMed Central. Available at: [Link]
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Georgakopoulou, E. A., et al. (2023). The Role of the Matrix Metalloproteinase-9 Gene in Tumor Development and Metastasis: A Narrative Review. National Institutes of Health (NIH). Available at: [Link]
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Kessenbrock, K., et al. (2013). Tumor cell-produced matrix metalloproteinase 9 (MMP-9) drives malignant progression and metastasis of basal-like triple negative breast cancer. National Institutes of Health (NIH). Available at: [Link]
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Wikipedia. (2023). Batimastat. Wikipedia. Available at: [Link]
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Quintero-Fabián, S., et al. (2019). Role of Matrix Metalloproteinases in Angiogenesis and Cancer. Frontiers in Oncology. Available at: [Link]
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Winer, A., et al. (2018). MMP9: A Tough Target for Targeted Therapy for Cancer. MDPI. Available at: [Link]
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ResearchGate. (2024). The mechanism of action of Batimastat in cancer therapy targeting MMPs. ResearchGate. Available at: [Link]
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BioAssay Systems. EnzyFluo™ MMP-9 Inhibitor Assay Kit. BioAssay Systems. Available at: [Link]
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Tejashri, G., et al. (2010). The requirement of zinc and calcium ions for functional MMP activity in demineralized dentin matrices. PubMed. Available at: [Link]
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de Souza, G. M., et al. (2024). Batimastat Induces Cytotoxic and Cytostatic Effects in In Vitro Models of Hematological Tumors. MDPI. Available at: [Link]
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Neumann, H., et al. (2011). Highly adaptable and sensitive protease assay based on fluorescence resonance energy transfer. PubMed. Available at: [Link]
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Georgakopoulou, E. A., et al. (2023). The Role of the Matrix Metalloproteinase-9 Gene in Tumor Development and Metastasis: A Narrative Review. PubMed. Available at: [Link]
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Kim, Y. P., et al. (2009). Analysis of Protease Activity Using Quantum Dots and Resonance Energy Transfer. Theranostics. Available at: [Link]
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Deshpande, S. S., et al. (2018). Deciphering Design Principles of Förster Resonance Energy Transfer-Based Protease Substrates: Thermolysin-Like Protease from Geobacillus stearothermophilus as a Test Case. ACS Omega. Available at: [Link]
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Kohl, T., et al. (2002). A protease assay for two-photon crosscorrelation and FRET analysis based solely on fluorescent proteins. PNAS. Available at: [Link]
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edX. IC50 Determination. edX. Available at: [Link]
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Sharif, M., et al. (2019). The effects of zinc treatment on matrix metalloproteinases: A systematic review. Journal of Trace Elements in Medicine and Biology. Available at: [Link]
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Wang, L., et al. (2012). Quantitative FRET (Förster Resonance Energy Transfer) Analysis for SENP1 Protease Kinetics Determination. National Institutes of Health (NIH). Available at: [Link]
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Yver, C., et al. (2001). Calprotectin inhibits matrix metalloproteinases by sequestration of zinc. Molecular Pathology. Available at: [Link]
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Safety Operating Guide
Personal protective equipment for handling {[(3,4-Dimethoxyphenyl)sulfonyl]amino}acetic acid
A Researcher's Guide to Safely Handling {[(3,4-Dimethoxyphenyl)sulfonyl]amino}acetic acid
As researchers and scientists at the forefront of drug development, our work with novel chemical compounds demands the highest standards of safety and precision. This guide provides essential, field-tested protocols for handling this compound, ensuring the integrity of your research and the safety of your laboratory personnel. Moving beyond a simple checklist, we delve into the rationale behind each procedural step, fostering a culture of safety through understanding.
Hazard Assessment: Understanding the Compound
While comprehensive toxicological data for this compound is not fully available, its structural components—a sulfonyl group and a carboxylic acid attached to a dimethoxy-substituted phenyl ring—necessitate a cautious approach. The Safety Data Sheet (SDS) indicates that the compound should be handled with care to avoid contact with skin and eyes and to prevent the formation of dust and aerosols[1].
Closely related compounds, such as (3,4-Dimethoxyphenyl)acetic acid, are known to cause skin and serious eye irritation, and may cause respiratory irritation[2][3][4]. Therefore, it is prudent to treat this compound as a hazardous substance with similar irritant properties.
Key Assumed Hazards:
-
Skin Irritant
-
Serious Eye Irritant
-
Potential Respiratory Tract Irritant
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical. The following table outlines the minimum required equipment for handling this compound, grounded in established laboratory safety standards.
| Area of Protection | Required PPE | Specifications and Rationale |
| Eye and Face | Safety Goggles with Side-Shields or Full-Face Shield | Must comply with EN166 (EU) or OSHA (US) standards. Protects against splashes and airborne powder, which can cause serious eye irritation[2][3][4]. |
| Hand | Chemical-Resistant Gloves | Nitrile gloves are recommended as a minimum standard for handling solids and solutions. Always inspect gloves for tears or punctures before use[5]. For prolonged contact or when handling concentrated solutions, consider thicker gloves or double-gloving. |
| Skin and Body | Laboratory Coat | A long-sleeved, buttoned lab coat is mandatory to protect skin from accidental contact[5][6]. |
| Respiratory | NIOSH-Approved Respirator | A respirator is essential when handling the solid compound outside of a certified chemical fume hood or when there is a risk of generating aerosols or dust[1][5]. An N95 respirator is suitable for powders, but if exposure limits are exceeded or irritation occurs, a full-face respirator should be used[1]. |
Operational Plan: From Receipt to Reaction
A structured workflow is paramount to minimizing exposure and ensuring reproducible results. All manipulations of solid this compound should be performed within a certified chemical fume hood to control dust and vapor.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Verify that a safety shower and eyewash station are unobstructed and readily accessible[7].
-
Cover the work surface with absorbent, disposable bench paper.
-
Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents) before bringing the compound into the hood.
-
-
Weighing the Compound:
-
To prevent dust formation, do not pour the solid. Use a clean spatula to carefully transfer the desired amount to a weigh boat.
-
If static electricity is an issue, use an anti-static gun or a static-free weigh boat.
-
Close the primary container immediately after dispensing to prevent contamination and moisture uptake.
-
-
Solution Preparation:
-
Place the weigh boat with the compound into your reaction vessel or beaker within the fume hood.
-
Slowly add the solvent to the solid, directing the stream to the side of the vessel to avoid splashing.
-
Use a magnetic stirrer or gentle swirling to aid dissolution.
-
The following diagram illustrates the essential workflow for safely handling the compound.
Caption: Waste disposal decision workflow for this compound.
By integrating these safety protocols into your daily laboratory operations, you build a foundation of trust and scientific integrity. This guide serves as a critical resource to protect yourself, your colleagues, and the environment while advancing your vital research.
References
-
CHEMM. Personal Protective Equipment (PPE). [Link]
-
Wits University. Personal Protective Equipment (PPE) | Chemistry. [Link]
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American Chemistry Council. Protective Equipment. [Link]
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University of Tennessee Knoxville. Personal Protective Equipment (PPE). [Link]
-
Fisher Scientific. SAFETY DATA SHEET - (3,4-Dimethoxyphenyl)acetic acid. [Link]
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Cole-Parmer. Material Safety Data Sheet - (3,4-Dimethoxyphenyl)acetic acid, 99%. [Link]
-
United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]
-
PubChem. (3,4-Dimethoxyphenyl)acetic acid | C10H12O4 | CID 7139. [Link]
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Chemistry For Everyone. How Do You Properly Dispose Of Acetic Acid?. [Link]
-
Lab Alley. How to Dispose of Acetic Acid. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
